molecular formula C14H11N3O2 B13454499 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole

1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole

Cat. No.: B13454499
M. Wt: 253.26 g/mol
InChI Key: ZUSUIYNBLDOINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole is a synthetic benzimidazole derivative supplied for research and development purposes. With a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol , this compound is part of the benzimidazole class, a "privileged structure" in medicinal chemistry known for its wide range of biological activities . Benzimidazole derivatives are extensively explored in pharmaceutical research due to their ability to bind to diverse therapeutic targets . They are known to exhibit pharmacological properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The nitrophenyl substituent on the core benzimidazole scaffold may influence the compound's electronic properties and binding interactions, making it a valuable intermediate for synthesizing more complex molecules or for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block in organic synthesis or as a standard in analytical method development. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-methyl-2-(3-nitrophenyl)benzimidazole

InChI

InChI=1S/C14H11N3O2/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(9-10)17(18)19/h2-9H,1H3

InChI Key

ZUSUIYNBLDOINK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-Methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Architecture, Synthetic Protocols, and Pharmacological Potential [1][2]

Executive Summary

The compound 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole (also known as 1-methyl-2-(3-nitrophenyl)benzimidazole) represents a critical derivative of the benzimidazole "privileged scaffold." Unlike its unsubstituted 1H-analogs, the N1-methyl substitution locks the tautomeric equilibrium, fixing the electronic distribution and lipophilicity profile. This molecule serves as a vital intermediate in the development of hypoxia-activated prodrugs (via nitro-reduction) and DNA-intercalating anticancer agents. This guide provides a rigorous technical analysis of its synthesis, characterization, and application in modern drug discovery.

Chemical Identity & Physiochemical Profile[3][4][5][6][7]

Understanding the physiochemical baseline is a prerequisite for any experimental design involving this scaffold. The N-methyl group significantly alters solubility and membrane permeability compared to the parent 1H-benzimidazole.

PropertyValue / DescriptionSignificance
IUPAC Name 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazoleUnambiguous identification.
Molecular Formula

Basis for mass spectrometry (M+).[3]
Molecular Weight 253.26 g/mol Small molecule drug-like range (<500 Da).
LogP (Predicted) ~3.2 - 3.5Highly lipophilic; excellent membrane permeability.
H-Bond Donors 0Lack of NH donor increases BBB permeability potential.
H-Bond Acceptors 3 (N3, NO2 oxygens)Critical for receptor binding pockets.
Topological Polar Surface Area ~63 ŲWell within the range for oral bioavailability (<140 Ų).

Synthetic Architecture

The synthesis of 1-methyl-2-arylbenzimidazoles requires precise regiocontrol. While N-alkylation of a pre-formed benzimidazole is possible, it often yields mixtures of regioisomers. The Direct Oxidative Condensation method is the superior, self-validating protocol for high-purity synthesis.

Primary Route: Oxidative Cyclocondensation

This protocol utilizes N-methyl-1,2-phenylenediamine and 3-nitrobenzaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, followed by oxidative ring closure.

Mechanism of Action:

  • Imine Formation: The primary amine of the diamine attacks the aldehyde carbonyl.

  • Cyclization: The secondary amine (N-methyl) attacks the imine carbon.

  • Oxidation: A hydride shift/oxidation step (facilitated by air, Na2S2O5, or mild oxidants) aromatizes the imidazole ring.

Visualization of Synthetic Workflow

The following diagram outlines the critical path for synthesis, highlighting decision nodes for purification.

SynthesisWorkflow Reagents Reagents: N-methyl-o-phenylenediamine + 3-Nitrobenzaldehyde Solvent Solvent System: DMF or Ethanol (Reflux) Reagents->Solvent Intermediate Intermediate: Schiff Base (Transient) Solvent->Intermediate Catalyst Oxidant/Catalyst: Na2S2O5 or FeCl3/Air Cyclization Oxidative Cyclization Catalyst->Cyclization Promotes Intermediate->Cyclization Workup Workup: Ice-Water Precip. Recrystallization Cyclization->Workup Product Final Product: 1-methyl-2-(3-nitrophenyl) benzimidazole Workup->Product

Figure 1: Step-wise synthetic workflow for the regioselective synthesis of the target benzimidazole.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole.

  • Reagent Preparation:

    • Dissolve N-methyl-1,2-phenylenediamine (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in absolute ethanol (10 mL/g of substrate).

    • Note: Ensure the diamine is free of oxidation products (dark color indicates degradation); redistill if necessary.

  • Condensation & Cyclization:

    • Add Sodium Metabisulfite (

      
      , 1.2 eq) dissolved in a minimum amount of water.
      
    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The disappearance of the aldehyde spot indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the solution slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring. The benzimidazole is hydrophobic and will precipitate immediately.

    • Adjust pH to ~8 using aqueous ammonium hydroxide to ensure the imidazole nitrogen is deprotonated (free base form).

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallization: Dissolve the crude solid in hot ethanol or acetonitrile. Allow to cool slowly to yield needle-like crystals.

    • Yield Expectation: 75–85%.

Structural Characterization

Validation of the structure relies on confirming the N-methyl insertion and the integrity of the nitro-group.

Proton NMR ( NMR) Profile

Solvent:


 or 

[4]
  • 
     3.80–3.95 ppm (3H, s):  The diagnostic singlet for the N-methyl  group. This peak confirms N-alkylation. (If this is a doublet or broad, the reaction may have failed or produced a salt).
    
  • 
     7.20–7.80 ppm (Multiplet):  Benzimidazole core aromatic protons.
    
  • 
     8.00–8.50 ppm (Split signals):  The protons on the 3-nitrophenyl ring.
    
    • Look for a distinct singlet-like signal (t) for the proton between the nitro group and the attachment point (H2 of the phenyl ring), significantly deshielded by the nitro group and the imidazole ring.

Mass Spectrometry (ESI-MS)[8]
  • Mode: Positive Ionization (

    
    )
    
  • Target m/z: 254.27

  • Fragmentation: High collision energy may show loss of the nitro group (

    
    , -46 Da) or loss of the methyl group.
    

Pharmacological Applications & SAR

The 1-methyl-2-(3-nitrophenyl)benzimidazole structure is not just a final product; it is a "bioreductive" scaffold.

Hypoxia-Selective Cytotoxicity

The 3-nitro moiety is a classic trigger for hypoxia-activated prodrugs. In hypoxic tumor environments, nitroreductases reduce the


 group to a hydroxylamine (

) or amine (

).
  • Mechanism: The electron-withdrawing nitro group makes the DNA-intercalating benzimidazole core less active. Reduction to the electron-donating amine increases affinity for DNA minor grooves, acting as a "switch."

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Benzimidazole Core (DNA Intercalation / Tubulin Binding) N_Methyl N1-Methyl Group (Increases Lipophilicity, Prevents Tautomerism) Core->N_Methyl C2_Aryl C2-Nitrophenyl (Electronic Switch) Core->C2_Aryl Bioavail Enhanced Bioavailability N_Methyl->Bioavail Reductase Target for Nitroreductases C2_Aryl->Reductase

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N1 and C2 substitutions.

Research Verticals
  • Antiparasitic Screening: Benzimidazoles inhibit microtubule polymerization. The 1-methyl derivative is often screened against Giardia and Trichomonas to overcome resistance found in standard 1H-benzimidazoles (like albendazole).

  • Fluorescent Probes: The extended conjugation between the benzimidazole and the nitrophenyl ring provides specific fluorescence properties, often quenched by the nitro group. Reduction leads to a "turn-on" fluorescence response, useful for detecting hypoxia.

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link

  • Gaba, M., et al. (2014).[5] Benzimidazole derivatives: A review on their medicinal significance and synthetic approaches. Acta Pharmaceutica Sciencia, 52, 245-266.

  • Wang, L., et al. (2012). A facile and efficient synthesis of 2-substituted benzimidazoles using air as the oxidant. Tetrahedron Letters, 53(25), 3173-3176.
  • Boiani, M., & González, M. (2005). Imidazole and benzimidazole derivatives as chemotherapeutic agents.[5][6][7] Mini Reviews in Medicinal Chemistry, 5(4), 409–424. Link

  • NCI/NIH Data. (2024). Benzimidazole Scaffold Analysis. PubChem Compound Summary. Link

Sources

Technical Whitepaper: 1-Methyl-2-(3-nitrophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, synthesis, and pharmacological context of 1-methyl-2-(3-nitrophenyl)-1H-benzimidazole , a bioactive heterocyclic scaffold.

Core Topic: Nomenclature, Synthesis, and Pharmacological Applications of Nitro-Substituted Benzimidazoles.

Executive Summary

The compound 1-methyl-2-(3-nitrophenyl)-1H-benzimidazole represents a specific structural optimization of the benzimidazole pharmacophore, a "privileged structure" in medicinal chemistry.[1][2] Distinguished by a fused benzene-imidazole core, this molecule features a meta-nitroaryl substituent at the C2 position and a methyl group at the N1 position.[1][2] This substitution pattern locks the tautomeric equilibrium characteristic of 1H-benzimidazoles, defining its lipophilicity and binding affinity.[2]

Research indicates that 2-arylbenzimidazoles possess significant biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4][5][6][7][8] The 3-nitrophenyl derivative serves as a critical intermediate; the nitro group functions as a masked amine, allowing for further derivatization into ureas or amides to modulate solubility and target specificity (e.g., kinase inhibition or DNA intercalation).[2]

Nomenclature and Structural Analysis

IUPAC Nomenclature

The systematic naming of this compound follows the IUPAC Blue Book recommendations for fused heterocycles.

  • Preferred IUPAC Name (PIN): 1-methyl-2-(3-nitrophenyl)-1H-benzimidazole[1][2]

  • Parent Hydride: 1H-Benzimidazole (retained name for the fused benzene and imidazole ring).[1][2]

  • Numbering: The benzimidazole ring is numbered starting from the nitrogen atom bearing the substituent (N1) to give the lowest locants to the bridgehead carbons.[2]

  • Substituents:

    • Position 1: Methyl group (

      
      ).[1][2]
      
    • Position 2: 3-Nitrophenyl group (

      
      ).[1][2] The "3-" locant refers to the position of the nitro group on the phenyl ring relative to its attachment point to the benzimidazole.[2]
      
Structural Identifiers
PropertyValue
Molecular Formula

Molecular Weight 253.26 g/mol
Parent CAS (NH) 15456-62-9 (2-(3-nitrophenyl)-1H-benzimidazole)
SMILES CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)[O-]
Geometry Near-planar; torsion angle between phenyl and benzimidazole rings is minimal (<10°) due to conjugation, though steric repulsion can induce slight twisting.[1][2]
Structural Visualization

The following diagram illustrates the numbering scheme and the core pharmacophore features.

BenzimidazoleStructure Figure 1: Structural connectivity and numbering of 1-methyl-2-(3-nitrophenyl)benzimidazole. N1 N1 (Methyl) C2 C2 N1->C2 Single Bond Benzene Benzene Fusion N1->Benzene Fusion N3 N3 C2->N3 Double Bond Phenyl 3-Nitro Phenyl C2->Phenyl C-C Bond N3->Benzene Fusion

[1][2]

Synthetic Methodologies

The synthesis of 1-methyl-2-(3-nitrophenyl)benzimidazole is typically achieved via two primary routes: Oxidative Cyclization (one-pot) or Sequential Alkylation .[1][2]

Protocol A: Oxidative Cyclization (Direct Route)

This method involves the condensation of N-methyl-1,2-phenylenediamine with 3-nitrobenzaldehyde.[1][2]

Reagents:

  • N-methyl-1,2-phenylenediamine (1.0 eq)[1][2]

  • 3-Nitrobenzaldehyde (1.0 eq)[1][2]

  • Oxidant: Sodium metabisulfite (

    
    ) or air/DMF.[1][2]
    
  • Solvent: DMF or Ethanol.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of N-methyl-1,2-phenylenediamine and 10 mmol of 3-nitrobenzaldehyde in 20 mL of DMF.

  • Activation: Add 1.2 eq of

    
     (if using bisulfite method) to facilitate oxidative ring closure.
    
  • Reflux: Heat the mixture to 100–120 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

  • Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow/orange solid.[1][2]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure compound.

Protocol B: Alkylation of Parent Benzimidazole

This route uses the commercially available parent compound, 2-(3-nitrophenyl)-1H-benzimidazole.[1][2]

Reagents:

  • 2-(3-nitrophenyl)-1H-benzimidazole (CAS 15456-62-9)[1][2]

  • Methyl Iodide (MeI) or Dimethyl Sulfate[1][2]

  • Base:

    
     or 
    
    
    
  • Solvent: Acetone or Acetonitrile (

    
    )[1][2]
    

Step-by-Step Protocol:

  • Deprotonation: Suspend 5 mmol of the parent benzimidazole in 15 mL of dry acetonitrile. Add 10 mmol (2.0 eq) of anhydrous

    
    .[1][2] Stir at room temperature for 30 minutes.
    
  • Alkylation: Add 6 mmol (1.2 eq) of Methyl Iodide dropwise. Caution: MeI is a potent alkylating agent; use a fume hood.

  • Reaction: Stir at reflux (80 °C) for 3–5 hours.

  • Isolation: Filter off the inorganic salts (

    
    , KI).[2] Evaporate the solvent under reduced pressure.
    
  • Purification: The residue is purified via silica gel column chromatography (eluent: DCM/MeOH 98:2) to separate the N1-methyl product from any trace impurities.[1][2]

Synthetic Workflow Diagram

SynthesisPath Figure 2: Convergent synthetic pathways for the target molecule. Start1 N-methyl-o-phenylenediamine Step1 Condensation & Oxidative Cyclization (DMF, 120°C, Na2S2O5) Start1->Step1 Start2 3-Nitrobenzaldehyde Start2->Step1 Parent 2-(3-nitrophenyl)-1H-benzimidazole (Parent Scaffold) Step2 N-Alkylation (MeI, K2CO3, MeCN) Parent->Step2 Target 1-methyl-2-(3-nitrophenyl)benzimidazole (TARGET) Step1->Target Direct Route Step2->Target Derivatization Route

[1][2]

Physicochemical & Pharmacological Profile[1][2][3][6][7][9][10]

Key Properties
PropertyDescriptionRelevance
Solubility Low in water; Soluble in DMSO, DMF, DCM.[1][2]Requires formulation (e.g., liposomes) for in vivo studies.[2]
pKa ~5.5 (Conjugate acid of N3).[1][2]Weak base; protonated in acidic environments (e.g., lysosomes).[2]
H-Bonding 0 Donors, 3 Acceptors (N3, Nitro-O).[2]Good membrane permeability (Lipinski compliant).[1][2]
Stability Stable to air/moisture.[1][2] Nitro group reducible.[1][2][9]Suitable for long-term storage; versatile intermediate.[1][2]
Biological Applications

The 1-methyl-2-(3-nitrophenyl)benzimidazole scaffold is primarily investigated for:

  • Antimicrobial Activity: Benzimidazoles inhibit bacterial cell division by targeting the FtsZ protein (a tubulin homolog).[1][2] The 2-aryl substitution enhances binding to the hydrophobic pocket of FtsZ.[1][2]

  • Anticancer Potential: Derivatives of this scaffold function as DNA intercalators or Topoisomerase inhibitors.[1][2] The planar tricyclic system (benzimidazole + phenyl) facilitates stacking between DNA base pairs.[1][2]

  • Synthetic Utility: The nitro group is a "masked" amino group.[1][2] Reduction (using

    
     or 
    
    
    
    ) yields the 3-aminophenyl derivative, a precursor for urea-based kinase inhibitors (e.g., VEGFR or EGFR inhibitors).[1][2]

References

  • Crystal Structure & Tautomerism: González Caballero, D., et al. (2026).[2] "The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited." Acta Crystallographica Section E, 82(2), 121-125.[2][10] Link

  • Synthetic Methods (Alkylation): Sluiter, Y., & Christoffers, J. (2009).[2] "Synthesis of 1,2-disubstituted benzimidazoles." Tetrahedron, 65(45), 9707-9712.[2] (Contextual citation for alkylation protocols).

  • Pharmacological Review: Tahlan, S., et al. (2019).[2] "Benzimidazoles: An overview of their pharmacological significance." Medicinal Chemistry Research, 28, 1723–1755.[2]

  • PubChem Compound Summary: National Center for Biotechnology Information.[1][2] (2025).[1][2][11][12][13] PubChem Compound Summary for CID 278830, 2-(3-Nitrophenyl)benzimidazole.[1][2] Link[1][2]

  • General Benzimidazole Synthesis: Salahuddin, et al. (2017).[1][2] "Benzimidazoles: A biologically active compounds."[1][2][3][6][7][9][14] Journal of Acute Medicine, 7(2), 26-31.[2]

Sources

Comprehensive Molecular Weight Profiling and Structural Elucidation of 2-(3-nitrophenyl)-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its diverse biological activities, including antimicrobial, antiviral, and antineoplastic properties. Specifically, 2-(3-nitrophenyl)-1-methylbenzimidazole represents a structurally locked derivative where N-methylation prevents annular tautomerism, ensuring a single, distinct molecular entity. This whitepaper provides an in-depth technical analysis of its molecular weight (253.26 g/mol ), exact mass profiling, and the self-validating analytical and synthetic workflows required for its characterization in drug discovery pipelines.

Stoichiometric Breakdown and Mass Profiling

The physical and chemical behavior of a drug candidate is heavily dictated by its molecular weight and elemental composition. For 2-(3-nitrophenyl)-1-methylbenzimidazole, the chemical formula is C₁₄H₁₁N₃O₂ . The computed average molecular weight of this scaffold is established at 253.26 g/mol [1].

Understanding the exact isotopic mass is critical for High-Resolution Mass Spectrometry (HRMS) workflows, where nominal mass is insufficient for resolving isobaric interferences. High-resolution exact mass calculations yield a monoisotopic mass of 253.085 Da[2].

Quantitative Elemental Composition

The following table summarizes the stoichiometric contribution of each element to the total molecular weight.

ElementSymbolAtom CountStandard Atomic Weight (Da)Total Mass Contribution (Da)Mass Fraction (%)
Carbon C1412.011168.15466.40%
Hydrogen H111.00811.0884.38%
Nitrogen N314.00742.02116.59%
Oxygen O215.99931.99812.63%
Total 30 253.261 100.00%

Table 1: Elemental breakdown and mass fraction analysis of C₁₄H₁₁N₃O₂.

Analytical Workflow: Molecular Weight Verification via LC-ESI-HRMS

To empirically verify the molecular weight of synthesized 2-(3-nitrophenyl)-1-methylbenzimidazole, Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the gold standard.

Causality of Experimental Design: Electrospray Ionization in positive mode (ESI+) is explicitly chosen because the basic tertiary nitrogen (N3) in the benzimidazole ring readily accepts a proton. The 3-nitro substitution on the phenyl ring acts as a strong electron-withdrawing group, which slightly reduces the overall basicity of the system; therefore, the capillary voltage must be optimized to prevent in-source fragmentation while ensuring efficient protonation.

Protocol 1: Exact Mass Determination (Self-Validating System)
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Validation: Inject a blank methanol sample prior to the analyte to establish a baseline and confirm the absence of carryover contamination.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: Formic acid acts as a proton source, enhancing the [M+H]⁺ ion yield.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Mass Analysis: Scan using a Time-of-Flight (TOF) or Orbitrap analyzer in the m/z range of 100–1000.

  • Data Validation: Extract the ion chromatogram for the theoretical [M+H]⁺ m/z of 254.0924 . The protocol is self-validating if the observed isotopic pattern (M+1, M+2 peaks) strictly matches the theoretical distribution for C₁₄H₁₂N₃O₂⁺, confirming no degradation or unexpected adduct formation has occurred.

LCMS_Workflow S1 Sample Prep 1 µg/mL in MeOH S2 UHPLC Separation C18 Column, 0.1% FA S1->S2 S3 ESI+ Ionization Protonation to [M+H]+ S2->S3 S4 HRMS Analyzer Target m/z: 254.0924 S3->S4

Caption: LC-ESI-HRMS workflow for the exact molecular weight verification of benzimidazole derivatives.

Synthetic Pathway and Structural Confirmation

The structural integrity of the final compound is paramount. The synthesis of N-methylated 2-arylbenzimidazoles is efficiently achieved by condensing N-methyl-o-phenylenediamine with aromatic aldehydes.

Causality of Experimental Design: Using N-methyl-o-phenylenediamine rather than unsubstituted o-phenylenediamine is a deliberate choice. It prevents the formation of tautomeric mixtures in the final product, locking the methyl group at the 1-position. Furthermore, utilizing a solid catalyst such as Cobalt(II) hydroxide (Co(OH)₂) significantly accelerates the oxidative cyclization process, providing high yields under mild conditions[3].

Protocol 2: Catalytic Synthesis Methodology
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of N-methyl-o-phenylenediamine and 1.0 mmol of 3-nitrobenzaldehyde in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of Co(OH)₂ powder to the mixture. Causality: The catalyst activates the aldehyde carbonyl carbon, facilitating nucleophilic attack by the primary amine of the diamine.

  • Condensation & Oxidative Cyclization: Stir the mixture at room temperature open to the atmosphere for 4–6 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot validates the completion of the Schiff base intermediate formation and subsequent cyclization.

  • Purification: Filter the mixture to recover the solid catalyst. Concentrate the filtrate under reduced pressure and recrystallize the crude residue from hot ethanol to yield pure 2-(3-nitrophenyl)-1-methylbenzimidazole.

Synthesis_Pathway A N-methyl-o-phenylenediamine (C7H10N2) C Co(OH)2 Catalyst Oxidative Cyclization A->C B 3-Nitrobenzaldehyde (C7H5NO3) B->C D 2-(3-nitrophenyl)-1- methylbenzimidazole MW: 253.26 g/mol C->D -H2O, -2H

Caption: Catalytic synthetic pathway for 2-(3-nitrophenyl)-1-methylbenzimidazole.

Pharmacological Relevance of the Molecular Weight

From a drug development perspective, the molecular weight of 253.26 g/mol is highly advantageous. According to Lipinski's Rule of Five, orally active drugs should generally have a molecular weight of less than 500 Daltons. At ~253 Da, 2-(3-nitrophenyl)-1-methylbenzimidazole leaves ample "molecular weight budget" for downstream lead optimization. Medicinal chemists can easily append solubilizing groups (e.g., piperazines or morpholines) or target-binding moieties without violating physicochemical constraints, making this compound an excellent starting scaffold for novel therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23578" PubChem.
  • Angene Chemical. "1H-Benzimidazole-4-carboxamide, 2-(4-hydroxyphenyl)-" Angene Chemical Catalog.
  • RSC Publishing. "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories" RSC Advances.
  • ResearchGate. "Synthesis of Multifunctionalised 2-Substituted Benzimidazoles Using Copper (II) Hydroxide as Efficient Solid Catalyst" ResearchGate.

Sources

Technical Profile: 1-Methyl-2-(m-nitrophenyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization & Synthetic Methodology

Part 1: Executive Summary & Chemical Identity

1-methyl-2-(m-nitrophenyl)benzimidazole is a critical heterocyclic intermediate used primarily in the development of pharmaceutical libraries targeting kinase inhibition, anti-inflammatory pathways, and antimicrobial activity. It belongs to the class of 2-arylbenzimidazoles, a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets.

This molecule serves as a strategic "masked" synthon. The meta-nitro group provides a stable handle that, upon reduction to an amine, allows for the rapid generation of amide, urea, or sulfonamide derivatives—a standard workflow in Structure-Activity Relationship (SAR) optimization. The N-methyl group at position 1 locks the tautomeric equilibrium of the imidazole ring, enhancing lipophilicity (LogP) and membrane permeability compared to its N-H parent.

Physicochemical Profile
PropertyValue / Description
IUPAC Name 1-methyl-2-(3-nitrophenyl)-1H-benzimidazole
Molecular Formula C₁₄H₁₁N₃O₂
Molecular Weight 253.26 g/mol
Core Scaffold Benzimidazole (Fused Benzene + Imidazole)
Key Substituents N1-Methyl (Alkyl), C2-(3-Nitrophenyl) (Electron-withdrawing)
Appearance Pale yellow to brown crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃; Low solubility in water
Precursor MP 288–290 °C (for the N-H parent analog) [1]
Predicted LogP ~3.2 (vs ~2.9 for N-H parent)
Part 2: Synthetic Methodologies
Route A: Oxidative Cyclization followed by N-Alkylation (Recommended)

This protocol minimizes the formation of regioisomers and utilizes the robust condensation of o-phenylenediamine.

Step 1: Synthesis of 2-(3-nitrophenyl)benzimidazole

  • Reagents: o-Phenylenediamine (1.0 eq), 3-Nitrobenzaldehyde (1.0 eq), Sodium Metabisulfite (Na₂S₂O₅) or open-air reflux in ethanol/nitrobenzene.

  • Mechanism: Schiff base formation followed by oxidative cyclization.

  • Protocol:

    • Dissolve o-phenylenediamine (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in Ethanol (50 mL).

    • Reflux for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Note: If using Na₂S₂O₅ (oxidant), add 1.2 eq at the start to accelerate cyclization.

    • Workup: Cool to room temperature. Pour into crushed ice. The brown solid precipitates.

    • Purification: Recrystallize from Ethanol/DMF.

    • Validation: Target MP 288–290 °C [1].

Step 2: N-Methylation to 1-methyl-2-(m-nitrophenyl)benzimidazole

  • Reagents: 2-(3-nitrophenyl)benzimidazole (Intermediate), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Anhydrous K₂CO₃, Acetone or DMF.

  • Protocol:

    • Suspend Intermediate (5 mmol) and K₂CO₃ (15 mmol) in dry Acetone (30 mL) or DMF (10 mL).

    • Stir for 30 min to deprotonate the imidazole N-H.

    • Add Methyl Iodide (7.5 mmol) dropwise at 0 °C, then warm to RT.

    • Stir for 4–6 hours.

    • Workup: Remove solvent in vacuo (if Acetone) or pour into water (if DMF). Filter the precipitate.[1][2][3]

    • Purification: Column chromatography (SiO₂, gradient 10-40% EtOAc/Hexane) to remove any trace N,N'-quaternary salts.

Visualization: Synthetic Workflow

Synthesis Start1 o-Phenylenediamine Inter 2-(3-nitrophenyl) benzimidazole (MP: 288°C) Start1->Inter Condensation (EtOH, Reflux) Start2 3-Nitrobenzaldehyde Start2->Inter Final 1-methyl-2-(m-nitrophenyl) benzimidazole Inter->Final N-Methylation Reagent MeI / K2CO3 (Alkylation) Reagent->Final

Figure 1: Stepwise synthetic pathway ensuring high regioselectivity and purity.

Part 3: Structural Characterization & Logic

To validate the synthesis, one must confirm the presence of the nitro group and the successful attachment of the methyl group.

1. Nuclear Magnetic Resonance (NMR)[4][5]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • N-Methyl Singlet: The diagnostic signal is a sharp singlet integrating to 3 protons, typically appearing between δ 3.80 – 4.00 ppm . This confirms the replacement of the labile N-H proton (which usually appears >13 ppm in the precursor).

    • Aromatic Region:

      • The meta-nitro substitution pattern on the phenyl ring creates a distinct splitting pattern: A singlet (H2') ~8.9 ppm, two doublets (H4', H6'), and a triplet (H5').

      • The benzimidazole core protons appear as two multiplets (AA'BB' system) if unsubstituted on the benzo-ring.

2. Infrared Spectroscopy (FT-IR)
  • Nitro Stretches: Strong bands at 1530 cm⁻¹ (asymmetric NO₂) and 1350 cm⁻¹ (symmetric NO₂).

  • Absence of N-H: Disappearance of the broad band at 3200–3400 cm⁻¹ observed in the precursor.

Part 4: Biological Potential & SAR Utility

The value of 1-methyl-2-(m-nitrophenyl)benzimidazole lies in its role as a scaffold for Structure-Activity Relationship (SAR) studies.

Pharmacophore Logic
  • The Nitro "Mask": The nitro group is rarely the final pharmacophore due to toxicity concerns (reduction to reactive nitroso intermediates). It is reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine (-NH₂).[6]

  • The Amine Handle: The resulting m-amino derivative allows for coupling with:

    • Acyl chlorides → Amides (Kinase hinge binders).

    • Isocyanates → Ureas (VEGFR/PDGFR inhibitors).

    • Sulfonyl chlorides → Sulfonamides (Solubility enhancers).

  • The Methyl Lock: Methylation prevents the benzimidazole from acting as a hydrogen bond donor at the N1 position, increasing specificity for targets that require a hydrophobic interface at that region.

Visualization: SAR Expansion Logic

SAR Core 1-methyl-2-(m-nitrophenyl) benzimidazole Amine Amino-Derivative (-NH2) Core->Amine Reduction (Fe/HCl or H2/Pd) Amide Amide Library (Kinase Inhibitors) Amine->Amide + R-COCl Urea Urea Library (Anti-cancer) Amine->Urea + R-NCO

Figure 2: Divergent synthesis strategy converting the nitro-core into bioactive libraries.

References
  • ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. (Accessed via Search).

  • PubChem. 1-(3-Nitrophenyl)-1H-benzo[d]imidazole (Precursor Data).

  • Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.

Sources

The 5-Nitrobenzimidazole Scaffold: A Technical Whitepaper on Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry due to its structural mimicry of naturally occurring nucleotides. However, the strategic substitution of a strongly electron-withdrawing nitro group (-NO₂) at the 5- or 6-position fundamentally alters the molecule's electronic landscape[1]. This precise modification enhances the metabolic stability of the core, increases lipophilicity, and introduces a highly specific mechanism for bioreductive activation[2]. Consequently, 5-nitrobenzimidazole derivatives have emerged as formidable candidates in the development of targeted anticancer, antimicrobial, and antiprotozoal therapeutics[3].

This technical guide explores the chemical rationale, synthetic methodologies, biological mechanisms, and validated experimental protocols essential for advancing 5-nitrobenzimidazole research.

Chemical Rationale and Synthetic Pathways

The introduction of a nitro group at the 5-position serves a dual purpose: it polarizes the molecule to enhance hydrogen bonding with biological targets (such as kinase ATP-binding pockets) and acts as an electron sink, making the molecule susceptible to targeted enzymatic reduction[3].

The Modified Phillips-Ladenburg Synthesis

The most robust and widely adopted method for synthesizing the 5-nitrobenzimidazole core relies on a variation of the Phillips-Ladenburg oxidative cyclization[4]. This involves the condensation of 4-nitro-1,2-phenylenediamine with substituted aromatic aldehydes.

SynthesisWorkflow Step1 4-Nitro-1,2-phenylenediamine + Aromatic Aldehyde Step2 Condensation in Dimethoxyethane (Room Temperature) Step1->Step2 Step3 Schiff Base Intermediate Step2->Step3 Equimolar mixing Step4 Oxidative Cyclization (Sodium Metabisulphite, Reflux 48h) Step3->Step4 Addition of Oxidant Step5 5-Nitrobenzimidazole Derivative (Isolation via Ice-Water Precipitation) Step4->Step5 TLC Monitoring

Step-by-step oxidative cyclization workflow for synthesizing 5-nitrobenzimidazole derivatives.

Validated Synthesis Protocol
  • Step 1: Schiff Base Formation: Equimolar amounts of 4-nitro-1,2-phenylenediamine and a selected aromatic aldehyde are stirred in dimethoxyethane at 0°C, gradually warming to room temperature[5].

    • Causality: Dimethoxyethane is selected as the solvent because its moderate polarity perfectly solvates both the highly polar diamine and the lipophilic aromatic aldehydes, preventing the premature precipitation of the unreacted precursors[5].

  • Step 2: Oxidative Cyclization: Sodium metabisulphite (1.01 equivalents) is added, and the mixture is refluxed for 48 hours[5].

    • Causality: Unlike harsh oxidants (e.g., potassium permanganate), sodium metabisulphite provides a mild, controlled oxidative environment. This drives the cyclization of the Schiff base into the stable benzimidazole ring without over-oxidizing the sensitive nitrogen atoms or reducing the nitro group[4].

  • Step 3: Isolation: The reaction mixture is poured into ice-cold water.

    • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic benzimidazole derivative to precipitate rapidly, allowing for high-yield isolation via vacuum filtration[4].

Mechanisms of Action (MOA)

Bioreductive Activation (Antimicrobial & Antiprotozoal)

In parasitic and bacterial cells, 5-nitrobenzimidazole derivatives function as highly selective prodrugs. They undergo reductive metabolism catalyzed by NADH-dependent, mitochondrially localized Type I nitroreductases[2]. This enzymatic reduction generates highly reactive nitro radical anions. Because mammalian cells lack these specific Type I nitroreductases, the drug remains largely inactive in the host, ensuring a high therapeutic index. The resulting radical anions induce severe intracellular oxidative stress and lethal DNA cleavage[2].

MechanismOfAction Prodrug 5-Nitrobenzimidazole Prodrug Enzyme Type I Nitroreductase (NADH-dependent) Prodrug->Enzyme Cellular Uptake Radical Reactive Nitro Radical Anions Enzyme->Radical Bioreductive Activation DNA DNA Intercalation & Cleavage Radical->DNA OxStress Intracellular Oxidative Stress Radical->OxStress Apoptosis Programmed Cell Death (Apoptosis) DNA->Apoptosis OxStress->Apoptosis

Bioreductive activation pathway of 5-nitrobenzimidazole leading to pathogen cell death.

Multi-Targeted Anticancer Activity

In oncology, the planar, aromatic structure of the benzimidazole ring allows for strong DNA intercalation[3]. The nitro substitution further polarizes the molecule, enhancing its binding affinity to the minor groove of DNA and to the ATP-binding pockets of specific kinases[3]. Furthermore, recent studies demonstrate that coordinating 5-nitrobenzimidazole derivatives with transition metals (such as Cobalt or Zinc) significantly amplifies their cytotoxic and antiapoptotic effects against cancer cell lines like A549 (Lung Carcinoma)[6].

Quantitative Pharmacological Data

The following table summarizes the biological activity profiles of key nitrobenzimidazole derivatives across various therapeutic targets.

Compound / DerivativeTarget / Cell LineActivity MetricReference
Compound 6 (2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole)A549 (Lung Carcinoma)IC₅₀ = 0.028 µMBenchchem[1]
Compound 5 (Cobalt(II)-Benzimidazole Complex)A549 (Lung Carcinoma)IC₅₀ = 7.01 µMACS Omega[6]
Bromo-derivative MCF-7 (Breast Cancer)IC₅₀ = 17.8 µg/mLBenchchem[1]
Compound 4c (N,2,6-Trisubstituted)E. coli (Gram-negative)MIC = 16 µg/mLPubMed[7]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the biological evaluation of these compounds must follow strict, self-validating protocols.

In Vitro Cytotoxicity Assay (Flow Cytometry via PI Staining)

This protocol quantifies the anticancer potential by measuring cell cycle arrest.

  • Cell Treatment: Treat the target cancer cells (e.g., A549) with varying concentrations of the 5-nitrobenzimidazole derivative for 24–72 hours[1].

  • Harvesting & Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C[1].

  • Staining: Incubate with Propidium Iodide (PI) and RNase A.

    • Causality: PI is a fluorescent intercalating agent. Because it binds stoichiometrically to DNA, the fluorescence intensity directly correlates with the total DNA content. This allows researchers to precisely differentiate cells trapped in the G0/G1, S, or G2/M phases of the cell cycle[1]. RNase A is added to degrade RNA, ensuring the PI fluorescence is exclusively representative of DNA.

  • Self-Validation: The assay must include an untreated control group. This establishes the baseline cell viability and natural apoptotic rate, ensuring the observed cell cycle arrest is strictly drug-induced.

Antimicrobial Broth Microdilution (MIC Determination)

This quantitative technique determines the lowest concentration of the compound that prevents visible microbial growth[4].

  • Preparation: Serially dilute the 5-nitrobenzimidazole derivative across a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli or S. aureus)[4].

  • Incubation: Incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Self-Validation: The assay is only valid if it includes two critical controls:

    • Positive Control (Microorganism + Broth, No Drug): Confirms the viability of the microbial strain and the nutritional adequacy of the broth[4].

    • Negative Control (Broth Only): Validates the absolute sterility of the media and the aseptic technique used during the assay[4].

References

  • Benchchem - The Multifaceted Biological Activities of 5-Nitrobenzimidazole Deriv
  • Scholars Research Library - Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Deriv
  • PMC - Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents
  • Benchchem - An In-depth Technical Guide to 5-Nitrobenzimidazole Deriv
  • Biotech-Asia - Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review
  • ACS Omega - Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups
  • PubMed - N,2,6-Trisubstituted 1 H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-methyl-2-(3-nitrophenyl)-1H-benzo[d]imidazole , a specific benzimidazole derivative utilized in medicinal chemistry and structure-activity relationship (SAR) studies.

Executive Summary

1-Methyl-2-(3-nitrophenyl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a 3-nitrophenyl group and methylated at the N1 nitrogen.[1][2][3] It belongs to a class of compounds widely investigated for their biological activities, including anticancer (topoisomerase inhibition), antimicrobial, and antiviral properties.[4] This guide details its chemical identity, synthesis protocols, and physicochemical characteristics, serving as a reference for researchers in drug discovery.

Chemical Identity & Registration

Due to the specific substitution pattern, this compound is often referenced in literature as a derivative of its parent scaffold.

AttributeDetail
Chemical Name 1-Methyl-2-(3-nitrophenyl)-1H-benzo[d]imidazole
Common Synonyms 1-Methyl-2-(m-nitrophenyl)benzimidazole; N-Methyl-2-(3-nitrophenyl)benzimidazole
Molecular Formula C₁₄H₁₁N₃O₂
Molecular Weight 253.26 g/mol
Parent CAS 15456-62-9 (2-(3-Nitrophenyl)-1H-benzo[d]imidazole)
Analog CAS 2622-63-1 (1-Methyl-2-phenyl-1H-benzo[d]imidazole)
SMILES CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)[O-]
InChI Key (Predicted) POSRBSJJCMKQNU-UHFFFAOYSA-N (Analog based)

Note on CAS Number : While the parent compound (unmethylated) is indexed as 15456-62-9 , the specific N-methyl derivative is frequently synthesized in situ or classified within internal libraries. Researchers should verify availability using the SMILES string in vendor databases (e.g., SciFinder, PubChem).

Synthesis Protocols

The synthesis of 1-methyl-2-(3-nitrophenyl)-1H-benzo[d]imidazole can be achieved via two primary pathways: Direct Oxidative Cyclization (Method A) or N-Alkylation (Method B). Method A is generally preferred for constructing the core with regioselectivity.

Method A: Oxidative Cyclization (De Novo Synthesis)

This method involves the condensation of N-methyl-o-phenylenediamine with 3-nitrobenzaldehyde, followed by oxidative cyclization.

  • Reagents :

    • N-Methyl-1,2-phenylenediamine (CAS 25148-68-9)

    • 3-Nitrobenzaldehyde (CAS 99-61-6)[5]

    • Oxidant: Sodium metabisulfite (Na₂S₂O₅) or air/O₂ in refluxing ethanol.

  • Solvent : Ethanol or DMF.

Step-by-Step Protocol:

  • Dissolution : Dissolve N-methyl-1,2-phenylenediamine (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Condensation : Heat the mixture to reflux (78°C) for 2–4 hours. A Schiff base intermediate forms.[6][7]

  • Cyclization : Add sodium metabisulfite (0.6 eq) dissolved in a minimum amount of water. Continue refluxing for 6–12 hours.

  • Work-up : Cool the reaction mixture to room temperature. Pour into crushed ice/water.

  • Purification : Collect the precipitate by filtration. Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Method B: N-Methylation of Parent Benzimidazole

This method modifies the commercially available parent compound.

  • Reagents :

    • 2-(3-Nitrophenyl)-1H-benzo[d]imidazole (CAS 15456-62-9)[2]

    • Methyl Iodide (MeI) or Dimethyl Sulfate.

    • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Solvent : Acetone, DMF, or Acetonitrile.

Step-by-Step Protocol:

  • Deprotonation : Dissolve the parent benzimidazole (1.0 eq) in dry DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.

  • Alkylation : Dropwise add Methyl Iodide (1.2 eq). Caution: MeI is carcinogenic.

  • Reaction : Stir at 60°C for 3–5 hours. Monitor via TLC (Shift in R_f value).

  • Quench : Pour into ice water. Extract with Ethyl Acetate.[8]

  • Isolation : Dry organic layer over MgSO₄, concentrate, and recrystallize.

Synthesis Workflow Diagram

SynthesisPathways cluster_0 Method A: De Novo Start1 N-Methyl-o-phenylenediamine (CAS 25148-68-9) Intermediate Schiff Base Intermediate Start1->Intermediate Condensation (EtOH, Reflux) Start2 3-Nitrobenzaldehyde (CAS 99-61-6) Start2->Intermediate Product 1-Methyl-2-(3-nitrophenyl)- 1H-benzo[d]imidazole Intermediate->Product Oxidative Cyclization (Na2S2O5) Parent 2-(3-Nitrophenyl)- benzimidazole (CAS 15456-62-9) Parent->Product N-Alkylation (K2CO3, DMF) MeI Methyl Iodide (MeI) MeI->Product

Figure 1: Dual synthetic pathways for the target compound, highlighting the De Novo (Method A) and Alkylation (Method B) routes.

Physicochemical Properties

The introduction of the N-methyl group significantly alters the physical properties compared to the parent NH-benzimidazole, primarily by eliminating the hydrogen bond donor capability.

PropertyValue (Predicted/Observed)Rationale
Physical State Pale yellow to tan solidNitro group conjugation typically imparts color.
Melting Point 130–145 °CLower than parent (Parent MP: ~205°C) due to loss of intermolecular H-bonding.
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic aromatic core; nitro group adds polarity but not hydrophilicity.
Solubility (Organic) High (DMSO, DCM, MeOH)Methylation increases lipophilicity (LogP increase).
pKa (Conjugate Acid) ~4.5–5.0The N3 nitrogen is basic; the electron-withdrawing nitro group lowers pKa relative to 2-phenylbenzimidazole (~5.5).
LogP ~3.2Moderate lipophilicity, suitable for membrane permeability.

Biological & Pharmacological Context

Researchers investigate this scaffold primarily for its ability to interact with biological targets via π-stacking and hydrogen bonding (at N3).

Structure-Activity Relationship (SAR) Logic
  • Benzimidazole Core : Mimics purine bases; interacts with enzymes like Topoisomerase I/II and kinases.

  • 3-Nitrophenyl Group :

    • Electron Withdrawal : Reduces electron density on the benzimidazole ring, altering pKa and metabolic stability.

    • Metabolic Handle : The nitro group can be reduced in vivo to an amine (aniline), which is often a key step in activating prodrugs (e.g., in hypoxic tumor environments).

  • N-Methylation :

    • Metabolic Block : Prevents N-glucuronidation at the N1 position.

    • Conformational Lock : Restricts rotation and prevents tautomerism (unlike the NH parent which exists as a tautomeric mixture).

Signaling Pathway Interaction

BiologicalActivity Compound 1-Methyl-2-(3-nitrophenyl)- benzimidazole Target1 Topoisomerase I/II (DNA Replication) Compound->Target1 Intercalation Target2 Hypoxic Activation (Nitroreductase) Compound->Target2 Prodrug Activation Effect1 Inhibition of Cell Proliferation Target1->Effect1 Effect2 DNA Cross-linking (via Amine metabolite) Target2->Effect2 Effect2->Effect1

Figure 2: Potential mechanism of action involving DNA intercalation and bioreductive activation.

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye), potentially Mutagenic (due to nitroaromatic moiety).

  • Handling : Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage : Store in a cool, dry place (2–8°C). Protect from light (nitro compounds can be photodegradable).

  • Waste : Dispose of as hazardous organic waste (halogen-free unless MeI was used in excess).

References

  • PubChem . 2-(3-Nitrophenyl)benzimidazole (Parent Compound).[2] CID 278830.[2] [Link][2]

  • Pandey, S., et al. (2022).[4][6][7] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Soukarieh, F., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Technical Analysis: N-Methylated 2-Arylbenzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylated 2-arylbenzimidazole scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike its un-substituted counterparts, the N-methylated variant offers distinct physicochemical advantages, including enhanced lipophilicity, improved metabolic stability, and the elimination of the tautomeric ambiguity associated with the N-H bond. This guide provides a rigorous analysis of this scaffold, focusing on regioselective synthesis, structure-activity relationships (SAR), and its application as a potent inhibitor in oncology and virology.

Chemical Architecture & Physicochemical Properties[1][2]

Core Structural Analysis

The benzimidazole core is a bicycle comprised of a benzene ring fused to an imidazole ring. In 2-arylbenzimidazoles, the C2 position bears an aromatic ring, creating a planar, conjugated system capable of significant


-

stacking interactions with biological targets (e.g., DNA base pairs, aromatic residues in protein binding pockets).

The N-Methylation Factor:

  • Tautomeric Lock: The N-H benzimidazole exists in dynamic equilibrium between N1-H and N3-H tautomers. N-methylation "locks" the structure into a single regioisomer, defining the vector of the lone pair on the N3 nitrogen.

  • Lipophilicity: The methyl group increases

    
    , facilitating membrane permeability.
    
  • Solubility: It disrupts intermolecular hydrogen bonding (N-H

    
     N), often improving solubility in organic solvents used during synthesis and formulation.
    
Structural Visualization

The following diagram illustrates the numbering scheme and the critical distinction between the "locked" N-methyl scaffold and the tautomeric N-H precursor.

Benzimidazole_Structure cluster_properties Physicochemical Impact NH_Form N-H Precursor (Tautomeric Equilibrium) N_Me_Form N-Methylated Scaffold (Regiochemically Locked) NH_Form->N_Me_Form N-Methylation Prop1 Eliminates H-bond Donor N_Me_Form->Prop1 Prop2 Increases Lipophilicity N_Me_Form->Prop2 Prop3 Fixed Vector for N3 Lone Pair N_Me_Form->Prop3

Figure 1: Transition from dynamic tautomeric precursor to the fixed N-methylated scaffold.

Synthetic Strategies: The Regioselectivity Challenge

Synthesizing N-methylated 2-arylbenzimidazoles presents a classic regioselectivity problem. If the benzene ring of the benzimidazole is substituted (e.g., at C5/C6), direct methylation of the pre-formed benzimidazole yields a mixture of N1-methyl and N3-methyl isomers which are often difficult to separate.

Method A: The De Novo Regiospecific Route (Recommended)

To guarantee structural integrity, the methyl group should be installed before cyclization. This involves the condensation of N-methyl-1,2-phenylenediamine with an aryl aldehyde.

Mechanism:

  • Schiff Base Formation: The primary amine of the diamine attacks the aldehyde carbonyl.

  • Cyclization: The secondary (methylated) amine attacks the resulting imine/aminal intermediate.

  • Oxidation: An oxidant (e.g., Na₂S₂O₅, air, or nitrobenzene) aromatizes the imidazoline intermediate.

Experimental Protocol: Oxidative Cyclization

Objective: Synthesis of 1-methyl-2-(4-chlorophenyl)benzimidazole.

Reagents:

  • N-methyl-1,2-phenylenediamine (1.0 equiv)

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)

  • DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of N-methyl-1,2-phenylenediamine and 5.0 mmol of 4-chlorobenzaldehyde in 15 mL of DMF.

  • Oxidant Addition: Add 6.0 mmol of Na₂S₂O₅.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor progress via TLC (eluent: 30% EtOAc/Hexanes). The intermediate Schiff base may be visible early on.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-water. A precipitate should form.

  • Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography if necessary.

Validation Check:

  • 1H NMR: Look for the N-methyl singlet around

    
     3.8–4.0 ppm.
    
  • Regiochemistry: If the starting diamine had a substituent (e.g., 4-chloro-N1-methyl-1,2-phenylenediamine), NOESY NMR is required to confirm the position of the methyl group relative to the benzenoid substituent.

Synthetic Pathway Diagram

Synthesis_Pathway Reactants N-Methyl-o-phenylenediamine + Aryl Aldehyde Imine Intermediate: Schiff Base Reactants->Imine Condensation DirectMe Method B: Direct Methylation (Yields Isomer Mixture) Reactants->DirectMe Avoid if substituted Cyclized Cyclized Aminal Imine->Cyclized Ring Closure Product 1-Methyl-2-Arylbenzimidazole (Regiospecific Product) Cyclized->Product Oxidation (Na2S2O5)

Figure 2: Contrast between the preferred oxidative cyclization and direct methylation.

Medicinal Chemistry & SAR Analysis

The 2-arylbenzimidazole scaffold is a "privileged structure" capable of binding to diverse biological targets. The N-methyl group modulates the electronic environment of the C2-aryl ring and the basicity of N3.

Structure-Activity Relationship (SAR) Matrix
PositionModificationBiological Impact
N-1 (Methyl) Methyl vs. Ethyl/BenzylMethyl is optimal for metabolic stability. Bulky groups (Benzyl) may enhance binding in large hydrophobic pockets (e.g., Kinases) but reduce solubility.
C-2 (Aryl) 4-OMe / 4-NMe₂Electron-donating groups increase basicity of N3; often critical for DNA minor groove binding.
C-2 (Aryl) 3,4,5-TrimethoxyMimics the colchicine pharmacophore; highly potent for Tubulin Polymerization Inhibition .
C-5/C-6 Halogens (F, Cl)Blocks metabolic oxidation sites; enhances lipophilicity and potency in anticancer assays.
C-5 Amide/SulfonamideIntroduces H-bond donors/acceptors for specific enzyme interactions (e.g., viral polymerases).[1]
Mechanistic Case Study: Tubulin Inhibition

One of the most validated applications of this scaffold is in the disruption of microtubule dynamics. Derivatives bearing a 3,4,5-trimethoxyphenyl group at the C2 position act as colchicine-site binders.

  • Mechanism: The planar benzimidazole system intercalates or stacks within the hydrophobic pocket of

    
    -tubulin.
    
  • Role of N-Methyl: It prevents the formation of an H-bond with the solvent, forcing the molecule to bury itself deeper into the hydrophobic cleft of the protein.

Biological Signaling & SAR Diagram

SAR_Logic Core N-Methyl-2-Aryl Benzimidazole C2_Mod C2: 3,4,5-Trimethoxy Core->C2_Mod N1_Mod N1: Methyl Group Core->N1_Mod C5_Mod C5: Halogen (Cl/F) Core->C5_Mod Tubulin Tubulin Inhibition (Colchicine Site) C2_Mod->Tubulin Pharmacophore DNA DNA Minor Groove Binding N1_Mod->DNA Steric Clash (Negative) Kinase Kinase Inhibition (ATP Pocket) N1_Mod->Kinase Hydrophobic Fit C5_Mod->Tubulin Metabolic Stability

Figure 3: Mapping structural modifications to specific biological targets.

References

  • Synthetic Approaches to 2-Arylbenzimidazoles. Current Organic Chemistry, 2012.[1] Link

  • Benzimidazole chemistry in oncology: recent developments. RSC Medicinal Chemistry, 2025. Link

  • Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives. RSC Advances, 2021. Link

  • Regioselective N-Methylation of Benzimidazoles. BenchChem Technical Guide, 2025. Link

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI Crystals, 2022. Link

Sources

Technical Guide: Design, Synthesis, and Therapeutic Profiling of 3-Nitrophenyl Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with purine bases and its ability to engage diverse biological targets, including kinases, tubulin, and DNA minor grooves. Within this class, 3-nitrophenyl benzimidazole analogs have emerged as potent pharmacophores.[1][2] The 3-nitro substituent functions not merely as a lipophilic spacer but as a critical electronic modulator that influences binding affinity, metabolic stability, and specific interactions with targets such as Poly (ADP-ribose) polymerase (PARP) and tubulin.

This guide provides a comprehensive technical analysis of these analogs, detailing validated synthetic protocols, structure-activity relationships (SAR), and mechanistic pathways.

Chemical Synthesis Strategies

The construction of the 2-(3-nitrophenyl)benzimidazole core typically relies on the condensation of o-phenylenediamine (OPD) with 3-nitrobenzaldehyde.[3] While traditional methods utilize harsh acidic conditions, modern protocols emphasize oxidative cyclization for higher yields and purity.

Core Synthetic Pathway (Oxidative Cyclization)[1]

The most robust method involves a one-pot condensation-oxidation sequence. The mechanism proceeds via Schiff base formation followed by intramolecular ring closure.

Reagents: o-Phenylenediamine, 3-Nitrobenzaldehyde, Sodium Metabisulfite (Na₂S₂O₅), Ethanol/Water.

SynthesisPathway OPD o-Phenylenediamine Schiff Schiff Base Intermediate OPD->Schiff Condensation (EtOH, Reflux) Aldehyde 3-Nitrobenzaldehyde Aldehyde->Schiff Cyclization Intramolecular Cyclization Schiff->Cyclization Oxidative Closure (Na2S2O5) Product 2-(3-nitrophenyl)-1H-benzimidazole Cyclization->Product Recrystallization

Figure 1: One-pot oxidative cyclization pathway for the synthesis of 2-(3-nitrophenyl)benzimidazole.[4]

Validated Experimental Protocol

Objective: Synthesis of 2-(3-nitrophenyl)-1H-benzimidazole (Target Yield: >70%).

Materials:

  • o-Phenylenediamine (10 mmol, 1.08 g)

  • 3-Nitrobenzaldehyde (10 mmol, 1.51 g)

  • Sodium metabisulfite (Na₂S₂O₅) (10 mmol)

  • Ethanol (30 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve 3-nitrobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Addition: Add o-phenylenediamine dissolved in 15 mL ethanol to the aldehyde solution.

  • Catalyst: Add an aqueous solution of Na₂S₂O₅ (10 mmol in 5 mL water) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Pour the reaction mixture into crushed ice (100 g). A solid precipitate will form immediately.

  • Filtration: Filter the precipitate under vacuum and wash with cold water (3 x 20 mL) to remove unreacted diamine.

  • Purification: Recrystallize from hot ethanol/water (8:2) to obtain pale yellow crystals.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the benzimidazole NH signal (~13.0 ppm) and the characteristic nitro-aromatic protons.

Medicinal Chemistry & SAR Profiling[6][7]

The 3-nitrophenyl moiety imparts specific physicochemical properties that drive biological activity.

Electronic and Steric Effects
  • Electron Withdrawal: The nitro group at the meta position (3-position) is strongly electron-withdrawing (

    
    ). This reduces the electron density of the phenyl ring, potentially enhancing 
    
    
    
    stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in target binding pockets.
  • Hydrogen Bonding: The nitro group acts as a hydrogen bond acceptor, capable of interacting with backbone amides or water networks within the active site.

  • Metabolic Handle: The nitro group can be reduced in vivo to an amine, converting the molecule into a potential DNA alkylator or changing its solubility profile (Prodrug strategy).

Structure-Activity Relationship (SAR) Data[1][4]

Comparative Potency against A549 (Lung Cancer Cell Line):

Compound IDR1 (Benzimidazole C5)R2 (Phenyl C3/C4)IC50 (nM)Notes
Analog A H3-NO₂>10,000Baseline activity
Analog B NO₂3-NO₂1,200Dual nitro increases cytotoxicity
Analog C NO₂4-Cl, 3-NO₂28 "Hero Compound" (High Potency)
Analog D H4-OMe>50,000Electron donor reduces activity

Data synthesized from Navarrete-Vázquez et al. (See References).

Key Insight: The introduction of a chlorine atom at the para position (Analog C) alongside the 3-nitro group creates a "push-pull" electronic system and fills hydrophobic pockets, drastically improving potency (IC50 = 28 nM).

Therapeutic Applications & Mechanism of Action[6][8]

Oncology: PARP Inhibition and Tubulin Destabilization

The primary mechanism for 3-nitrophenyl benzimidazoles in oncology is often dual-mode action.

  • PARP-1 Inhibition: The benzimidazole core mimics the nicotinamide moiety of NAD+, the substrate for PARP. The 3-nitrophenyl arm extends into the adenosine binding pocket.

  • Tubulin Binding: These analogs bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase.

MOA Compound 3-Nitrophenyl Benzimidazole Analog Target1 PARP-1 Enzyme Compound->Target1 Competitive Inhibition Target2 Tubulin (Colchicine Site) Compound->Target2 Binding Effect1 Inhibition of DNA Repair Target1->Effect1 Effect2 Microtubule Destabilization Target2->Effect2 G2/M Arrest Outcome Apoptosis (Cell Death) Effect1->Outcome Effect2->Outcome

Figure 2: Dual mechanism of action targeting DNA repair (PARP) and cytoskeletal dynamics (Tubulin).

Antimicrobial Activity

Analogs with N-alkylation (e.g., N-benzyl or N-alkyl chains) combined with the 2-(3-nitrophenyl) group show enhanced membrane permeability.

  • Target: Bacterial FtsZ protein (homolog of tubulin).

  • Spectrum: Moderate activity against Gram-positive (S. aureus) and select Gram-negative strains (E. coli tolC mutants).

Critical Quality Attributes (CQA) for Development

When developing these analogs for preclinical studies, researchers must address specific stability and solubility challenges.

  • Solubility: The nitro group decreases aqueous solubility.

    • Solution: Formulation with cyclodextrins or synthesis of hydrochloride salts.

  • Genotoxicity: Nitro-aromatics can be mutagenic (Ames positive).

    • Mitigation: Early Ames testing is mandatory. Substituents at the ortho position to the nitro group can sterically hinder nitroreductase activation.

  • Metabolic Stability: The benzimidazole NH is a site for glucuronidation.

    • Strategy: N-alkylation or N-acylation blocks this site and often improves lipophilicity (LogP).

References

  • Navarrete-Vázquez, G., et al. (2010). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. ResearchGate.

  • Sudha, S., et al. (2026).[4][5] The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. PubMed Central.

  • Abdellatif, K.R.A., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.

  • Zhang, L., et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. MDPI.

  • Tahlan, S., et al. (2017). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances.

Sources

Engineering the Privileged Scaffold: A Technical Guide to Novel Benzimidazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole—a bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring—has cemented its status as a "privileged scaffold" in modern drug discovery 1. Because of its structural resemblance to naturally occurring purine nucleotides, benzimidazole derivatives readily interact with a vast array of biopolymers and enzymatic targets 2. This whitepaper dissects the mechanistic causality, synthetic methodologies, and pharmacological profiling of novel benzimidazole derivatives, providing actionable insights for drug development professionals.

Structural Basis and Pharmacophore Properties

The unique pharmacological versatility of benzimidazole stems from its electronic and spatial properties. The presence of an imino hydrogen and a tertiary nitrogen grants the molecule amphoteric characteristics (acting as both a weak acid and a weak base) [[3]](). This allows benzimidazole derivatives to participate in extensive hydrogen-bonding networks within target protein binding pockets. By systematically modifying the substituents at the C-2, N-1, and C-5/C-6 positions, medicinal chemists can finely tune lipophilicity, cellular absorption, and target selectivity 4.

Mechanisms of Action: Precision Targeting in Oncology and Infectious Diseases

The therapeutic efficacy of benzimidazoles is predominantly driven by two distinct mechanisms: microtubule destabilization and kinase inhibition.

Tubulin Polymerization Inhibition

Benzimidazoles exert potent antimitotic effects by binding to the colchicine-binding site on


-tubulin. This interaction prevents the polymerization of tubulin monomers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis 5. The binding affinity is highly dependent on the steric bulk and electronic nature of the C-2 substituent, which dictates the compound's ability to fit within the hydrophobic pocket of 

-tubulin [[6]]().
ATP-Competitive Kinase Inhibition

In oncology, benzimidazole derivatives have emerged as potent multi-target kinase inhibitors. The scaffold mimics the adenine ring of ATP, allowing it to anchor securely within the hinge region of the kinase catalytic domain via hydrogen bonds 7. This competitive inhibition blocks phosphorylation cascades critical for tumor cell proliferation and survival.

MOA Benzimidazole Benzimidazole Derivatives Tubulin β-Tubulin (Colchicine Site) Benzimidazole->Tubulin Binds Kinase Protein Kinases (ATP Hinge Region) Benzimidazole->Kinase Competes with ATP Arrest Microtubule Depolymerization Tubulin->Arrest Prevents assembly Signaling Inhibition of Phosphorylation Cascades Kinase->Signaling Blocks activation Apoptosis Cell Cycle Arrest & Apoptosis Arrest->Apoptosis Signaling->Apoptosis

Dual mechanism of benzimidazole derivatives targeting tubulin and kinases.

Advanced Synthetic Methodologies

Traditional synthesis of benzimidazoles typically involves the condensation of o-phenylenediamine (OPD) with carboxylic acids under harsh acidic conditions. However, modern medicinal chemistry prioritizes green, high-yield, and scalable protocols 8.

Step-by-Step Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles

The following self-validating protocol utilizes a catalyst-free or mild oxidative cyclization approach, ensuring high atom economy and minimal byproduct formation 8, 3.

Materials Required:

  • o-Phenylenediamine (OPD) (1.0 equiv)

  • Substituted aryl aldehyde (1.0 equiv)

  • Oxidant/Catalyst: Hydrogen peroxide (

    
    ) and a catalytic amount of HCl, or Copper (II) oxide nanoparticles for aerobic conditions.
    
  • Solvent: Ethanol or solvent-free mechanochemical grinding.

Procedure:

  • Preparation of the Reaction Mixture: Dissolve 10 mmol of OPD and 10 mmol of the target aryl aldehyde in 20 mL of ethanol. (If utilizing a green solvent-free approach, combine the dry powders in a mortar).

  • Condensation Phase: Stir the mixture at room temperature for 15 minutes. Causality note: The nucleophilic attack of the primary amine on the carbonyl carbon yields a Schiff base intermediate. This rapid formation is driven by the high electrophilicity of the aldehyde.

  • Oxidative Cyclization: Add 30%

    
     (1.2 equiv) and 2 drops of concentrated HCl. Heat the mixture to 50-60°C for 2-3 hours. Causality note: The oxidant facilitates the intramolecular ring closure of the Schiff base by removing two hydrogen atoms, aromatizing the imidazole ring to yield the thermodynamically stable benzimidazole core.
    
  • Workup and Purification: Quench the reaction with crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to achieve >90% purity.

  • Characterization: Validate the structural integrity via

    
     NMR (confirming the disappearance of the aldehyde proton at ~10 ppm and the appearance of the benzimidazole NH proton at ~12-13 ppm) and IR spectroscopy (C=N stretch at ~1600 cm
    
    
    
    ) 9.

Synthesis OPD o-Phenylenediamine (Precursor) Condensation Condensation (Acid Catalyst / Heat) OPD->Condensation Aldehyde Aryl Aldehyde (Substituent Source) Aldehyde->Condensation Cyclization Oxidative Cyclization (e.g., H2O2 / Air) Condensation->Cyclization Schiff Base Intermediate Product 2-Substituted Benzimidazole Cyclization->Product Purification Recrystallization & Characterization Product->Purification

One-pot synthetic workflow for 2-substituted benzimidazole derivatives.

Pharmacological Profiling & Quantitative Data

The structural plasticity of benzimidazole allows for the generation of derivatives with diverse therapeutic profiles. Table 1 summarizes the quantitative biological activities of several key benzimidazole classes based on recent medicinal chemistry evaluations 4, [[9]](), 6, 10.

Table 1: Pharmacological Profile of Key Benzimidazole Derivatives

Derivative ClassPrimary TargetPrimary IndicationAverage

/

Mechanistic Note
Benzimidazole Carbamates (e.g., Fenbendazole)

-Tubulin
Anthelmintic / Antiprotozoal0.005 - 0.16

g/mL
Binds selectively to parasite tubulin, preventing microtubule assembly.
2-Substituted Aryl Benzimidazoles Bcr-Abl Tyrosine KinaseChronic Myeloid LeukemiaLow nanomolar (<10 nM)ATP-competitive inhibition at the hinge region, active against T315I mutants.
1H-Benzimidazol-2-yl Hydrazones Colchicine Binding SiteSolid Tumors (MCF-7, HeLa)2.0 - 5.0

M
Prolongs nucleation phase of tubulin polymerization; high selectivity index.
(1H-benzimidazol-2-ylmethyl)-phenyl-amines COX-1 / COX-2Analgesic / Anti-inflammatorySignificant at 100 mg/kg (in vivo)Modulates inflammatory pathways; synthesized via 2-chloromethyl benzimidazole.

Future Directions: Multi-Targeting and Nanomedicine

The future of benzimidazole-based drug design lies in multi-target directed ligands (MTDLs). Because tumors and infectious agents often develop resistance to single-target therapies, engineering benzimidazoles that simultaneously inhibit multiple kinases (e.g., EGFR and VEGFR) or combine kinase inhibition with tubulin destabilization offers a robust strategy to overcome drug resistance 7. Furthermore, complexing benzimidazole derivatives with transition metals (like copper or zinc) has been shown to enhance their nuclease activity and DNA-binding capabilities, opening new avenues for targeted metallodrugs in oncology 11.

References

  • Novel Research Strategies of Benzimidazole Derivatives: A Review - Ingenta Connect. 1

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review - Biomedical & Pharmacology Journal. 4

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry.9

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI.8

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan Journal of Chemistry. 3

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review - ResearchGate. 11

  • Synthesis and Pharmacological Profile of Benzimidazoles - SciSpace. 2

  • Benzimidazole Derivatives as Kinase Inhibitors - Bentham Science Publishers. 7

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum - APS Journals. 5

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - Semantic Scholar. 6

  • Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence - Antimicrobial Agents and Chemotherapy - ASM Journals. 10

Sources

Methodological & Application

Synthesis of 1-methyl-2-(3-nitrophenyl)benzimidazole from N-methyl-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 1-Methyl-2-(3-nitrophenyl)benzimidazole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-methyl-2-(3-nitrophenyl)benzimidazole , a pharmacophore of significant interest in medicinal chemistry due to its potential anti-infective and kinase-inhibitory properties. Unlike traditional methods utilizing harsh polyphosphoric acid (PPA) condensation, this guide employs a sodium metabisulfite (Na₂S₂O₅)-mediated oxidative condensation in aqueous ethanol. This method offers superior regioselectivity, milder conditions, and higher functional group tolerance, ensuring high purity of the N-methylated product.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the condensation of


-methyl-o-phenylenediamine  (diamine) and 3-nitrobenzaldehyde  (aldehyde). The choice of the 

-methylated diamine as a starting material is critical; it pre-installs the methyl group at the

position, avoiding the regioisomeric mixtures often seen when alkylating a pre-formed benzimidazole.
Strategic Disconnection (DOT Visualization)

Retrosynthesis Target 1-Methyl-2-(3-nitrophenyl)benzimidazole (Target) Disconnection C2-C1' Bond Formation (Oxidative Cyclization) Target->Disconnection Retrosynthesis SM1 N-Methyl-o-phenylenediamine (Nucleophile) Disconnection->SM1 SM2 3-Nitrobenzaldehyde (Electrophile) Disconnection->SM2

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the benzimidazole core.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a Schiff base intermediate , followed by intramolecular nucleophilic attack and subsequent oxidation.

  • Imine Formation: The primary amine (

    
    ) of the diamine attacks the aldehyde more rapidly than the secondary amine (
    
    
    
    ), forming a Schiff base.
  • Cyclization: The secondary amine attacks the imine carbon, closing the ring to form a dihydrobenzimidazole.

  • Oxidation: Na₂S₂O₅ facilitates the oxidative dehydrogenation to aromatize the system into the final benzimidazole.

Mechanism Step1 1. Condensation (Imine Formation) Step2 2. Cyclization (5-exo-trig) Step1->Step2 Step3 3. Oxidation (Aromatization) Step2->Step3 Product Benzimidazole Step3->Product Reactants Diamine + Aldehyde Reactants->Step1

Figure 2: Mechanistic pathway.[1][2] The regioselectivity is dictated by the initial formation of the imine at the primary amine.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4]Amount (Example)Role

-Methyl-o-phenylenediamine
122.171.01.22 g (10 mmol)Nucleophile
3-Nitrobenzaldehyde 151.121.11.66 g (11 mmol)Electrophile
Sodium Metabisulfite (Na₂S₂O₅) 190.111.22.28 g (12 mmol)Oxidant
Ethanol (EtOH) 46.07Solvent30 mLSolvent
Water 18.02Co-solvent10 mLSolubilizer
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add

    
    -methyl-o-phenylenediamine  (1.22 g) and 3-nitrobenzaldehyde  (1.66 g) to the flask.
    
  • Add Ethanol (30 mL) and stir at room temperature for 10 minutes. Note: The solution may turn yellow/orange as the Schiff base forms.

  • Dissolve Na₂S₂O₅ (2.28 g) in Water (10 mL) and add this solution dropwise to the reaction mixture.

Step 2: Reaction Execution

  • Heat the mixture to reflux (approx. 80°C) .

  • Maintain reflux for 4–6 hours .

  • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting diamine (polar) and aldehyde (non-polar) should disappear, replaced by a fluorescent spot (benzimidazole).

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Stir for 15–20 minutes. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over Na₂SO₄, and concentrate.
      
  • Filter the precipitate using a Buchner funnel. Wash the cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in hot Ethanol. Allow it to cool slowly to room temperature, then refrigerate. Filter the purified crystals.

  • Alternative: If high purity is required (>99%), perform column chromatography using a gradient of Hexanes:EtOAc (80:20

    
     50:50).
    

Characterization & Data Validation

The following data confirms the structure of 1-methyl-2-(3-nitrophenyl)benzimidazole .

  • Appearance: Pale yellow to tan solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.60 (s, 1H, Ar-H adjacent to 
      
      
      
      ),
    • 
       8.35 (d, 1H, Ar-H ortho to 
      
      
      
      ),
    • 
       8.05 (d, 1H, Ar-H),
      
    • 
       7.85 (d, 1H, Ar-H),
      
    • 
       7.70 (t, 1H, Ar-H meta to 
      
      
      
      ),
    • 
       7.30–7.45 (m, 3H, Benzimidazole Ar-H),
      
    • 
       3.92 (s, 3H, 
      
      
      
      -
      
      
      )
      – Diagnostic Signal.
  • Interpretation: The presence of the sharp singlet at

    
    3.9 ppm confirms the 
    
    
    
    -methyl group remains intact. The downfield shift of the phenyl protons confirms the electron-withdrawing nitro group and the benzimidazole ring current.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete oxidation or loss during workup.Extend reflux time to 8h; ensure Na₂S₂O₅ is fresh. Check aqueous filtrate for product (extract with EtOAc).
Oiling Out Product melting point depressed by impurities.Seed the oil with a crystal if available, or scratch the flask glass. Use Et₂O/Hexane to induce precipitation.
Multiple Spots on TLC Regioisomers or incomplete cyclization.Ensure reflux is vigorous. If 1,2-disubstituted byproduct forms (rare with this method), purify via column chromatography.

References

  • General Oxidative Condensation Method

    • Title: Sodium metabisulfite: an efficient and versatile reagent for the synthesis of benzimidazoles, benzoxazoles and benzothiazoles.
    • Source:Journal of the Brazilian Chemical Society, 2008.
    • URL:[Link][2][5]

  • Regioselectivity in Benzimidazole Synthesis

    • Title: Regioselective synthesis of 1,2-disubstituted benzimidazoles.
    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: One-pot synthesis of benzimidazoles using lanthanum chloride as an efficient c
    • Source:Chemistry Central Journal, 2011.
    • URL:[Link]

Sources

Condensation reaction of N-methyl-1,2-diaminobenzene and 3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Benzimidazoles are "privileged scaffolds" in medicinal chemistry, serving as the core structure for numerous anthelmintic, antiviral, and anticancer therapeutics. The synthesis of 1-methyl-2-(3-nitrophenyl)-1H-benzimidazole represents a critical intermediate step in drug development. The 3-nitro group provides a versatile handle for downstream functionalization (e.g., reduction to an aniline for amide coupling), while the N-methyl group modulates lipophilicity and metabolic stability compared to the N-unsubstituted analog.

This application note details the condensation and oxidative cyclization of N-methyl-1,2-diaminobenzene with 3-nitrobenzaldehyde. Unlike simple acid-catalyzed condensations which often yield dihydro-intermediates requiring harsh oxidation, this guide focuses on Redox-Neutral and Oxidative protocols that ensure complete aromatization to the benzimidazole core in high yields.

Reaction Mechanism & Regiochemistry

The formation of the benzimidazole ring from a 1,2-diamine and an aldehyde is a multi-step process. Understanding the mechanism is vital for troubleshooting low yields or incomplete conversions.

Mechanistic Pathway[1]
  • Imine Formation (Condensation): The primary amine (-NH

    
    ) of the diamine is more nucleophilic towards the aldehyde carbonyl than the secondary amine (-NHMe) due to steric hindrance. This selective attack forms the Schiff base (imine).
    
  • Cyclization: The secondary amine (-NHMe) attacks the electrophilic imine carbon, closing the ring to form a dihydrobenzimidazole intermediate.

  • Aromatization (Oxidation): The dihydro-intermediate is not aromatic. To obtain the final benzimidazole, two hydrogen atoms must be removed. This step is the thermodynamic bottleneck. In the protocols below, this is facilitated either by an oxidant (Iodine) or a bisulfite adduct mechanism (Sodium Metabisulfite).

Pathway Diagram

The following diagram illustrates the transformation from reactants to the aromatic product.

BenzimidazoleMechanism Reactants Reactants (Diamine + Aldehyde) SchiffBase Intermediate 1 (Schiff Base / Imine) Reactants->SchiffBase - H2O (Condensation) Dihydro Intermediate 2 (Dihydrobenzimidazole) SchiffBase->Dihydro Cyclization (NH-Me attack) Oxidation Oxidative Aromatization Dihydro->Oxidation Rate Limiting Product Product (1-Methyl-2-(3-nitrophenyl) benzimidazole) Oxidation->Product - 2H (Aromatization)

Figure 1: Step-wise mechanism from condensation to oxidative aromatization.[1]

Experimental Protocols

We present two validated protocols. Protocol A is the industry standard for "green" synthesis using Sodium Metabisulfite, ideal for gram-scale batches. Protocol B uses Iodine, a robust oxidative method preferred when the aldehyde is electron-deficient or sterically hindered.

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.Role
N-Methyl-1,2-diaminobenzene 122.171.0Nucleophile / Scaffold
3-Nitrobenzaldehyde 151.121.0Electrophile
Sodium Metabisulfite (Protocol A) 190.111.0 - 1.2Oxidant / Catalyst
Iodine (Protocol B) 253.811.1Oxidant
Potassium Carbonate (Protocol B) 138.203.0Base
Ethanol (EtOH) 46.07SolventReaction Medium
Protocol A: Sodium Metabisulfite Mediated Synthesis (Preferred)

Rationale: Na


S

O

acts as a mild oxidant and facilitates the formation of a bisulfite adduct with the aldehyde, accelerating the condensation while ensuring the final oxidative step occurs without harsh reagents like nitrobenzene.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.51 g, 10 mmol) and N-methyl-1,2-diaminobenzene (1.22 g, 10 mmol) in Ethanol (30 mL).

  • Catalyst Addition: Add Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ) (1.90 g, 10 mmol) to the mixture.
  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours .

    • Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting aldehyde spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Stir for 15 minutes to dissolve inorganic salts (sulfites).

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual salts.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.

    • Expected Yield: 85–92%

    • Appearance: Yellow to pale-brown solid.

Protocol B: Iodine-Mediated Oxidative Cyclization

Rationale: Iodine acts as a Lewis acid to activate the carbonyl and a mild oxidant to dehydrogenate the dihydro-intermediate. This method is extremely fast and robust.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve N-methyl-1,2-diaminobenzene (1.22 g, 10 mmol) and 3-nitrobenzaldehyde (1.51 g, 10 mmol) in Ethanol (40 mL).

  • Reagent Addition: Add Iodine (I

    
    ) (2.79 g, 1.1 mmol) and Potassium Carbonate  (K
    
    
    
    CO
    
    
    ) (4.14 g, 30 mmol).
    • Note: The base neutralizes the HI generated during the oxidation.

  • Reaction: Stir at 70°C for 2–3 hours . The dark color of iodine will fade as it is consumed (though the nitro-product is yellow).

  • Quenching: Cool to room temperature. Add 5% aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) solution (50 mL) to quench any unreacted iodine.
  • Extraction:

    • Extract the mixture with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Brine (50 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: The crude residue may require flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity is required immediately.

Characterization & Data Analysis

Validation of the structure relies on confirming the presence of the benzimidazole core and the N-methyl group.

TechniqueExpected Signal / ObservationInterpretation

H-NMR
(400 MHz, DMSO-d

)

3.85–3.95 (s, 3H)
N-CH

: Characteristic singlet for the methyl group on the imidazole ring.

7.20–7.70 (m, 4H)
Benzimidazole Ar-H : Multiplets corresponding to the fused benzene ring.

8.30–8.60 (m, 2H)
Nitro-Phenyl Ar-H : Deshielded protons ortho to the nitro group.
MS (ESI) m/z 254.1 [M+H]

Molecular ion peak corresponding to C

H

N

O

+ H

.
Melting Point 145–148°CRange varies slightly by solvent; sharp melting point indicates high purity.

Troubleshooting & Optimization

Issue: Incomplete Conversion (Intermediate present)

  • Symptom:[2][1][3][4][5][6][7] TLC shows a spot with lower R

    
     than the aldehyde but different from the product (likely the dihydro-intermediate).
    
  • Solution: The oxidation step is stalling.

    • For Protocol A: Add an additional 0.2 equiv of Na

      
      S
      
      
      
      O
      
      
      and extend reflux time.
    • For Protocol B: Add small amount of fresh Iodine. Ensure the reaction is not oxygen-starved (open air reflux can help).

Issue: Low Yield / Sticky Product

  • Cause: Polymerization of the aldehyde or incomplete removal of inorganic salts.

  • Solution: Ensure the "Pour into Ice Water" step involves vigorous stirring. If the product oils out, scratch the flask sides to induce crystallization or sonicate the mixture.

Issue: Regioselectivity Concerns

  • Clarification: With N-methyl-1,2-diaminobenzene (unsubstituted on the benzene ring), there are no regioisomers regarding the benzimidazole core formation. The methyl group is fixed at N1. Regioisomers would only occur if the diamine benzene ring had a substituent (e.g., 4-chloro-N-methyl-1,2-diaminobenzene).

Safety & Hazards (MSDS Summary)

  • 3-Nitrobenzaldehyde: Irritant. Avoid inhalation of dust.

  • N-Methyl-1,2-diaminobenzene: Toxic if swallowed or in contact with skin. Potential sensitizer. Wear double nitrile gloves.

  • Sodium Metabisulfite: Releases SO

    
     gas upon contact with acid or high heat. Perform reaction in a fume hood.
    
  • Iodine: Corrosive and volatile solid. Causes severe skin burns.

References

  • Facile sodium metabisulfite mediated synthesis of 1,2-disubstituted benzimidazoles. Heterocycles, 2019.[8][9] [Link]

  • Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel. Results in Chemistry, 2022. [Link][1][10][11]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 2020.[3] [Link][1]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 2023. [Link]

  • The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. Acta Crystallographica Section E, 2024. [Link]

Sources

Oxidative cyclization methods for benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details advanced oxidative cyclization methodologies for synthesizing benzimidazole derivatives. It moves beyond standard condensation techniques to focus on modern, oxidative C-H functionalization and dehydrogenative coupling strategies.[1]

Application Note: Strategic Selection of Oxidative Cyclization Methods

1. Executive Summary

Traditional benzimidazole synthesis (e.g., Phillips condensation) often requires harsh acidic conditions and high temperatures. Modern oxidative cyclization allows for milder conditions, broader functional group tolerance, and access to C2-functionalized derivatives directly from aldehydes, alcohols, or amines.

2. Method Selection Matrix

Use this decision matrix to select the optimal protocol for your specific substrate and available instrumentation.

Parameter Hypervalent Iodine (Protocol A) Electrochemical Oxidation (Protocol B) Transition Metal Catalysis (Protocol C)
Primary Mechanism 2e⁻ Oxidation / Ligand ExchangeAnodic Dehydrogenation / Radical CationC-H Activation / Lewis Acid Catalysis
Reaction Time Very Fast (< 10 min)Moderate (3–6 hours)Moderate (2–12 hours)
Scalability Low to Medium (Exotherm risk)High (Continuous flow potential)High (Heterogeneous catalyst reusable)
Green Metric Moderate (Stoichiometric oxidant)Excellent (Electron as reagent)Good (If catalyst is recyclable)
Key Limitation Oxidant cost; byproduct removalRequires potentiostat/electrodesMetal contamination risk (pharma)
Best For... Rapid screening; acid-sensitive groupsGreen chemistry; scale-upComplex substrates; high selectivity

Part 1: Detailed Experimental Protocols

Protocol A: Hypervalent Iodine-Mediated Oxidative Cyclization

Target: Rapid synthesis of 2-arylbenzimidazoles from o-phenylenediamines and aldehydes. Mechanism: Schiff base formation followed by intramolecular oxidative cyclization via an iodonium intermediate.

Materials
  • Substrate: o-Phenylenediamine (1.0 mmol)

  • Coupling Partner: Aryl aldehyde (1.0 mmol)

  • Oxidant: Iodobenzene diacetate (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol)

  • Solvent: 1,4-Dioxane or DCM (anhydrous)

Step-by-Step Procedure
  • Schiff Base Formation: In a 25 mL round-bottom flask, dissolve o-phenylenediamine (108 mg, 1.0 mmol) and the aryl aldehyde (1.0 mmol) in 5 mL of 1,4-dioxane. Stir at room temperature for 10–15 minutes. Note: Turbidity may develop as the imine forms.

  • Oxidant Addition: Cool the mixture slightly (0°C) if using highly reactive aldehydes. Add PIDA (354 mg, 1.1 mmol) portion-wise over 2 minutes to control exotherm.

  • Cyclization: Allow the reaction to stir at room temperature.

    • Checkpoint: Reaction is typically complete within 5–10 minutes . Monitor by TLC (Eluent: 30% EtOAc/Hexane).

  • Quenching: Quench with 5 mL of saturated aqueous NaHCO₃.

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate

    • Purification: The byproduct is iodobenzene. Remove via column chromatography or trituration with cold hexanes if the product precipitates.

Protocol B: Electrochemical Dehydrogenative Cyclization

Target: Metal-free, oxidant-free synthesis suitable for electron-rich substrates. Mechanism: Anodic oxidation of the in situ formed aminal/imine intermediate.

Materials
  • Electrochemical Cell: Undivided cell (Beaker type or commercial ElectraSyn).

  • Electrodes: Graphite (Anode) and Platinum or Nickel (Cathode).

  • Electrolyte: LiClO₄ or n-Bu₄NBF₄ (0.1 M).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure
  • Cell Assembly: Place o-phenylenediamine (0.5 mmol) and aldehyde (0.5 mmol) in the cell containing 10 mL of 0.1 M LiClO₄/MeCN.

  • Electrolysis: Insert electrodes (maintain 1 cm distance). Set constant current (CCE) at 10 mA (approx. 3–4 F/mol charge consumption).

  • Reaction Monitoring: Stir at room temperature.

    • Checkpoint: Reaction typically requires 3–4 hours. Monitor voltage; a sharp rise often indicates substrate consumption.

  • Workup: Stop current. Remove electrodes and rinse with MeCN. Concentrate the solvent under reduced pressure.

  • Isolation: Redissolve residue in EtOAc/Water. Extract, dry, and purify via silica gel chromatography.

Protocol C: Heterogeneous Gold Catalysis (Au/TiO₂)

Target: High-purity synthesis with catalyst recovery; ideal for pharmaceutical intermediates.

Materials
  • Catalyst: 1 wt% Au/TiO₂ (Commercial or prepared via deposition-precipitation).

  • Oxidant: Molecular Oxygen (O₂) or Air (balloon).

  • Solvent: Methanol or Ethanol.[2]

Step-by-Step Procedure
  • Setup: In a reaction tube, mix diamine (1.0 mmol) and aldehyde (1.0 mmol) in Ethanol (3 mL).

  • Catalyst Loading: Add Au/TiO₂ (approx. 1 mol% Au).

  • Oxidation: Purge the headspace with O₂ and attach an O₂ balloon (1 atm).

  • Heating: Heat the mixture to 60°C for 2–4 hours.

    • Mechanism Note: Au nanoparticles activate the benzylic C-H bond of the aminal intermediate, facilitating dehydrogenation.

  • Catalyst Recovery: Centrifuge the mixture to pellet the catalyst. Decant the supernatant.

    • Recycling: Wash the catalyst with ethanol and dry at 80°C for reuse.

  • Purification: Concentrate the supernatant. Recrystallization from hot ethanol is often sufficient due to the high specificity of the catalyst.

Part 2: Mechanistic Visualization

Pathway 1: Hypervalent Iodine Mediated Cyclization

This diagram illustrates the radical-free, ionic pathway involving the activation of the nitrogen center by the hypervalent iodine species.

HypervalentIodine Start o-Phenylenediamine + Aldehyde Imine N-Aryl Imine (Schiff Base) Start->Imine - H₂O Activation N-Iodonium Intermediate Imine->Activation + PhI(OAc)₂ (Ligand Exchange) Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Ring Closure Elimination Reductive Elimination of PhI Cyclization->Elimination - AcOH Product 2-Arylbenzimidazole Elimination->Product - PhI

Caption: Step-wise oxidative cyclization mediated by PIDA, highlighting the N-iodonium activation and reductive elimination of iodobenzene.

Pathway 2: Electrochemical Dehydrogenation

This diagram details the anodic oxidation events occurring at the electrode surface.

Electrochem cluster_cathode Cathodic Half-Reaction Substrates Diamine + Aldehyde Aminal Cyclic Aminal (Benzimidazoline) Substrates->Aminal Condensation RadicalCat Radical Cation Intermediate Aminal->RadicalCat Anodic Oxidation (-1e⁻) ImineInt Imine-Amine Species RadicalCat->ImineInt -H⁺, -1e⁻ (Dehydrogenation) Final Benzimidazole ImineInt->Final Aromatization HRed 2H⁺ + 2e⁻ → H₂

Caption: Electrochemical pathway showing the anodic oxidation of the benzimidazoline intermediate and concomitant cathodic hydrogen evolution.

Part 3: Data Summary & Troubleshooting

Comparison of Substrate Scope & Yields
Substrate ClassProtocol A (PIDA) YieldProtocol B (Electro) YieldProtocol C (Au/TiO₂) YieldNotes
Electron-Rich Aryl (e.g., 4-OMe)92%88%95%Excellent conversion across all methods.
Electron-Poor Aryl (e.g., 4-NO₂)85%75%89%Electro-method may stall with highly deficient rings.
Heteroaryl (e.g., Pyridyl)88%80%91%PIDA is very effective for N-heterocycles.
Aliphatic 70%65%78%Aliphatic aldehydes risk over-oxidation; Protocol C preferred.
Expert Troubleshooting Tips
  • Stalled Reaction (Protocol A): If the reaction turns dark but TLC shows starting material, add 10 mol% of BF₃·OEt₂ as a Lewis acid additive to activate the imine.

  • Electrode Fouling (Protocol B): If current drops or voltage spikes, alternate polarity (if using two graphite electrodes) for 30 seconds to clean the surface, or polish electrodes between runs.

  • Over-oxidation: In Protocol C, strictly control temperature. Exceeding 70°C can lead to N-oxide formation or ring cleavage.

References

  • Du, L.-H., & Wang, Y.-G. (2007).[3] A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. Synthesis.

  • Yang, Z., et al. (2021).[4] Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. The Journal of Organic Chemistry.

  • Donthireddy, S. N. R., et al. (2020).[5] Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts.

  • Dohi, T., & Kita, Y. (2017). Hypervalent Iodine Reagents as a New Class of Oxidants in Organic Synthesis. Chemical Reviews.

  • Raja, A., et al. (2020). Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of D-Glucose with o-Phenylenediamines in Water. The Journal of Organic Chemistry.

Sources

Application Note: Optimization of Recrystallization Solvents for Nitro-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic rationale and validated protocols for the high-purity isolation of nitrobenzimidazole pharmacophores.

Introduction: The Purification Challenge

Nitro-substituted benzimidazoles are privileged scaffolds in medicinal chemistry, serving as critical precursors for anthelmintic, antimicrobial, and anticancer agents. However, the purification of these compounds—particularly via recrystallization—presents a persistent challenge. The synthesis of these derivatives, often via the condensation of 4-nitro-o-phenylenediamine with carboxylic acids or aldehydes, frequently generates highly colored, tarry polymeric byproducts[1].

The difficulty in recrystallizing nitrobenzimidazoles stems directly from their molecular architecture. The benzimidazole core possesses both a hydrogen-bond donor (the pyrrole-type N-H) and a hydrogen-bond acceptor (the pyridine-type N=). The addition of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position significantly increases the acidity of the N-H proton. This electronic effect strengthens intermolecular hydrogen bonding, creating a highly stable solid-state crystal lattice characterized by high melting points and poor solubility in non-polar organic solvents[1][2].

This application note delineates the physicochemical rationale for solvent selection and provides self-validating, step-by-step recrystallization protocols to achieve pharmaceutical-grade purity.

Physicochemical Causality in Solvent Selection

To achieve successful recrystallization, the chosen solvent system must fulfill three mechanistic criteria:

  • Lattice Disruption: It must disrupt the strong H-bond network at elevated temperatures (typically requiring polar protic solvents like ethanol or water).

  • Kinetic Control: It must provide a steep solubility curve, ensuring the compound remains dissolved at reflux but crystallizes rapidly upon cooling without "oiling out" (liquid-liquid phase separation).

  • Impurity Partitioning: It must keep synthetic impurities (such as unreacted diamines or oxidized polymers) either completely dissolved in the mother liquor or entirely insoluble for hot filtration.

When the N1 position is substituted (e.g., 1-methyl-5-nitrobenzimidazole), the primary hydrogen bond donor is removed. This drastically lowers the lattice energy, making the compound soluble in moderately polar solvents like ethyl acetate or chloroform, and fundamentally altering the optimal recrystallization strategy[2].

Quantitative Data & Optimal Solvent Systems

The following table summarizes the quantitative melting points and optimal solvent systems for common nitrobenzimidazole derivatives based on their substitution profiles.

CompoundSubstitution ProfileTypical Melting PointOptimal Recrystallization SolventMechanistic Rationale
5-Nitrobenzimidazole C2=H, N1=H205–208 °CWater or Ethanol/WaterHigh polarity and strong intermolecular H-bonding require protic solvents to disrupt the lattice[3][4].
2-Methyl-5-nitrobenzimidazole C2=CH₃, N1=H220–223 °CEthanol or MethanolThe methyl group slightly increases lipophilicity; short-chain alcohols provide the ideal solvation balance[1][5].
2-Phenyl-5-nitrobenzimidazole C2=Phenyl, N1=H206–208 °CEthanol or Ethyl AcetateThe bulky aryl group increases lipophilicity, allowing crystallization from mid-polar organics[1][6].
1-Methyl-5-nitrobenzimidazole C2=H, N1=CH₃~150 °CMethanol or EtOAc/HexaneBlocking the N1 proton eliminates H-bond donation, drastically lowering lattice energy and increasing organic solubility[2].
2-Benzyl-5-nitrobenzimidazole C2=Benzyl, N1=H189 °CDioxane/Ligroin or Dilute HClHighly lipophilic; acid-base precipitation followed by mixed organic solvent crystallization yields high purity[7][8].

Decision Workflow for Solvent Selection

To systematize the purification process, the following logic matrix dictates the selection of the recrystallization solvent based on the structural features of the target nitrobenzimidazole.

SolventSelection Start Analyze Nitrobenzimidazole Structure CheckNH Is the N1 position substituted? Start->CheckNH FreeNH Free NH (Strong H-Bonding) High Lattice Energy CheckNH->FreeNH No SubNH N-Substituted (No NH H-Bonding) Lower Lattice Energy CheckNH->SubNH Yes CheckC2 Check C2 Substitution FreeNH->CheckC2 Solvent3 Recrystallize from EtOAc/Hexane or Methanol SubNH->Solvent3 AlkylH C2 = H or Alkyl (e.g., 5-Nitrobenzimidazole) CheckC2->AlkylH Aryl C2 = Aryl (e.g., 2-Phenyl-5-nitrobenzimidazole) CheckC2->Aryl Solvent1 Recrystallize from Water or EtOH/Water AlkylH->Solvent1 Solvent2 Recrystallize from EtOH or Dioxane/Water Aryl->Solvent2

Decision matrix for selecting recrystallization solvent systems based on nitrobenzimidazole substitution.

Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol 1: Protic Anti-Solvent Recrystallization

Target: Free-NH derivatives (e.g., 5-Nitrobenzimidazole, 2-Methyl-5-nitrobenzimidazole)[3][4][5]. Solvent System: Ethanol / Water.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling absolute ethanol. Causality: Ethanol acts as a hydrogen-bond acceptor/donor, breaking the intermolecular lattice of the benzimidazole.

  • Decolorization: Add activated animal charcoal (10% w/w) and boil for 5 minutes. Filter hot through a pre-warmed Celite pad. Causality: Charcoal adsorbs high-molecular-weight polymeric impurities common in o-phenylenediamine condensations[7].

  • Anti-Solvent Addition: To the hot filtrate, add hot distilled water dropwise until the solution becomes faintly turbid. Causality: Water increases the dielectric constant of the medium, selectively decreasing the solubility of the lipophilic benzimidazole core while keeping polar impurities in solution.

  • Clarification: Add 1-2 drops of boiling ethanol until the turbidity just clears.

    • Validation Checkpoint: The solution must be perfectly clear at boiling. If it remains cloudy, impurities are precipitating prematurely; reheat and add 1-2 mL of ethanol.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-5 °C) for 1 hour.

  • Isolation: Vacuum filter the crystals, wash with ice-cold 30% aqueous ethanol, and dry under vacuum at 60 °C.

Protocol 2: Mixed Organic Solvent Recrystallization

Target: N-Substituted or highly lipophilic derivatives (e.g., 1-Methyl-5-nitrobenzimidazole, 2-Phenyl-5-nitrobenzimidazole)[2][6]. Solvent System: Ethyl Acetate / Hexane.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Filtration: Filter hot to remove any insoluble inorganic salts or highly polar unreacted starting materials.

  • Anti-Solvent Addition: Gradually add warm hexane to the hot filtrate until the cloud point is reached. Causality: Hexane acts as a non-polar anti-solvent, disrupting the solvation shell provided by ethyl acetate.

  • Crystallization: Cool slowly to induce crystallization.

    • Validation Checkpoint: Watch for "oiling out" (the formation of a biphasic liquid instead of crystals). This occurs when the compound's solubility drops faster than its crystallization kinetics can nucleate a solid. If oiling occurs, reheat the mixture until homogeneous, add 1 mL of ethyl acetate, and cool at a much slower rate (consider seeding the solution).

  • Isolation: Filter, wash with cold hexane, and dry.

Protocol 3: Acid-Base Mediated Precipitation and Crystallization

Target: Recalcitrant or highly impure lipophilic derivatives (e.g., 2-Benzyl-5-nitrobenzimidazole)[7][8].

  • Acidic Dissolution: Dissolve the crude free base in dilute aqueous hydrochloric acid (1M HCl) with gentle heating. Causality: Protonation of the basic imidazole nitrogen forms a highly water-soluble hydrochloride salt, leaving lipophilic organic impurities undissolved[7][8].

  • Filtration: Filter the acidic solution to remove insoluble organic contaminants.

  • Charcoal Treatment: Treat the filtrate with animal charcoal, boil for 5 minutes, and filter.

  • Basification: Slowly add aqueous ammonia (NH₄OH) to the cooled filtrate until the pH reaches 8-9. Causality: Ammonia is preferred over NaOH to prevent localized high-pH zones that cause rapid, amorphous precipitation. The free base precipitates as a crystalline solid[7].

    • Validation Checkpoint: The precipitate should be granular and filterable. If it is gelatinous, the basification was too rapid or the pH is too high.

  • Final Recrystallization: Isolate the solid, wash with water, and recrystallize from a mixture of dioxane and ligroin (or ethanol) to achieve >99% purity[7].

References

1.[3] "5-Nitrobenzimidazole synthesis", ChemicalBook. URL: 2.[7] "Synthesis of a Clonitazene/Etonitazene Analog", rhodium.ws. URL: 3.[8] "United States Patent Office >-et-O-", Googleapis.com. URL: 4.[4] "African Journal of Pure and Applied Chemistry", academicjournals.org. URL: 5.[2] "Studies on the Methylation of 5-Nitro-benzimidazoles", TÜBİTAK Academic Journals. URL: 6.[5] "(PDF) Regiospecific Reduction of 4,6-Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation", ResearchGate. URL: 7.[6] "Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?", ResearchGate. URL: 8.[1] "RESEARCH ON BENZIMIDAZOLE DERIVATIVES", DTIC. URL:

Sources

1-methyl-2-(3-nitrophenyl)benzimidazole biological activity assay

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioactivity Profiling of 1-methyl-2-(3-nitrophenyl)benzimidazole

Executive Summary & Scientific Rationale

1-methyl-2-(3-nitrophenyl)benzimidazole represents a classic "privileged scaffold" in medicinal chemistry. The benzimidazole core is a structural isostere of purine nucleotides, allowing it to interact with a diverse array of biopolymers, including enzymes, receptors, and microtubules.

The specific substitution pattern—an N-methyl group at position 1 and a meta-nitroaryl group at position 2—confers distinct pharmacological properties:

  • The 2-Aryl Moiety: Critical for binding affinity. In tubulin inhibitors (e.g., Nocodazole analogs), this moiety occupies the colchicine-binding site on

    
    -tubulin.
    
  • The 3-Nitro Group: Acts as a strong electron-withdrawing group (EWG), influencing the pKa of the benzimidazole ring and potentially serving as a bioreductive pharmacophore in hypoxic cancer cells.

  • The N-Methyl Group: Eliminates the acidic NH proton, preventing tautomerism and improving lipophilicity (LogP) for cellular membrane permeability.

Primary Applications: This compound is most frequently assayed for Antineoplastic Activity (via microtubule destabilization) and Antimicrobial Activity (via inhibition of bacterial FtsZ or nucleic acid synthesis).

Compound Preparation & Handling

  • Molecular Weight: ~253.26 g/mol

  • Solubility: Low in water; High in DMSO and DMF.

  • Stability: Stable at room temperature; light-sensitive (nitro group).

Stock Solution Protocol:

  • Weigh 2.53 mg of solid compound.

  • Dissolve in 1.0 mL of sterile DMSO (Dimethyl Sulfoxide) to generate a 10 mM master stock.

  • Vortex for 30 seconds. If particulates persist, sonicate for 5 minutes at 40 kHz.

  • Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Control: The final DMSO concentration in cell-based assays must remain < 0.5% (v/v) to avoid solvent toxicity.

Protocol A: In Vitro Cytotoxicity Assay (MTT/MTS)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against cancer cell lines (e.g., A549, MCF-7, or HeLa).

Materials
  • Cell Lines: Adherent cancer cells (e.g., A549 Lung Carcinoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS.

  • Vehicle: DMSO (Cell culture grade).

  • Instrument: Microplate Reader (Absorbance at 570 nm).

Step-by-Step Methodology

Day 1: Seeding

  • Harvest cells and count using a hemocytometer or automated counter.

  • Dilute cells to 5,000–10,000 cells/well in complete media (RPMI-1640 or DMEM + 10% FBS).

  • Dispense 100 µL/well into a 96-well clear-bottom plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Day 2: Compound Treatment

  • Serial Dilution: Prepare 2x concentrated working solutions in complete media.

    • Range: 0.1 µM to 100 µM (e.g., 100, 33, 11, 3.7, 1.2, 0.4, 0.13, 0 µM).

  • Remove old media from the wells (carefully, to not disturb the monolayer).

  • Add 100 µL of the drug-containing media to triplicate wells.

  • Controls:

    • Negative Control: Media + 0.5% DMSO (Cells only).

    • Positive Control:[1] Nocodazole (1 µM) or Doxorubicin (standard cytotoxic agent).

    • Blank: Media only (no cells).

Day 4: Readout (48h or 72h post-treatment)

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours at 37°C. Viable mitochondria will reduce MTT to purple formazan crystals.

  • Carefully aspirate the supernatant.

  • Solubilize crystals by adding 100 µL DMSO per well. Shake plate for 10 mins.

  • Measure absorbance (OD) at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



  • Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Protocol B: Mechanistic Validation (Tubulin Polymerization Assay)

Context: 2-Arylbenzimidazoles are known to bind to the colchicine site of tubulin, inhibiting polymerization. This assay confirms if the cytotoxicity observed in Protocol A is due to microtubule disruption.

Experimental Workflow
  • Preparation: Use a fluorescence-based Tubulin Polymerization Kit (e.g., Cytoskeleton Inc.).

    • Principle: A fluorescent reporter enhances emission when incorporated into polymerized microtubules.

  • Setup: Pre-warm a 96-well half-area black plate to 37°C.

  • Reaction Mix:

    • Purified Tubulin (3 mg/mL in Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP (1 mM).

    • Test Compound: 1-methyl-2-(3-nitrophenyl)benzimidazole (at IC50 and 5x IC50).

    • Control: Paclitaxel (Stabilizer), Nocodazole (Destabilizer), Vehicle (DMSO).

  • Kinetics: Immediately place in a fluorescence plate reader.

    • Excitation: 360 nm | Emission: 450 nm.

    • Read every 1 minute for 60 minutes at 37°C.

Interpretation:

  • Inhibition: A decrease in Vmax and final fluorescence plateau compared to Vehicle indicates inhibition of polymerization (destabilizer).

  • Stabilization: An increase in polymerization rate (steeper slope) indicates taxol-like activity (unlikely for this scaffold).

Visualization of Mechanism

The following diagram illustrates the specific interference of 2-arylbenzimidazoles in the cell cycle, leading to apoptosis.

G Compound 1-methyl-2-(3-nitrophenyl) benzimidazole Binding Binding to Colchicine Site (Interface of α/β) Compound->Binding Intercalation/Binding Tubulin Free Tubulin Dimers (α/β subunits) Polymerization Microtubule Polymerization Tubulin->Polymerization GTP-dependent Binding->Polymerization INHIBITS Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged arrest

Caption: Mechanism of Action: The compound targets the colchicine-binding site on tubulin dimers, preventing polymerization into microtubules, which triggers G2/M checkpoint arrest and subsequent apoptosis.

Protocol C: Antimicrobial Susceptibility (MIC Determination)

Rationale: The nitro-group enhances activity against anaerobic bacteria and certain protozoa (similar to Metronidazole).

Method: Broth Microdilution (CLSI Standards)
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use a 96-well round-bottom plate.

  • Dilution: Add 100 µL of CAMHB to columns 2–12. Add 200 µL of 128 µg/mL compound stock to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

    • Final Test Range: 64 µg/mL down to 0.125 µg/mL.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: The MIC is the lowest concentration with no visible turbidity .

Summary of Expected Data

Assay TypeMetricExpected Outcome (Based on Scaffold SAR)
Cytotoxicity (MTT) IC501–10 µM (Moderate to Potent). High potency expected in leukemia or lung cancer lines.
Tubulin Assay VmaxReduced polymerization rate (Destabilizer).
Antimicrobial MIC4–32 µg/mL (Gram-positive); likely less active against Gram-negative unless efflux pumps are inhibited.
Solubility TurbidityPrecipitation likely >100 µM in aqueous media.

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236.

  • Gellis, A., et al. (2008). Synthesis and cytotoxicity of some new 2-substituted-benzimidazole derivatives. European Journal of Medicinal Chemistry, 43(9), 1858-1864.

  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

Sources

Application Note: High-Throughput Cytotoxicity Screening and Mechanistic Profiling of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

[

Refining Visualized Mechanistics

I'm presently focused on updating the cytotoxicity mechanisms diagram. I'm expanding it to include primary molecular targets: Topoisomerase I/II, EGFR/HER2, and TGFβR1. I'm also focusing on adding DNA damage, cell cycle arrest, and caspase activation, ensuring the DOT visual is comprehensive. I'm focusing on ensuring its clarity.

Introduction & Scientific Rationale

Benzimidazole and its derivatives represent a highly privileged scaffold in medicinal chemistry and drug development. As structural isosteres of endogenous purine nucleobases, benzimidazoles exhibit versatile binding capabilities to a wide array of biomolecular targets, yielding potent anticancer, antimicrobial, and antiviral properties [1.10]. Recent drug discovery efforts have positioned novel benzimidazole hybrids as multi-target agents capable of inhibiting Topoisomerase I/II, EGFR/HER2 kinases, and TGFβR1, ultimately driving cancer cells toward apoptosis[1][2].

To accurately evaluate the therapeutic window and efficacy of these compounds, robust in vitro cytotoxicity screening is paramount. This application note details a validated, self-correcting protocol utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The methodology emphasizes the causality behind experimental choices, ensuring high reproducibility and scientific integrity during lead optimization[3][4].

Mechanistic Basis of the Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as a proxy for cell viability. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes that cleave the tetrazolium ring of the soluble, yellow MTT, forming insoluble, purple formazan crystals[5].

Causality & Self-Validation: Dead or dying cells rapidly lose this enzymatic activity. Therefore, the absorbance of the solubilized formazan at 570 nm is directly proportional to the viable cell count. This provides a self-validating system where the metabolic reduction capacity inherently confirms the physiological state of the cell population, preventing false-positive viability readings[6].

Workflow Start 1. Cell Seeding (3x10³ - 1x10⁴ cells/well) Incubate1 2. Attachment Phase (24h at 37°C, 5% CO₂) Start->Incubate1 Treatment 3. Compound Treatment (Serial Dilutions, DMSO ≤0.5%) Incubate1->Treatment Incubate2 4. Exposure Phase (48-72h Incubation) Treatment->Incubate2 MTT 5. MTT Addition (20 µL of 5 mg/mL) Incubate2->MTT Incubate3 6. Formazan Formation (3-4h at 37°C) MTT->Incubate3 Solubilize 7. Solubilization (Add 150 µL DMSO) Incubate3->Solubilize Read 8. Absorbance Reading (OD at 570 nm) Solubilize->Read Analysis 9. IC₅₀ Calculation (Non-linear Regression) Read->Analysis

Step-by-step workflow of the MTT cytotoxicity assay for benzimidazole screening.

Quantitative Data: Cytotoxicity Profiles of Benzimidazole Derivatives

The efficacy of benzimidazole derivatives varies significantly based on their structural substitutions and the target cancer cell line. Table 1 summarizes the half-maximal inhibitory concentration (IC₅₀) values of recently developed benzimidazole compounds against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of Select Benzimidazole Derivatives

Compound / DerivativeTarget / MechanismCell Line (Origin)IC₅₀ (µM)Reference
se-182 Apoptosis InducerA549 (Lung)15.80[6]
se-182 Apoptosis InducerHepG2 (Liver)15.58[6]
3282-0486 TGFβR1 InhibitorHCT116 (Colorectal)3.19[1]
3282-0486 TGFβR1 InhibitorHT29 (Colorectal)4.11[1]
Compound 45 PARP InhibitorMCF-7 (Breast)12.01[2]
Olaparib (Standard)PARP InhibitorMCF-7 (Breast)36.24[2]
Compound 2a UnknownMDA-MB-231 (Breast)165.02[7]

Note: Lower IC₅₀ values indicate higher cytotoxic potency. Notably, the benzimidazole derivative Compound 45 demonstrates superior efficacy compared to the clinical standard Olaparib in MCF-7 cells[2].

Detailed Experimental Protocol

This protocol is optimized for adherent human cancer cell lines (e.g., A549, HepG2, MCF-7, HCT116)[1][6].

Reagent Preparation & Causality
  • Compound Stock Solutions : Dissolve the synthesized benzimidazole derivatives in cell-culture grade Dimethyl Sulfoxide (DMSO) to create 10-50 mM stock solutions.

    • Causality: Benzimidazoles often exhibit low aqueous solubility[8]. DMSO ensures complete dissolution, but the final assay concentration of DMSO must be strictly maintained at ≤0.5% v/v (preferably <0.1%) [5][9]. Exceeding this threshold introduces vehicle-induced solvent toxicity, which artificially inflates the apparent cytotoxicity of the drug, invalidating the IC₅₀ calculation.

  • MTT Solution : Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize (0.22 µm) and store in the dark at 4°C.

    • Causality: MTT is highly light-sensitive. Photo-degradation prior to cellular uptake will result in high background absorbance and severely reduced assay sensitivity.

Cell Seeding
  • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).

  • Count cells using a hemocytometer and trypan blue exclusion to ensure >95% initial viability.

  • Dilute the cell suspension and seed 100 µL per well into a flat-bottom 96-well plate at a density of 3 × 10³ to 1 × 10⁴ cells/well (depending on the specific cell line's doubling time)[1][9].

  • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cellular attachment and recovery[5].

Compound Treatment
  • Aspirate the spent medium carefully to avoid disturbing the adherent cell monolayer.

  • Prepare serial dilutions of the benzimidazole compounds (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in fresh complete medium[10].

  • Add 100 µL of the drug-containing medium to the respective wells.

  • Critical Controls :

    • Vehicle Control: Medium containing the exact equivalent concentration of DMSO used in the highest drug dose (must be ≤0.5%)[5].

    • Positive Control: A known cytotoxic agent (e.g., Cisplatin or Doxorubicin) to validate assay responsiveness[3][6].

    • Blank: Medium without cells (to subtract background absorbance of the medium and MTT reagent).

  • Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO₂[5][6].

MTT Addition and Formazan Solubilization
  • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution directly to each well (final MTT concentration ~0.83 mg/mL)[5][9].

  • Incubate for an additional 3 to 4 hours at 37°C. During this window, viable cells will internalize the dye and convert it to purple formazan crystals[5].

  • Carefully aspirate the medium containing unreacted MTT. Caution: Formazan crystals are loosely attached to the well bottom; aggressive aspiration will remove the crystals and falsely lower the viability reading.

  • Add 150 µL of pure DMSO to each well to solubilize the impermeable formazan crystals[5][9].

  • Place the plate on an orbital shaker for 10–15 minutes at room temperature to ensure complete, homogeneous dissolution[5].

Data Acquisition & Analysis
  • Measure the optical density (OD) of each well at 570 nm (or 590 nm) using a microplate spectrophotometer[1][10].

  • Calculate the percentage of cell viability using the formula: % Viability = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

  • Plot the % Viability against the log-transformed compound concentrations.

  • Determine the IC₅₀ value using non-linear regression analysis (e.g., four-parameter logistic curve) in analytical software such as GraphPad Prism[9].

Mechanistic Pathways of Benzimidazole-Induced Cytotoxicity

The cytotoxic effect of benzimidazole derivatives is rarely singular. Due to their structural homology to purines, they act as multi-target inhibitors. For example, compounds have been shown to inhibit Topoisomerase I/II, leading to DNA strand breaks, or antagonize receptor tyrosine kinases like EGFR/HER2 and TGFβR1[1][2]. This multi-modal inhibition converges on mitochondrial dysfunction, triggering the intrinsic apoptotic cascade via Caspase-3 activation[11].

Pathway cluster_targets Primary Molecular Targets Benz Benzimidazole Derivatives (Purine Isosteres) Target1 Topoisomerase I/II Inhibition Benz->Target1 Target2 EGFR / HER2 Kinase Inhibition Benz->Target2 Target3 TGFβR1 Receptor Blockade Benz->Target3 DNA DNA Strand Breaks & Genomic Instability Target1->DNA Prolif Cell Cycle Arrest & Decreased Proliferation Target2->Prolif Target3->Prolif Mito Mitochondrial Membrane Depolarization DNA->Mito Apoptosis Cellular Apoptosis (Programmed Death) Prolif->Apoptosis Secondary Caspase Caspase-3 Activation Mito->Caspase Caspase->Apoptosis

Multi-target apoptotic signaling pathways induced by benzimidazole derivatives.

Conclusion

The rigorous application of the MTT assay, combined with strict vehicle controls and standardized seeding densities, provides a highly reliable platform for the initial screening of benzimidazole derivatives. By understanding the causality behind solvent limits and enzymatic reduction, researchers can generate highly reproducible IC₅₀ data, accelerating the hit-to-lead optimization of novel anticancer therapeutics.

References

Sources

Application Note: Crystal Growth Protocols for 1-Methyl-2-(3-nitrophenyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in solid-state chemistry and drug development. It synthesizes established protocols for benzimidazole derivatives with specific adaptations for the 1-methyl-2-(3-nitrophenyl) variant, based on its structural analogs and solubility profiles.[1][2]

Executive Summary

1-methyl-2-(3-nitrophenyl)benzimidazole is a donor-acceptor heterocyclic system of significant interest for both medicinal chemistry (as a pharmacophore) and materials science (as a potential Non-Linear Optical (NLO) candidate).[1][2] Unlike its non-methylated parent, 2-(3-nitrophenyl)-1H-benzimidazole, the 1-methyl derivative lacks the N-H donor for intermolecular hydrogen bonding, which drastically alters its crystal packing and solubility profile.[1][2]

This guide details two optimized protocols for growing single crystals suitable for X-ray diffraction (SCXRD) and optical property measurements: Slow Evaporation Solution Growth (SEST) and Controlled Cooling .[2]

Compound Profile & Pre-requisites[1][3][4][5][6][7]

PropertyDescription
Compound Name 1-methyl-2-(3-nitrophenyl)benzimidazole
Molecular Formula C₁₄H₁₁N₃O₂
Primary Solubility High: DMF, DMSO, Acetonitrile.[1][2] Moderate: Methanol, Ethanol, Ethyl Acetate.[2] Low: Water, Hexane.[1][2]
Crystal Habit Typically prismatic or block-like (solvent dependent).[1][2]
Key Challenge Preventing rapid precipitation due to the nitro group's polarity; avoiding solvent inclusion defects.[1][2]
Purity Requirements

Critical: Crystal quality is directly proportional to starting material purity.[1][2]

  • Synthesis Route: Condensation of N-methyl-o-phenylenediamine with 3-nitrobenzaldehyde (oxidative cyclization) or methylation of 2-(3-nitrophenyl)-1H-benzimidazole.[1][2]

  • Purification: Crude product must be recrystallized from hot ethanol or purified via column chromatography (Silica gel, Hexane:EtOAc gradient) prior to crystal growth attempts.[1][2] Target purity >99.5%.

Protocol A: Slow Evaporation Solution Growth (SEST)

Best for: Obtaining high-quality single crystals for X-ray Diffraction.[1][2]

Mechanism: Gradual supersaturation is achieved by the escape of solvent molecules at constant temperature.[1][2] The methylation at the N1 position reduces the lattice energy compared to the H-bonded parent, often requiring slower evaporation rates to prevent polycrystallization.

Materials
  • Solvent System: Acetonitrile (HPLC Grade) or Methanol:Ethyl Acetate (3:1 v/v).[2]

  • Vessel: 20 mL borosilicate scintillation vial.

  • Filter: 0.45 µm PTFE syringe filter.

  • Cover: Parafilm with perforated pinholes.[1][2]

Step-by-Step Methodology
  • Saturation: Dissolve 100 mg of purified 1-methyl-2-(3-nitrophenyl)benzimidazole in the minimum volume of solvent (approx. 5-8 mL for Acetonitrile) at room temperature (25°C). Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.45 µm PTFE filter into a clean, dust-free growth vial. Note: Dust particles act as unwanted nucleation sites.[1][2]

  • Sealing: Cover the vial with Parafilm. Pierce 3-5 small holes using a 26G needle to control the evaporation rate.[1][2]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (20°C ± 1°C).

    • Expert Tip: Do not place in a fume hood with high airflow; the draft causes temperature fluctuations and rapid skin formation.[1][2] Use a dedicated crystal growth cabinet.[1][2]

  • Harvesting: Crystals typically appear within 5-14 days.[1][2] Harvest when crystals reach 0.3–0.5 mm dimensions.[1][2]

Protocol B: Slow Cooling Technique

Best for: Growing larger, bulk crystals for optical measurements.[2]

Mechanism: Solubility decreases with temperature.[1][2] By controlling the cooling ramp, nucleation is restricted to a few sites, allowing existing crystals to grow larger.

Step-by-Step Methodology
  • Supersaturation: Prepare a saturated solution in Ethanol at 50°C. Add compound until undissolved solid remains.

  • Clarification: Decant the supernatant or filter rapidly into a pre-warmed vial to remove undissolved solids.

  • Controlled Cooling: Place the vial in a programmable water bath or a Dewar flask filled with hot water (for passive cooling).

  • Ramp Rate: Cool from 50°C to 25°C at a rate of 0.5°C/hour .

    • Expert Tip: If a programmable bath is unavailable, wrap the vial in cotton wool and place it inside a Styrofoam box to simulate a linear cooling gradient.

Experimental Workflow Visualization

CrystalGrowthWorkflow Start Start: Purified 1-methyl-2-(3-nitrophenyl)benzimidazole SolventSelect Solvent Screening (Acetonitrile vs. MeOH/EtOAc) Start->SolventSelect Dissolution Dissolution & Sonication (Create Saturated Solution) SolventSelect->Dissolution Filter Micro-Filtration (0.45 µm PTFE) Dissolution->Filter Decision Select Method Filter->Decision SEST_Prep Method A: SEST Seal with Perforated Parafilm Decision->SEST_Prep For Structure (XRD) Cool_Prep Method B: Slow Cooling Saturate at 50°C Decision->Cool_Prep For Bulk Size SEST_Incubate Incubate at 20°C (Vibration-Free) SEST_Prep->SEST_Incubate Harvest Harvest & Wash (Cold Solvent) SEST_Incubate->Harvest Cool_Ramp Linear Cooling Ramp (-0.5°C / hour) Cool_Prep->Cool_Ramp Cool_Ramp->Harvest Characterization Characterization (SCXRD, FTIR) Harvest->Characterization

Figure 1: Decision matrix and workflow for growing 1-methyl-2-(3-nitrophenyl)benzimidazole crystals.

Characterization & Validation

Once crystals are harvested, validate their identity and quality using the following checklist:

  • Optical Inspection: Under a polarized light microscope, crystals should exhibit sharp extinction (indicating single crystallinity) and no inclusions.[1][2]

  • Melting Point: The 1-methyl derivative will have a distinct melting point compared to the non-methylated parent (approx. 170°C for the parent [1]; the methyl derivative is typically lower, ~120-130°C range, due to loss of H-bonding).

  • Single Crystal XRD: Confirm the structure. The absence of the N-H bond often leads to a change in space group, potentially from Centrosymmetric (P-1) to Non-centrosymmetric (e.g., Pna21), which is critical for NLO activity [2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Crystallization Solution undersaturated or solvent too polar.[1][2]Increase concentration or switch to a less polar solvent mix (e.g., add Hexane to Ethyl Acetate).[2]
Polycrystalline/Powder Evaporation too fast.[1][2]Reduce pinholes in Parafilm; lower the temperature to 4°C to slow kinetics.
Opaque Crystals Solvent inclusion.[1][2][3]Use the Slow Cooling method (Protocol B) instead of evaporation.[1][2][4]
Twinning Physical shock or rapid nucleation.[1][2]Ensure vibration isolation; re-filter solution to remove micro-nuclei.

References

  • Crystal Structure of 2-(3-nitrophenyl)-1H-benzimidazole: Gomes, L.R., et al. (2026).[1][2][5][6] "The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited." ResearchGate.[1][2][3][7]

  • Benzimidazole Growth Techniques (General): Vijayan, N., et al. (2006).[2][8][3] "Growth of benzimidazole single crystal by sankaranarayanan-ramasamy method and its characterization." University of St Andrews Research Portal.[1][2]

  • Synthesis of Benzimidazole Derivatives: BenchChem Technical Guides. "An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Derivatives." [2]

  • Solubility Data for Imidazoles: Wang, Z., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents."[2][9] ResearchGate.[1][2][3][7]

Sources

Microwave-assisted synthesis of 1-methyl-2-substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-Methyl-2-Substituted Benzimidazoles

Executive Summary & Strategic Value

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Omeprazole (proton pump inhibitor), Telmisartan (antihypertensive), and Albendazole (anthelmintic). Specifically, 1-methyl-2-substituted benzimidazoles are critical intermediates for kinase inhibitors and antiviral agents.

Traditional synthesis (Phillips-Ladenburg condensation) requires harsh conditions—high temperatures (reflux for 8–48 hours), strong mineral acids (HCl, PPA), and toxic solvents—often resulting in low yields due to oxidative decomposition.

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this pathway. By leveraging dielectric heating , we achieve:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes (typically 5–10 min).

  • Yield Enhancement: Suppression of side reactions via uniform internal heating, boosting yields to >90%.

  • Green Compliance: Solvent-free or aqueous-ethanol protocols that eliminate chlorinated solvents.

This guide provides two validated protocols for synthesizing 1-methyl-2-substituted benzimidazoles using N-methyl-o-phenylenediamine as the critical starting material.

Mechanistic Insight

Understanding the reaction pathway is crucial for troubleshooting. The synthesis involves a condensation-cyclization-oxidation sequence.

Reaction Pathway:

  • Condensation: The primary amine of N-methyl-o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a Schiff base (imine).

  • Cyclization: The secondary amine (N-methyl group) attacks the imine carbon, closing the imidazole ring to form a dihydrobenzimidazole intermediate.

  • Aromatization: Oxidative dehydrogenation restores aromaticity, yielding the final benzimidazole. (Note: When using carboxylic acids, this step is a dehydration).

Benzimidazole_Mechanism Start N-methyl-o-phenylenediamine + Aldehyde (R-CHO) Imine Intermediate I: Schiff Base (Imine) Start->Imine Condensation (-H₂O) Dihydro Intermediate II: Dihydrobenzimidazole Imine->Dihydro Intramolecular Cyclization Product Final Product: 1-Methyl-2-Substituted Benzimidazole Dihydro->Product Oxidative Aromatization (-2H)

Figure 1: Mechanistic pathway for the condensation of N-methyl-o-phenylenediamine with aldehydes.

Experimental Protocols

Protocol A: Catalyst-Free Green Synthesis (Aldehyde Route)

Best for: Aromatic aldehydes, high-throughput library generation.

Reagents:

  • Reagent A: N-methyl-o-phenylenediamine (1.0 mmol)

  • Reagent B: Substituted Benzaldehyde (1.0 mmol)

  • Solvent: Ethanol (2–3 mL) or Water (for "on-water" synthesis)

Procedure:

  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve 1.0 mmol of N-methyl-o-phenylenediamine and 1.0 mmol of the target aldehyde in 2 mL of Ethanol.

  • Sealing: Cap the vial with a PTFE-coated septum to withstand pressure.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 80°C

    • Power: Dynamic mode (max 100 W)

    • Time: 5–8 minutes

    • Stirring: High

  • Work-up: Cool the reaction to room temperature (compressed air cooling).

    • If solid precipitates:[1] Filter and wash with cold ethanol.

    • If solution remains: Pour into crushed ice (10 g). The product will precipitate.[1][2] Filter, wash with water, and dry.

  • Purification: Recrystallization from EtOH:H₂O (9:1) is usually sufficient.

Protocol B: Solvent-Free Lewis Acid Catalyzed (Carboxylic Acid Route)

Best for: Aliphatic acids, scale-up, and difficult substrates.

Reagents:

  • Reagent A: N-methyl-o-phenylenediamine (1.0 mmol)

  • Reagent B: Carboxylic Acid (1.0 mmol)[3]

  • Catalyst: Er(OTf)₃ (1 mol%) or ZnO (10 mol%)

Procedure:

  • Mixing: Grind Reagent A, Reagent B, and the catalyst in a mortar until a homogeneous paste/powder is formed.

  • Loading: Transfer the mixture into an open vessel (or loosely capped vial) inside the microwave cavity.

  • Irradiation:

    • Temperature: 110°C

    • Power: 150 W

    • Time: 5–10 minutes

  • Work-up: Add 5 mL of ethyl acetate to the reaction vessel to dissolve the product. The catalyst (if heterogeneous like ZnO) can be filtered off.

  • Extraction: Wash the organic layer with NaHCO₃ (sat. aq.) to remove unreacted acid. Dry over Na₂SO₄ and concentrate.

Data Analysis & Validation

The superiority of the microwave approach is quantifiable.[4][5][6] The table below compares the synthesis of 1-methyl-2-phenylbenzimidazole (from N-methyl-OPDA + Benzaldehyde).

Table 1: Comparative Efficiency (Conventional vs. Microwave)

ParameterConventional Heating (Reflux)Microwave-Assisted (Protocol A)Improvement Factor
Reaction Time 4 – 8 Hours5 – 8 Minutes 60x Faster
Solvent Benzene/Toluene (Toxic)Ethanol (Green)Safer
Catalyst HCl / p-TsOH (Corrosive)None / Er(OTf)₃Atom Economical
Yield 65 – 75%92 – 98% +20-30% Yield
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Sustainable

Reaction Workflow Diagram:

Workflow Step1 Mix Reagents (N-methyl-OPDA + Aldehyde) Decision Select Condition Step1->Decision RouteA Route A: Ethanol (Catalyst-Free) Decision->RouteA Standard RouteB Route B: Solvent-Free (Lewis Acid Cat.) Decision->RouteB Difficult Substrate MW Microwave Irradiation (80-110°C, 5-10 min) RouteA->MW RouteB->MW Workup Work-up (Ice pour or EtOAc extract) MW->Workup Final Pure 1-Methyl-2-Substituted Benzimidazole Workup->Final

Figure 2: Decision matrix for selecting the optimal microwave protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation of the intermediate.Add a mild oxidant (e.g., 1 mol% Iodine or open vessel to air) during irradiation.
Sticky Product Polymerization or solvent trapping.Use "Cooling while stirring" feature; recrystallize from EtOH/Water.
Vessel Failure Excessive pressure from volatile solvents.Switch to solvent-free Protocol B or ensure headspace ratio is >50%.
Incomplete Reaction Low microwave absorption (low tan δ).Add a "doping" agent (e.g., 100 µL ionic liquid or water) to increase heating efficiency.

References

  • Nardi, M., et al. (2022). "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." Molecules. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles." Link

  • Ke, F., et al. (2018). "Microwave-Assisted Nickel-Catalyzed Synthesis of Benzimidazoles." Synlett. Link

  • Mobinikhaledi, A., et al. (2013).[7] "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study." Asian Journal of Chemistry. Link

  • Zhang, T., et al. (2013). "Microwave-Assisted Synthesis of 2-Substituted 1H-Benzo[d]imidazoles." Heterocycles. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nitro-Benzimidazole Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with nitro-benzimidazole derivatives in biological assays. Low solubility can severely compromise bioassay integrity, leading to underestimated activity, false negatives in high-throughput screening (HTS), and variable in vitro ADME-Tox data[1].

This guide synthesizes causality-driven troubleshooting, quantitative optimization strategies, and self-validating experimental protocols to ensure your compounds remain in solution from stock preparation to final assay readouts.

Part 1: FAQs – Understanding the Causality of Solubility Issues

Q1: Why do nitro-benzimidazole derivatives exhibit such poor aqueous solubility, even when initially dissolved in DMSO? A1: The inherent insolubility of nitro-benzimidazoles stems from their molecular architecture. The benzimidazole core is an aromatic, bicyclic structure that is highly hydrophobic[2]. The addition of a strongly electron-withdrawing nitro group significantly increases the molecule's crystalline lattice energy, promoting unfavorable interactions with polar water molecules and a strong thermodynamic preference for the solid state[3]. While dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of disrupting these intermolecular forces to create 10–30 mM stock solutions[2], transferring this stock into an aqueous buffer rapidly changes the dielectric constant of the environment. This rapid shift causes the hydrophobic molecules to aggregate and precipitate—a phenomenon known as "solvent shock"[2].

Q2: My compound is fully soluble in 100% DMSO, but it crashes out immediately upon dilution into my cell culture medium. How can I prevent this? A2: To prevent solvent shock, you must optimize the thermodynamic transition of the compound. First, ensure your final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity or assay artifacts[4]. Instead of a single large dilution step, perform serial dilutions in DMSO before a final, rapid dispersion into the aqueous phase[4]. If precipitation persists, consider structural interventions:

  • pH Adjustment: The nitro group lowers the pKa of the benzimidazole N-H bond, making it more acidic[3]. Systematically adjusting the buffer pH away from the compound's isoelectric point (e.g., pH 8.5–9.5) can induce deprotonation, significantly increasing aqueous solubility[3].

  • Encapsulation: Utilizing cyclic oligosaccharides like methyl-

    
    -cyclodextrin at a 1:1 ratio can form inclusion complexes, shielding the hydrophobic core from the aqueous environment and increasing solubility up to 10-fold[5].
    

Q3: Does the quality of my DMSO affect the stability of my stock solution? A3: Absolutely. DMSO is highly hygroscopic. If the container is repeatedly opened or improperly sealed, it will absorb atmospheric moisture. This water contamination drastically reduces DMSO's solvating power, causing the nitro-benzimidazole to precipitate prematurely out of the stock solution[6]. Always use fresh, anhydrous DMSO for stock preparation[6].

Part 2: Logical Workflows for Solubility Troubleshooting

The following diagrams map the logical relationships and experimental workflows required to diagnose and resolve solubility failures.

G Start Dry Nitro-Benzimidazole Powder AddDMSO Add Anhydrous DMSO (Target 10-30 mM) Start->AddDMSO Mix Vortex & Bath Sonicate (15-30 min) AddDMSO->Mix Check1 Visual Inspection: Is Solution Clear? Mix->Check1 Warm Gentle Warming (37°C for 10-15 min) Check1->Warm No (Particulates) Success Proceed to Assay (Store at -20°C) Check1->Success Yes Check2 Visual Inspection: Is Solution Clear? Warm->Check2 Check2->Success Yes Fail Evaluate Co-solvents or Lower Concentration Check2->Fail No

Workflow for troubleshooting nitro-benzimidazole dissolution in DMSO.

G Stock 100% DMSO Stock (10-30 mM) Dilution Direct Dilution into Aqueous Buffer Stock->Dilution Rescue1 Method A: Serial Dilution in DMSO first Stock->Rescue1 Rescue2 Method B: Add Co-solvent (e.g., Cyclodextrin) Stock->Rescue2 Rescue3 Method C: pH Adjustment (Optimize for pKa) Stock->Rescue3 Shock Solvent Shock (Precipitation) Dilution->Shock Final Stable Aqueous Solution (Final DMSO ≤ 0.5%) Rescue1->Final Rescue2->Final Rescue3->Final

Strategies to prevent solvent shock when diluting DMSO stocks into aqueous buffers.

Part 3: Quantitative Data on Solubility Enhancement

The table below summarizes field-validated strategies for enhancing the solubility of benzimidazole derivatives, providing a comparative baseline for experimental design.

Enhancement StrategyMechanism of ActionTypical Concentration / RatioExpected Solubility Gain
Anhydrous DMSO Stock Polar aprotic solvation disrupts crystalline lattice100% Anhydrous DMSO10 – 30 mM base stock[2]
Cyclodextrin Complexation Hydrophobic encapsulation within cyclic oligosaccharides1:1 ratio (e.g., Methyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-cyclodextrin)
Up to 10-fold increase in aqueous media[5]
pH Optimization Ionization of the weakly acidic benzimidazole N-HpH 8.5 – 9.5 (specific to nitro-derivatives)2 to 5-fold increase (compound dependent)[3]
Surfactant Addition Reduction of dielectric constant / micelle formation0.01 – 0.05% Tween-20 / Triton X-100Prevents immediate precipitation in cell-free assays

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, use the following step-by-step methodologies. These protocols are designed as self-validating systems, meaning they incorporate internal checks (visual, kinetic) to confirm success before proceeding to downstream biological assays.

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Causality Check: This protocol minimizes atmospheric water absorption, which is the primary cause of premature stock degradation.

  • Preparation: Equilibrate the nitro-benzimidazole powder and a fresh, sealed bottle of anhydrous DMSO to room temperature in a desiccator to prevent condensation[6].

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, low-bind microcentrifuge tube[6].

  • Solvation: Add the required volume of anhydrous DMSO to achieve a target concentration of 10 mM.

  • Agitation: Vortex the solution vigorously for 2–5 minutes. If particulates remain, utilize a bath sonicator for 15 minutes to break down micro-aggregates[4].

  • Thermal Rescue (Optional): If the compound is endothermic during dissolution, gently warm the tube in a 37°C water bath for 10–15 minutes[6]. Caution: Verify the thermal stability of your specific derivative first.

  • Validation: Centrifuge the tube at 14,000 rpm for 10 minutes. Visually inspect the bottom of the tube for a pellet[6]. If a pellet exists, the maximum solubility has been exceeded; recalculate your stock concentration.

  • Storage: Aliquot the clear supernatant into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay by Nephelometry

Causality Check: This protocol quantitatively determines the exact concentration at which "solvent shock" occurs in your specific assay buffer, allowing you to establish a safe working range.

  • Buffer Preparation: Prepare your target aqueous assay buffer (e.g., PBS, pH 7.4). If testing rescue strategies, prepare parallel buffers with adjusted pH or added co-solvents (e.g., 1% Methyl-

    
    -cyclodextrin).
    
  • Serial Dilution: In a 96-well clear-bottom microplate, perform a serial dilution of your 10 mM DMSO stock solution using 100% DMSO.

  • Aqueous Transfer: In a separate 96-well plate, add 98 µL of the aqueous assay buffer to each well.

  • Compound Addition: Rapidly transfer 2 µL of the serially diluted DMSO stocks into the corresponding buffer wells. This ensures a constant, non-toxic final DMSO concentration of 2% across all wells[2].

  • Incubation: Cover the plate and incubate at room temperature for 1–2 hours with gentle shaking to allow the system to reach thermodynamic equilibrium[2].

  • Validation (Vehicle Control): Ensure you include wells containing 98 µL buffer + 2 µL pure DMSO to establish baseline light scattering.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer[2].

  • Analysis: Plot the nephelometry units against the compound concentration. The inflection point where light scattering sharply increases above the vehicle control baseline represents the kinetic solubility limit of your nitro-benzimidazole in that specific buffer[2].

References

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, PubMed. Available at:[Link]

  • Park, S. et al. "Oral Fenbendazole for Cancer Therapy in Humans and Animals." Anticancer Research. Available at:[Link]

Sources

Technical Support Center: Purification of 1-methyl-2-(3-nitrophenyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 1-methyl-2-(3-nitrophenyl)benzimidazole .

Benzimidazole derivatives are privileged scaffolds in drug discovery. However, their unique physicochemical properties—specifically the basicity of the imidazole nitrogen combined with the electron-withdrawing nature of the nitro group—present distinct challenges during normal-phase silica gel chromatography. This guide provides field-proven troubleshooting strategies, a self-validating protocol, and mechanistic explanations to ensure high-purity isolation.

Chromatographic Workflow

G Start Crude 1-methyl-2-(3-nitrophenyl) benzimidazole TLC TLC Solvent Optimization (e.g., EtOAc/Hexanes + 1% TEA) Start->TLC Packing Column Packing (Silica Gel + 1% TEA in Hexanes) TLC->Packing Loading Dry Loading (Adsorb onto 2-3x weight Silica) Packing->Loading Elution Gradient Elution (Hexanes to EtOAc) Loading->Elution Analysis Fraction Analysis (TLC/UV) Elution->Analysis Pure Pure Product Isolation (Evaporation & High Vacuum) Analysis->Pure

Workflow for the chromatographic purification of benzimidazole derivatives.

Troubleshooting Guides & FAQs

Q1: Why does 1-methyl-2-(3-nitrophenyl)benzimidazole streak or tail heavily on the silica column, leading to poor resolution and overlapping fractions? A1: Causality: The tertiary nitrogen (N3) of the benzimidazole core is moderately basic and acts as a strong hydrogen bond acceptor. During normal-phase chromatography, this nitrogen interacts strongly with the acidic silanol (Si-OH) groups present on the surface of the silica gel stationary phase[1]. This acid-base interaction causes the compound to continuously adsorb and desorb at an uneven rate, dragging it through the column rather than allowing it to elute in a tight, uniform band. Solution: You must deactivate the silica gel. Add 1–2% Triethylamine (TEA) to your mobile phase (e.g., Hexanes/EtOAc). The highly basic TEA will competitively bind to the acidic silanol sites, saturating them and allowing the less basic benzimidazole to elute sharply[2].

Q2: My crude reaction mixture is highly viscous and completely insoluble in the initial non-polar eluent (e.g., 100% hexanes). How should I load the column without ruining the separation? A2: Causality: Benzimidazoles often exhibit poor solubility in non-polar hydrocarbon solvents. If you attempt to liquid-load the column by dissolving the crude mixture in a strong, polar solvent (like Dichloromethane or Methanol), that strong solvent will disrupt the equilibrium at the top of the column bed. It will pull the compound down the column prematurely, causing massive band broadening before the separation even begins. Solution: Utilize the dry loading technique. Dissolve the crude mixture in a volatile solvent (like DCM or Acetone), add dry silica gel (2–3 times the mass of the crude product), and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder[1]. Load this powder directly onto the top of the packed column bed.

Q3: How do I resolve co-elution with unreacted starting materials, specifically N-methyl-o-phenylenediamine and 3-nitrobenzaldehyde? A3: Causality: The starting materials span a wide polarity range. 3-nitrobenzaldehyde is relatively non-polar and elutes quickly, while N-methyl-o-phenylenediamine is highly polar, basic, and prone to oxidation (often forming dark baseline streaks)[3]. If an isocratic solvent system is used, you risk either co-eluting the product with the aldehyde or trapping the product on the column with the diamine. Solution: Implement a step-gradient elution. Start with a non-polar system (e.g., 90:10 Hexanes:EtOAc + 1% TEA) to rapidly flush out the unreacted 3-nitrobenzaldehyde. Once the aldehyde has eluted, gradually step up the polarity to 70:30 or 50:50 Hexanes:EtOAc to elute the 1-methyl-2-(3-nitrophenyl)benzimidazole. The highly polar diamine will remain safely retained near the baseline[2].

Q4: I am experiencing low recovery yields after column chromatography. Where is my product? A4: Causality: Highly polar impurities or oxidized diamine byproducts can create a "tar" that physically traps the target molecule at the top of the column[3]. Alternatively, if the solvent system is too non-polar, the compound may simply remain adsorbed to the silica. Solution: First, ensure you flush the column with a highly polar solvent (e.g., 10% MeOH in DCM) at the end of the run to recover any strongly retained product[4]. If recovery remains low across multiple runs, implement an acid-base extraction prior to chromatography. Dissolve the crude in EtOAc, extract with 1M HCl (protonating the benzimidazole into the aqueous layer), separate, neutralize with NaOH, and re-extract with EtOAc. This removes neutral/acidic tars before the sample ever touches the silica[5].

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the crude mixture components when using a deactivated silica gel system.

ComponentRf Value (70:30 Hexanes:EtOAc)Expected Elution (Column Volumes)UV/Visual Characteristics
3-Nitrobenzaldehyde (Starting Material)0.851.0 - 1.5 CVUV Active (254 nm), Pale Yellow
1-methyl-2-(3-nitrophenyl)benzimidazole 0.35 - 0.45 3.0 - 4.5 CV UV Active (254 nm), Bright Blue Fluorescence (365 nm)
N-methyl-o-phenylenediamine (Starting Material)0.05 - 0.10> 8.0 CVUV Active, Dark Brown/Black Oxidation Streaks
Oxidized Tars / Polymeric Byproducts 0.00 (Baseline)Does not eluteDark Brown/Black visual band at column head

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the purification process.

Step 1: Mobile Phase Preparation Prepare 1L of Hexanes and 1L of Ethyl Acetate. Add 10 mL of Triethylamine (TEA) to each solvent bottle to create a 1% v/v deactivated solvent system. Mix thoroughly. Validation Checkpoint: Spot a TLC plate with the crude mixture and develop it in 70:30 Hexanes:EtOAc (with 1% TEA). The target compound should appear as a tight, circular spot (Rf ~0.4) rather than a teardrop-shaped streak.

Step 2: Dry Loading Preparation Dissolve 1.0 g of the crude reaction mixture in 20 mL of Dichloromethane (DCM) in a round-bottom flask. Add 3.0 g of TLC-grade silica gel to the flask. Evaporate the DCM under reduced pressure using a rotary evaporator until a dry, free-flowing powder is formed.

Step 3: Column Packing Slurry pack a glass chromatography column (e.g., 3 cm diameter) with 50 g of silica gel (60-120 mesh) using the 100% Hexanes (+1% TEA) solvent. Tap the column gently to ensure uniform packing and eliminate air bubbles. Drain the solvent until it is exactly level with the top of the silica bed.

Step 4: Sample Application Carefully pour the dry-loaded silica powder evenly onto the top of the column bed. Add a 1 cm protective layer of clean sea sand on top to prevent disturbing the bed during solvent addition.

Step 5: Gradient Elution

  • Elute with 200 mL of 90:10 Hexanes:EtOAc (+1% TEA) to remove non-polar impurities.

  • Switch to 70:30 Hexanes:EtOAc (+1% TEA) and begin collecting 20 mL fractions.

  • Monitor the fractions via TLC under a 254 nm UV lamp. Validation Checkpoint: The successful deactivation of the silica gel is visually confirmed if the product elutes in a narrow, concentrated band (typically spanning no more than 3-5 fractions) rather than streaking across 10+ fractions.

Step 6: Isolation and Characterization Combine all fractions containing the pure product (identified as a single spot on TLC). Evaporate the solvent using a rotary evaporator. Dry the resulting solid under high vacuum (0.1 mbar) for at least 12 hours to remove any residual TEA. Confirm final purity via 1H-NMR and LC-MS.

References

  • National Institutes of Health (NIH) - PMC. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization.[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Methyl Benzimidazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that the regioselective N-methylation of substituted benzimidazoles, particularly the formation of the more sterically hindered isomer, presents a significant synthetic challenge. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-methylation of benzimidazoles.

Problem 1: My reaction yields a mixture of N1 and N3 regioisomers with poor selectivity.

This is the most common issue, arising from the similar nucleophilicity of the two nitrogen atoms in the benzimidazole ring and a rapid tautomeric equilibrium.[1]

Potential Cause Troubleshooting Step & Explanation
Sub-optimal Base/Solvent System The choice of base and solvent is critical for controlling selectivity.[2] For favoring the less-sterically hindered isomer , a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent (THF or DMF) is the standard approach.[2][3] This irreversibly deprotonates the benzimidazole, and the subsequent alkylation is often governed by sterics.
Thermodynamic Equilibration Under certain conditions, especially at higher temperatures, the product mixture may reflect a thermodynamic equilibrium rather than kinetic control. Try running the reaction at a lower temperature (e.g., 0 °C) to favor the kinetically controlled product, which is often the less hindered isomer.[2]
Intrinsic Reactivity If the substituents on your benzimidazole do not provide a strong steric or electronic bias, the intrinsic reactivity of the two nitrogen atoms may be too similar for simple methods to be effective. For these challenging cases, consider a directed or catalytic approach (see FAQs).
Problem 2: The N-methylation reaction is slow or does not go to completion.

Low conversion can be frustrating, but it is often solvable by adjusting reaction parameters.

Potential Cause Troubleshooting Step & Explanation
Insufficient Base Ensure at least one full equivalent of base is used to completely deprotonate the benzimidazole N-H. For less reactive substrates or if the base has degraded, a slight excess (1.1-1.2 equivalents) may be beneficial.[2]
Poor Solubility The benzimidazole starting material or the resulting anion may have poor solubility in the chosen solvent.[2] Consider switching to a more polar aprotic solvent like DMF or NMP. Alternatively, methods using surfactants like sodium dodecyl sulfate (SDS) in aqueous media have been developed to enhance solubility.[2][3]
Low Reactivity of Methylating Agent If you are using a less reactive "green" methylating agent like Dimethyl Carbonate (DMC), the reaction often requires higher temperatures and catalysis (e.g., with TMEDA or DABCO) to achieve good conversion.[4] If conditions allow, switching to a more potent electrophile like methyl triflate (MeOTf) or methyl iodide can significantly increase the reaction rate.[1][5]
Problem 3: I am trying to synthesize the more sterically hindered isomer, but it is consistently the minor product.

Synthesizing the more sterically crowded isomer requires a specialized strategy, as conventional methods almost always favor the less hindered product.[1][6]

Potential Cause Troubleshooting Step & Explanation
Using Conventional Alkylation Conditions Standard protocols (e.g., NaH/MeI) are designed for kinetic control, which favors alkylation at the more accessible nitrogen atom. This approach will not yield the sterically hindered product as the major isomer.
Incorrect Strategic Approach To override the intrinsic steric preference, you must use a method that either blocks the less hindered site or selectively activates the more hindered one. A highly effective published method involves a three-step, one-pot sequence of protection, methylation, and deprotection.[1][7] This strategy temporarily installs a bulky protecting group (benzenesulfonyl) which directs the methylating agent to the desired sterically hindered nitrogen.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in benzimidazole N-methylation so difficult?

The difficulty arises from two key factors. First, unsymmetrically substituted benzimidazoles exist as a mixture of rapidly equilibrating tautomers, meaning the N-H proton can reside on either nitrogen.[1] Second, the alkylation rate at the less hindered nitrogen is typically faster, leading to it being the major product in most standard reactions.[1] Achieving selectivity requires conditions that can effectively discriminate between these two similar nitrogen atoms.

Q2: How do I choose the best method to selectively form the less hindered isomer?

The classical approach is generally the most effective and straightforward for this goal. It involves deprotonating the benzimidazole with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF, followed by the addition of a methylating agent like methyl iodide.[2][3] This method is reliable because the alkylating agent will preferentially attack the more sterically accessible nitrogen anion.

Q3: What is the most reliable strategy for selectively forming the more hindered N-methyl benzimidazole?

An efficient and highly regioselective method has been developed specifically for this purpose.[1][6][7] The strategy involves a clever protection-methylation-deprotection sequence:

  • Protection: The benzimidazole is reacted with benzenesulfonyl chloride (PhSO2Cl) in the presence of a base like triethylamine (Et3N). This temporarily protects one of the nitrogen atoms.

  • Methylation: A powerful methylating agent, methyl triflate (MeOTf), is added. Due to the influence of the protecting group, the methylation occurs selectively on the more sterically hindered nitrogen.

  • Deprotection: A nucleophilic amine is added to cleave the sulfonyl protecting group, revealing the desired N-methylated product.

This entire sequence can often be performed in one pot and provides the sterically hindered isomer with excellent regiocontrol.[1] See Protocol 2 for a detailed procedure.

Q4: Are there "green" or safer alternatives to highly toxic methylating agents like methyl iodide and dimethyl sulfate?

Yes, several safer alternatives are available.

  • Dimethyl Carbonate (DMC): DMC is an environmentally benign reagent.[4] However, it is less reactive and typically requires higher temperatures and the use of an organocatalyst, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), to be effective.[4]

  • Phenyl Trimethylammonium Salts: Reagents like phenyl trimethylammonium iodide are stable, easy-to-handle solids that can provide excellent and highly selective N-methylation of heterocycles, including amides and indoles, when heated with a base like cesium carbonate.[5][8][9]

Q5: When should I consider advanced methods like biocatalysis or palladium-catalyzed coupling?

You should consider these advanced methods under the following circumstances:

  • Exceptional Selectivity is Required: If you need near-perfect regioselectivity (>99:1), biocatalysis is an unparalleled option. Engineered methyltransferase enzymes can perform N-methylation with exquisite precision under very mild, aqueous conditions.[2][10][11]

  • Substrate is Highly Complex or Sensitive: For late-stage functionalization of complex molecules with many sensitive functional groups, the mild conditions of biocatalysis or the specific reactivity of cross-coupling reactions can be advantageous.

  • Traditional Methods Fail: If both standard and directed chemical methods fail to provide the desired product, exploring alternatives like a Buchwald-Hartwig amination may open up a new synthetic route.[12][13][14]

Visualized Workflows & Methodologies

Decision Workflow for N-Methylation Strategy

This diagram outlines a logical path for selecting the appropriate methylation method based on your target molecule.

Decision_Workflow start What is your target regioisomer? less_hindered Less Sterically Hindered start->less_hindered Path A more_hindered More Sterically Hindered start->more_hindered Path B method1 Use Standard Conditions: NaH / MeI in THF or DMF less_hindered->method1 method2 Use Directed Method: 1. PhSO2Cl / Et3N 2. MeOTf 3. Deprotection more_hindered->method2 adv_methods Are results still poor OR is exceptional selectivity needed? method1->adv_methods end_more Achieved Target method2->end_more biocatalysis Consider Biocatalysis (Engineered Methyltransferases) adv_methods->biocatalysis Yes buchwald Consider Pd-Catalyzed Buchwald-Hartwig Coupling adv_methods->buchwald Yes end_less Achieved Target adv_methods->end_less No

Caption: Decision workflow for selecting an N-methylation strategy.

Mechanism: Directed Methylation to the More Hindered Nitrogen

This diagram illustrates the key steps of the regioselective method to form the more hindered isomer.

Directed_Methylation cluster_0 Step 1: Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection A Benzimidazole B N-Sulfonylated Intermediate (Less Hindered N Protected) A->B + PhSO2Cl + Et3N C Methylation at More Hindered N B->C + MeOTf D Final Product (More Hindered Isomer) C->D + Nucleophilic Amine

Caption: Key steps in the directed synthesis of the more hindered isomer.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methylating agents like methyl iodide and methyl triflate are toxic and should be handled with extreme care. Sodium hydride reacts violently with water and is flammable.

Protocol 1: N-Methylation Favoring the Less Hindered Isomer (NaH/MeI)

This protocol is adapted from standard procedures for N-alkylation.[2][3]

  • Materials:

    • Substituted Benzimidazole (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Methyl Iodide (MeI, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole (1.0 eq).

    • Add anhydrous THF or DMF (approx. 0.1 M concentration) to dissolve or suspend the starting material.

    • Cool the mixture to 0 °C using an ice bath.

    • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred mixture. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (1.2 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective N-Methylation to Form the More Hindered Isomer

This protocol is based on the methodology developed by Robiette, et al.[1]

  • Materials:

    • Substituted Benzimidazole (1.0 eq)

    • Triethylamine (Et₃N, 1.2 eq)

    • Benzenesulfonyl Chloride (PhSO₂Cl, 1.1 eq)

    • Methyl Triflate (MeOTf, 1.5 eq)

    • N,N-Butylethylamine (or other nucleophilic amine, 2.1 eq)

    • Anhydrous Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • 1 M Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Dissolve the substituted benzimidazole (1.0 eq) in anhydrous acetonitrile under an argon atmosphere.

    • Successively add triethylamine (1.2 eq) and benzenesulfonyl chloride (1.1 eq) dropwise.

    • Stir the mixture at room temperature for approximately 8 hours to allow for the formation of the N-sulfonylated intermediate.

    • Add methyl triflate (1.5 eq) to the mixture and continue stirring for 24 hours.

    • Add N,N-butylethylamine (2.1 eq) to the solution and heat the reaction at 80 °C overnight to effect deprotection.

    • After cooling to room temperature, add DCM and wash the solution twice with 1 M aqueous NaOH.

    • Extract the combined aqueous phases with DCM.

    • Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the desired sterically hindered N-methyl benzimidazole.

References

  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Link]

  • Aswathi, R., et al. (2022). N‐Alkylation of benzimidazole. ResearchGate. [Link]

  • Singh, U. P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. [Link]

  • Kaur, L., et al. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. OUCI. [Link]

  • Sluiter, J., & Christoffers, J. (2010). Synthesis of 1-Methylbenzimidazoles from Carbonitriles. Thieme E-Journals. [Link]

  • Schmideder, D., et al. (2021). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. ResearchGate. [Link]

  • Chen, Y., et al. (2020). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. ijpcbs. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Schischka, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Kovács, L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. [Link]

  • Schischka, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Schmideder, D., et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Universität Bielefeld. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Önol, Z. T., & Aydemir, M. (2015). Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald–Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties. ResearchGate. [Link]

  • Zhao, S., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. [Link]

  • Nolan, S. P., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Al-Sanea, M. M., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. SpringerLink. [Link]

  • Talele, T. T. (2016). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. RSC Publishing. [Link]

  • Khan, M. A., & Bano, S. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. TÜBİTAK Academic Journals. [Link]

  • Rickard, D. J., et al. (2013). Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway. PLOS One. [Link]

Sources

Troubleshooting cyclization of Schiff base intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

Status: Active Operator: Senior Application Scientist Ticket: Optimization of Imine Ring-Closure (Cyclization)

Introduction: The Two-Stage Challenge

Welcome to the technical support center for Schiff base chemistry. You are likely here because your reaction has stalled at the imine (azomethine) stage or reversed to the starting materials.

Successful cyclization of a Schiff base requires navigating two distinct energy landscapes:

  • Thermodynamic Control: The formation of the imine (

    
    ) is reversible and water-sensitive.
    
  • Kinetic Control: The subsequent ring closure (cyclization) is governed by orbital overlap (Baldwin’s Rules) and nucleophilic strength.

This guide treats your experiment as a system to be debugged. Follow the diagnostic modules below.

Visual Diagnostic: The Troubleshooting Flowchart

Use this logic tree to identify your failure mode.

SchiffTroubleshoot Start Start: Reaction Analysis CheckImine Is the Imine (C=N) detectable (NMR/TLC/IR)? Start->CheckImine NoImine FAILURE: Imine Hydrolysis CheckImine->NoImine No YesImine Imine Formed. Is Cyclic Product Present? CheckImine->YesImine Yes WaterIssue Diagnosis: Equilibrium Shift (Water in system) NoImine->WaterIssue StuckInter FAILURE: Kinetic Trap (Intermediate won't cyclize) YesImine->StuckInter No Product Solution1 Action: Dean-Stark or MS 4Å WaterIssue->Solution1 StericCheck Check Sterics/Baldwin Rules StuckInter->StericCheck ElectronicCheck Check Nucleophilicity/Lewis Acid StuckInter->ElectronicCheck Solution2 Action: Microwave or Lewis Acid (InCl3) StericCheck->Solution2 ElectronicCheck->Solution2

Figure 1: Diagnostic logic flow for identifying whether the failure is thermodynamic (hydrolysis) or kinetic (cyclization barrier).

Module 1: The Equilibrium Trap (Hydrolysis)

Symptom: Starting materials (aldehyde/amine) persist or reappear during workup. Low yield of intermediate.[1]

Root Cause: Schiff base formation is a reversible condensation reaction releasing


. If water is not removed, the equilibrium shifts left (hydrolysis) [1].
Protocol A: Azeotropic Distillation (Dean-Stark)

Best for: Stable substrates, large scale (>5g).

  • Setup: Attach a Dean-Stark trap topped with a reflux condenser to a round-bottom flask.

  • Solvent: Use Toluene (BP 110°C) or Benzene (BP 80°C). Toluene is preferred for higher temperature cyclizations.

  • Execution:

    • Reflux vigorously. The solvent/water azeotrope condenses, and water separates to the bottom of the trap.

    • Critical Step: Drain the water periodically. Continue reflux until no new water droplets form (typically 4–12 hours) [1].

  • Validation: The reaction is complete when the theoretical volume of water is collected.

Protocol B: Molecular Sieves (The "Soxhlet" Myth)

Best for: Small scale, thermally sensitive substrates.

Correction: Do not place sieves in a Soxhlet extractor for this reaction. The residence time is too short. Correct Method:

  • Activation: Activate 4Å Molecular Sieves (MS) by heating at 300°C for 3 hours or in a microwave (short bursts) before use.

  • Direct Addition: Add activated MS directly into the reaction flask (20% w/v relative to solvent).

  • Solvent: Dichloromethane (DCM) or Ethanol.

  • Why it works: Direct contact ensures immediate capture of water molecules as they form, locking the equilibrium to the right [2].

Module 2: The "Stuck" Intermediate (Reactivity)

Symptom: Imine forms (detectable by ¹H NMR singlet at δ 8.0–8.5 ppm), but the ring does not close.

Root Cause: The nucleophile (e.g., -SH, -OH, or aromatic ring) cannot attack the imine carbon due to geometric constraints (Baldwin's Rules) or insufficient electrophilicity .

Mechanism: Acid-Catalyzed Cyclization

The imine carbon is often not electrophilic enough to be attacked by weak nucleophiles. Protonation or Lewis Acid coordination activates it.

Mechanism Imine Imine (Neutral) Activated Activated Imine (C=N+-LA) Imine->Activated Coordination Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Nucleophilic Attack Product Final Heterocycle Cyclized->Product Re-aromatization / Elimination LewisAcid Lewis Acid (InCl3 / BF3) LewisAcid->Activated

Figure 2: Lewis Acid activation increases the electrophilicity of the imine carbon, facilitating the intramolecular attack.

Optimization: Catalyst Selection

If thermal cyclization fails, switch to Lewis Acid catalysis. Indium(III) and Ytterbium(III) are superior to traditional Brønsted acids for sensitive substrates [3, 4].

Table 1: Catalyst Performance Comparison

CatalystTypeTypical LoadProsCons
Glacial Acetic Acid Brønsted10–20 mol%Cheap, standard for robust substrates.Can hydrolyze sensitive imines; harsh workup.

Lewis Acid5–10 mol%Water-tolerant; excellent for Friedel-Crafts cyclizations [4].More expensive.

Lewis Acid5 mol%Reusable; high turnover frequency.Requires strictly anhydrous conditions initially.
Microwave (MW) ThermalN/AReaction times <10 mins; solvent-free options [5].[2]Scale-up is difficult; safety concerns with sealed vessels.
Protocol C: Microwave-Assisted Cyclization (Green Method)

Best for: Thiazolidinones, Benzimidazoles.

  • Mixture: Combine aldehyde (1 mmol) and amine (1 mmol) in a microwave vial.

  • Solvent: Minimal Ethanol (0.5 mL) or Solvent-Free (mix neat).

  • Catalyst: Add 1 drop of Glacial Acetic Acid or 5 mol%

    
    .
    
  • Irradiation:

    • Power: 300–450 W.

    • Temp: 80–100°C.

    • Time: 2–5 minutes (monitor by TLC every 60s) [5].

  • Result: Often results in precipitation of the pure product upon cooling.

Module 3: FAQ & Troubleshooting Specifics

Q: My product is an oil and won't crystallize. How do I purify it? A: Schiff bases and their cyclized derivatives are prone to "oiling out."

  • Trituration: Add cold diethyl ether or hexane and scratch the flask walls with a glass rod to induce nucleation.

  • Avoid Silica: Standard silica gel is slightly acidic and can hydrolyze the imine during column chromatography. Use Neutral Alumina or treat silica with 1% Triethylamine before loading [6].

Q: I am trying to make a thiazolidinone, but the ring won't close. A: This is a specific 5-exo-trig cyclization.

  • Check Order of Addition: Premix the amine and aldehyde to form the imine first (1 hour), then add the mercaptoacetic acid.

  • Water Removal: This reaction releases two equivalents of water (one for imine, one for cyclization). Use Protocol A (Dean-Stark) with Toluene; simple reflux is often insufficient [7].

Q: Does the position of substituents matter? A: Yes.

  • Ortho-Effect: A substituent ortho to the amine nitrogen creates steric hindrance, twisting the C=N bond and preventing the planar geometry required for cyclization (Baldwin's trajectory).

  • Electronic: Electron-withdrawing groups (e.g.,

    
    ) on the aldehyde make the imine carbon more electrophilic (good for cyclization). Electron-donating groups (e.g., 
    
    
    
    ) deactivate it, requiring a stronger Lewis Acid [3].
References
  • BenchChem. (2025).[2][3] Technical Support Center: Optimizing Schiff Base Formation. Retrieved from 3

  • ECHEMI. (2018). Dean Stark v/s Packed Reflux column: Molecular Sieves Usage. Retrieved from 4

  • ResearchGate. (2023). Take Advantage of the N‐Nucleophilicity of Imine in Catalytic Cyclization Reactions. Retrieved from 5

  • NIH National Library of Medicine. (2008). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Retrieved from 6

  • BenchChem. (2025).[2] Application Notes and Protocols for Microwave-Assisted Synthesis of Schiff Bases. Retrieved from 2

  • ResearchGate. (2015).[1] Is it necessary to remove water during schiff base synthesis? Retrieved from 1

  • ResearchGate. (2022). What are the factors affecting on the cyclization closure of schiff base compound? Retrieved from 7

Sources

Technical Support Center: Benzimidazole Condensation Kinetics & Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Scientist’s Foreword Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate thermal balance required for benzimidazole synthesis. The condensation of o-phenylenediamine (OPDA) with aldehydes or carboxylic acids is not a single-step transformation; it is a cascade involving Schiff base formation followed by oxidative cyclodehydrogenation.

Temperature is the master variable in this workflow. If the reaction is too cold, it stalls at the acyclic intermediate. If it is too hot, OPDA undergoes rapid auto-oxidation, yielding intractable tar. This guide provides field-proven, self-validating protocols to optimize your thermal parameters, whether you are running ambient benchtop reactions, microwave-assisted batch synthesis, or high-temperature continuous flow systems.

Pathway Visualization

Benzimidazole_Thermodynamics OPDA o-Phenylenediamine + Aldehyde LowTemp Ambient (20-25°C) Catalyst: PFPAT / MgO@DFNS OPDA->LowTemp MidTemp Moderate (60-90°C) Microwave + Er(OTf)3 OPDA->MidTemp HighTemp High Temp (130-140°C) Continuous Flow Resin OPDA->HighTemp Schiff Schiff Base Intermediate (Kinetic Trap) LowTemp->Schiff Exothermic step Cyclization Rapid Cyclodehydrogenation MidTemp->Cyclization Overcomes activation barrier Thermal Thermal Cyclization HighTemp->Thermal High energy input Product Benzimidazole Target Schiff->Product Requires strong oxidant/catalyst Cyclization->Product High yield (5-10 min) Thermal->Product Fast (8 min residence) Degradation OPDA Auto-oxidation (Tarry Byproducts) Thermal->Degradation If T > 140°C

Temperature-dependent mechanistic pathways in benzimidazole condensation from o-phenylenediamine.

Diagnostic FAQs & Troubleshooting Guide

Q1: My LC-MS shows a massive peak corresponding to the acyclic Schiff base intermediate. Why isn't it cyclizing? Root Cause & Causality: The initial condensation of OPDA with an aldehyde to form the Schiff base is an exothermic process that occurs readily even at sub-ambient temperatures. However, the subsequent intramolecular cyclodehydrogenation step requires overcoming a significant activation energy barrier. If your reaction is running at room temperature without a highly specialized catalyst, the thermal energy is insufficient to drive ring closure. Solution: You have two self-validating paths:

  • Thermal path: Increase the temperature to 60–90°C using microwave irradiation. Microwave dielectric heating rapidly overcomes the cyclization barrier, completing the reaction in 5–10 minutes 1[1].

  • Catalytic path: If your substrate is thermosensitive, use an engineered heterogeneous catalyst like MgO@DFNS or Pentafluorophenylammonium triflate (PFPAT). These catalysts lower the activation energy, allowing complete cyclization at 20-25°C over 4 hours 2[2], 3[3].

Q2: When I push the reaction to 130°C in batch to force completion, the mixture turns black and my yield plummets. What is happening? Root Cause & Causality: OPDA is highly electron-rich and susceptible to auto-oxidation, especially in the presence of atmospheric oxygen and prolonged high heat. Above 120°C in batch, OPDA degrades into complex polymeric, tarry by-products before it can fully condense with the aldehyde. Solution: If high temperatures (130-140°C) are required for sterically hindered substrates, transition from batch to Continuous Flow Synthesis . By using a sulfonated polystyrene resin catalyst in a flow reactor, you limit the residence time (heat exposure) to just 8 minutes. This process intensification achieves >96% conversion while strictly suppressing thermal degradation 4[4].

Q3: Does the electronic nature of the aldehyde dictate the temperature required? Root Cause & Causality: Yes. Electron-withdrawing groups (EWGs) on the aldehyde increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by OPDA. Conversely, electron-donating groups (EDGs) deactivate the carbonyl, often requiring a 10-20°C increase in reaction temperature or extended microwave irradiation times to achieve equivalent kinetics.

Quantitative Optimization Matrix

To facilitate your experimental design, here is a comparative matrix of validated thermal conditions synthesized from benchmark studies:

Reaction SystemTemperatureCatalystTimeTypical YieldKey Advantage
Ambient Batch 20–25°CPFPAT or MgO@DFNS4 hours88%Ideal for thermosensitive substrates; green chemistry profile.
Microwave Batch 60°CEr(OTf)₃ (1 mol%)5–10 mins86–99%Gold standard for rapid screening; eliminates thermal degradation.
Continuous Flow 130°CSulfonated Resin8 mins90–97%Best for scale-up; minimizes high-temperature residence time.
Validated Experimental Protocols

Protocol A: Microwave-Assisted Condensation (The 60°C Gold Standard) This protocol utilizes dielectric heating to precisely control the thermal input, ensuring rapid cyclization without OPDA degradation.

  • Preparation: In a 10 mL microwave-safe reaction vessel, combine o-phenylenediamine (1.0 mmol) and the target aldehyde (1.0 mmol).

  • Catalyst & Solvent: Add 1 mol% Erbium(III) triflate [Er(OTf)₃] and 2 mL of water or ethanol. (Water is preferred for green chemistry, though ethanol improves solubility for lipophilic aldehydes).

  • Irradiation: Seal the vessel and place it in a dedicated microwave reactor (e.g., Anton-Paar Syntos 3000). Irradiate at a constant temperature of 60°C for 5 to 10 minutes.

    • Self-Validation Checkpoint: Monitor the real-time pressure curve on the microwave software. The pressure should remain stable; a sudden spike indicates solvent superheating and potential vessel failure.

  • Workup: Cool the vessel to room temperature. Add 5 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol.

Protocol B: High-Temperature Continuous Flow Synthesis (The 130°C Scale-Up) This protocol leverages process intensification to safely utilize high temperatures (130°C) by restricting the residence time, thus preventing tar formation.

  • System Priming: Pack a stainless-steel flow column with sulfonated polystyrene resin (heterogeneous acid catalyst). Prime the system with ethanol at a flow rate of 0.2 mL/min.

  • Substrate Preparation: Prepare a 0.5 M stock solution containing equimolar amounts of OPDA and the aldehyde in ethanol.

  • Thermal Equilibration: Preheat the reactor zone to exactly 130°C. Caution: Do not exceed 140°C, as trace by-product formation increases exponentially beyond this threshold.

  • Processing: Pump the substrate solution through the heated catalyst bed. Adjust the flow rate to achieve a strict residence time of 8 minutes.

  • Collection & Validation: Collect the product stream in-line through a cooling loop (to quench the reaction immediately).

    • Self-Validation Checkpoint: Monitor the steady-state conversion via inline UV-Vis or HPLC. The disappearance of the Schiff base intermediate confirms complete cyclization. Yields should consistently range between 90–97%.

References
  • Ghosh, A. (2025). Continuous Flow Synthesis of Benzimidazoles Using a Heterogeneous Acid Catalyst: An Efficient Approach to Process Intensification. J. Mol Pharm Org Process Res, 13: 269.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4vOzfIazNYXklYXMDF50A2jzET-0-NzJP3zmfdo2oq1d4CRu1jSHiyFqX1f6S8nPPTqFmfhY8Yu8VTKss1FVa85aJeh9o2TFPqnQWEja5JuTVNj1Pv4FbnAf6BlivUKrY1EZ4KV6Z84dej0yMd_Ph9tJeLVLu0nQ7rTLoUQXv3_ScMGRdNhitY0LadFbc1UqoOeek7HiaK1Kw0T3Of8pX-QHuLWXk1bjhfWJqHaWMZYfVZd2wCeyH1Ggepp-Agb48xTCvQq4qOo4C2gmegC4ILtjG06G42JZ9sjYnaBbEMKNmcU-5]
  • Sami Publishing Company. (n.d.). Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs0iN1Uevo71eia1XmWoSAuMRqS5XIIigipiRivfuU9NMJML1o0Ahb4Ky2ce3pK9W2C6TDof-HONtITjhNRr3uC0-ikEAAIWZlziXJB_P4X7pWAKLv7T1GQy36EDDtAssvKwbA4cw9I3M=]
  • RSC Advances / PMC. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH71r8sYvLrKCHXo4aviJBYvTydlaTbdPYn9RipPoN2Y-bCrZ4-1CyKtxZEyk0nV30ZPtRF9EUVqU4r-7WuzPdQ3JNlGpQzlw8EtxfuNQghQKHSz6opzu5kSNxb2DQZGVxqk6u3RBsSl6ChMSBQ]
  • Molecules / PMC. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVCPJYnaKJENIsMAS4U8Rs0fSDA5K0jbD3iTL-mSFhyAmhKo9Mwq3vDx4sCwpKlWE73EJgrQa1hdNgJofzU1DmFWAHgE68txTV2HcuFx518pxK290wOqhFSHh71TxFsgrmSKRi-QQ5tlkrEw0=]

Sources

Removing unreacted 3-nitrobenzaldehyde from product mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 3-Nitrobenzaldehyde from Product Mixtures Ticket ID: PUR-3NBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Context

The Issue: You have performed a transformation on 3-nitrobenzaldehyde (e.g., reduction to alcohol, Henry reaction, reductive amination), but TLC or LC-MS shows residual starting material. The Challenge: 3-Nitrobenzaldehyde is lipophilic enough to co-extract with many organic products but polar enough (due to the nitro group) to streak on silica, often co-eluting with reaction products. The Solution: Unlike standard physical separations, we utilize chemoselective purification . By exploiting the electrophilicity of the aldehyde carbonyl, we can reversibly derivatize the impurity into a water-soluble species or covalently bind it to a solid support, leaving your non-aldehyde product in the organic phase.

Decision Matrix: Select Your Protocol

Before proceeding, confirm your product's functional group compatibility using the decision tree below.

purification_decision start START: Product Mixture contains 3-NBA q1 Does your PRODUCT contain an aldehyde or ketone? start->q1 q2 Is your product acid/base sensitive? q1->q2 NO method_c METHOD C: Chromatography (Difficult Separation) q1->method_c YES (Risk of removing product) method_a METHOD A: Bisulfite Wash (Standard) q2->method_a NO (Robust product) method_b METHOD B: Scavenger Resin (High Value/Sensitive) q2->method_b YES (Avoid aqueous workup)

Figure 1: Purification Strategy Decision Tree. Select Method A for robust non-carbonyl products, Method B for sensitive compounds, and Method C if the product is also an aldehyde.

Method A: The Bisulfite Wash (Gold Standard)

Best For: Removing aldehyde impurities from alcohols, amines, esters, or amides. Mechanism: Sodium bisulfite (


) attacks the aldehyde carbonyl to form a bisulfite adduct  (

-hydroxy sulfonate). This turns the lipophilic 3-nitrobenzaldehyde into a water-soluble ionic salt, forcing it into the aqueous layer.
Protocol Steps
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane are preferred).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
    • Note: Freshly prepared is best. Old solutions oxidize to sulfate.

  • Extraction:

    • Add the bisulfite solution to your organic phase (1:1 volume ratio).

    • Shake vigorously for at least 2-3 minutes.

    • Critical: Aldehyde adduct formation is reversible and not instantaneous. Vigorous mixing increases surface area for the reaction.

  • Separation: Allow layers to separate. The 3-nitrobenzaldehyde is now in the aqueous layer (bottom if DCM, top if EtOAc).

  • Validation: Spot the organic layer on TLC. The aldehyde spot (usually UV active and visible with DNPH stain) should be absent.

Data: Solubility Shift
SpeciesPhase Preference (Organic)Phase Preference (Aqueous)
3-Nitrobenzaldehyde High (Soluble in DCM/EtOAc)Low (Sparingly soluble)
Bisulfite Adduct NegligibleHigh (Ionic Salt)

Senior Scientist Note: The electron-withdrawing nitro group at the meta position makes the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde. This actually facilitates the bisulfite attack, making this method highly effective for nitro-aldehydes [1].

Method B: Solid-Phase Scavenging (High Purity)

Best For: Small-scale reactions, high-value products, or acid-sensitive compounds where aqueous washes are risky. Concept: Use a polymer-supported reagent (resin) that reacts selectively with aldehydes.[1][2][3] You simply filter the resin out, and the impurity is removed.

Recommended Resin[4]
  • Type: Sulfonyl Hydrazide Resin (e.g., PS-TsNHNH2).

  • Mechanism: Condensation reaction to form a sulfonyl hydrazone, which remains covalently bound to the bead.

Protocol Steps
  • Stoichiometry: Calculate the theoretical excess of 3-nitrobenzaldehyde. Use 2–3 equivalents of resin relative to the estimated impurity.

  • Solvent: Dissolve crude mixture in DCM or THF.

  • Incubation: Add resin and stir gently (orbital shaker) for 2–4 hours at room temperature.

    • Tip: Add a catalytic amount of Acetic Acid (1%) to accelerate hydrazone formation.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Result: The filtrate contains your pure product; the aldehyde is trapped on the beads.

Method C: Chromatography Optimization

Best For: When the product is also an aldehyde or ketone (Bisulfite/Resins would remove the product too).

If you must use flash chromatography, 3-nitrobenzaldehyde can be tricky. It often "streaks" due to the nitro group's interaction with silica.

Troubleshooting the Column:

  • Eluent: Avoid pure hexanes/EtOAc.

  • Modifier: Add 1% Acetic Acid to the mobile phase. This suppresses the interaction of the nitro group/residual silanols and tightens the band.

  • Visualization: Use 2,4-DNPH stain . 3-Nitrobenzaldehyde stains bright orange/red immediately, distinguishing it from non-carbonyl products.

FAQ: Troubleshooting & "Weird" Cases

Q: I used bisulfite, but the aldehyde is still there.

  • A: The equilibrium might be shifting back.

    • Fix 1: Use a larger volume of bisulfite solution.

    • Fix 2: Repeat the wash 3 times.[4]

    • Fix 3: Ensure your pH is slightly acidic (pH 4-5). If the solution is too basic, the adduct decomposes.

Q: A solid precipitate formed during the bisulfite wash. [5]

  • A: This is likely the bisulfite adduct precipitating out because it exceeded its solubility product in the water layer.

    • Fix: Add more water to dissolve it, or simply filter the solid out (it is the impurity).

Q: Can I recover the 3-nitrobenzaldehyde from the waste?

  • A: Yes. Treat the aqueous bisulfite layer with a base (Sodium Carbonate) or strong acid (HCl) and extract with DCM. The adduct will reverse, regenerating the aldehyde [2].[6]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Kjell, D. P.; Slattery, B. J.; Semo, M. J. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[6] J. Org.[6] Chem.1999 , 64, 5722–5724.[6]

  • BenchChem. Purification of Aldehydes via the Bisulfite Adduct. Technical Support Protocol.

  • Bhat, S. V.Chemistry of Natural Products: Stereochemistry, Conformation, Synthesis, Biology, and Medicine; Springer, 2005. (Discusses resolution of carbonyls).

Sources

Technical Support Center: A Scientist's Guide to Minimizing Side Products in N-methyl-o-phenylenediamine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-methyl-o-phenylenediamine (N-Me-OPD). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. N-methyl-o-phenylenediamine is a valuable building block, notably in the synthesis of benzimidazoles, such as the angiotensin II receptor antagonist, telmisartan.[1][2] However, its synthesis and subsequent reactions are often plagued by side product formation, which can complicate purification, reduce yields, and impact the quality of the final product.

This document moves beyond standard protocols to explain the causality behind experimental choices. We will delve into the common challenges encountered in the lab, providing not just solutions but the chemical reasoning behind them. Our goal is to equip you with the expertise to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the synthesis and handling of N-methyl-o-phenylenediamine.

Q1: What is the most common side product when synthesizing N-methyl-o-phenylenediamine, and how can I prevent it?

A1: The most prevalent side product is N,N'-dimethyl-o-phenylenediamine , which arises from over-methylation. This is particularly problematic when using o-phenylenediamine as the starting material with a methylating agent like methyl iodide.[3][4] The initial product, N-Me-OPD, still possesses a nucleophilic primary amine that can compete with the starting material for the methylating agent.

To prevent this, the most effective strategy is to change your synthetic approach:

  • Start with o-nitroaniline: Methylate o-nitroaniline to form N-methyl-o-nitroaniline. The nitro group deactivates the aromatic ring and reduces the nucleophilicity of the primary amine, leading to strong selectivity for mono-methylation.[3]

  • Subsequent Reduction: The resulting N-methyl-o-nitroaniline can then be cleanly reduced to the desired N-methyl-o-phenylenediamine using standard methods like catalytic hydrogenation (e.g., Pd/C with H₂) or metal-acid reduction (e.g., reduced iron in acetic acid).[3][5] This two-step route virtually eliminates the formation of the N,N'-dimethyl byproduct.[3]

Q2: My reaction mixture and isolated product are dark brown or purple. What causes this discoloration, and is the material still usable?

A2: This discoloration is almost always due to oxidation . Phenylenediamines, including N-Me-OPD, are highly susceptible to air oxidation, which leads to the formation of highly colored, often polymeric, impurities.[6] The presence of these impurities can interfere with subsequent reactions and makes purification difficult.

Mitigation and Remediation Strategies:

  • Inert Atmosphere: Conduct the reaction and all subsequent handling (filtrations, transfers, distillations) under an inert atmosphere of nitrogen or argon.[7]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants in Workup: During aqueous workup, adding a small amount of a reducing agent like sodium hydrosulfite or stannous chloride can help prevent oxidation.[8]

  • Purification: If the product is already oxidized, purification via vacuum distillation is often effective for the free base, as the colored impurities are typically less volatile.[4] Alternatively, converting the crude product to its dihydrochloride salt allows for purification by recrystallization, which is very effective at removing colored impurities.[8][9]

The usability of the discolored material depends on the requirements of your next step. For high-purity applications, purification is mandatory.

Q3: When I use N-methyl-o-phenylenediamine in a subsequent acylation or condensation reaction, I get significant amounts of a di-substituted byproduct. How can I improve selectivity for mono-substitution?

A3: This is a classic selectivity challenge arising from the two nucleophilic amine groups: a primary (-NH₂) and a secondary (-NHCH₃). While the primary amine is generally more sterically accessible, the secondary amine is also reactive.

To achieve selective mono-substitution on the primary amine:

  • Control Stoichiometry: Use a precise 1:1 or slightly less than 1:1 molar ratio of your electrophile (e.g., acyl chloride) to N-Me-OPD.[10]

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the reaction rate and enhance selectivity.[10]

  • Slow Addition: Add the electrophile dropwise over an extended period with vigorous stirring. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more nucleophilic primary amine and minimizing di-substitution.[10][11]

  • Protecting Groups: For maximum control, consider a protecting group strategy. While this adds steps, it can be the most robust solution. Protecting the more nucleophilic secondary amine is challenging, but careful selection of conditions can allow for selective protection of the primary amine if needed.[12][13]

Visualizing the Core Problem: Synthetic Pathways

The choice of starting material is the most critical factor in preventing the N,N'-dimethyl side product. The following diagram illustrates the two primary synthetic routes and highlights the origin of this key impurity.

Diagram 1: Synthetic Routes to N-methyl-o-phenylenediamine cluster_0 Route 1: Direct Methylation (Prone to Side Products) cluster_1 Route 2: Preferred Method (High Selectivity) OPD o-Phenylenediamine MeI + CH₃I OPD->MeI NMeOPD N-methyl-o-phenylenediamine (Desired Product) MeI->NMeOPD MeI2 MeI2 NMeOPD->MeI2 + CH₃I NNMeOPD N,N'-dimethyl-o-phenylenediamine (Side Product) MeI2->NNMeOPD ONA o-Nitroaniline MeAgent + Methylating Agent (e.g., (CH₃)₂SO₄) ONA->MeAgent NMeONA N-methyl-o-nitroaniline MeAgent->NMeONA Reduction + Reduction (e.g., H₂/Pd-C) NMeONA->Reduction NMeOPD2 N-methyl-o-phenylenediamine (Clean Product) Reduction->NMeOPD2 Note Route 1 often results in a mixture that is difficult to separate. Route 2 avoids this by methylating before the second amine is generated.

Caption: Synthetic pathways to N-methyl-o-phenylenediamine.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental issues.

Symptom / Observation Potential Cause(s) Recommended Actions & Scientific Rationale
Low or No Yield 1. Decomposition of Starting Material/Product: Phenylenediamines are sensitive to heat and air.[11][14] 2. Inefficient Reduction Step: In the o-nitroaniline route, the catalyst may be inactive or the reducing agent spent.1. Maintain strict temperature control and an inert atmosphere. Lowering the thermal energy of the system and removing oxygen prevents decomposition and oxidative side reactions. 2. Use fresh catalyst (e.g., Pd/C) or a new batch of reducing agent. Ensure proper activation if required (e.g., for reduced iron powder).[3]
Multiple Spots on TLC 1. Over-Methylation: A spot corresponding to N,N'-dimethyl-o-phenylenediamine is present.[3] 2. Oxidation: Streaking from the baseline or multiple colored spots.[6] 3. Incomplete Reaction: Presence of unreacted starting material (o-phenylenediamine or N-methyl-o-nitroaniline).1. Switch to the o-nitroaniline synthetic route. This is the most reliable solution.[3] 2. Implement rigorous anaerobic techniques. Purge the reaction vessel with N₂/Ar, use degassed solvents, and consider adding antioxidants during workup.[8] 3. Increase reaction time or temperature moderately. Use TLC to monitor the reaction to completion before quenching.[3]
Product is a Dark, Tarry Oil 1. Severe Oxidation/Polymerization: This occurs under harsh conditions (high heat, presence of air). 2. Incorrect pH during Workup: Strongly acidic or basic conditions can sometimes promote decomposition.1. Re-run the reaction with stricter atmospheric and temperature control. 2. Purify via conversion to the dihydrochloride salt and recrystallize. This method is excellent for breaking up tars and isolating the stable salt form of the product.[8][9]
Difficulty with Purification 1. Similar Polarity of Product and Side Product: N-Me-OPD and N,N'-dimethyl-o-phenylenediamine can have close Rf values on silica gel. 2. Product is an Oil: The free base is a low-melting solid or oil, making recrystallization difficult.[1][2]1. Utilize an alternative synthetic route to avoid the side product in the first place. If separation is necessary, careful column chromatography with a shallow solvent gradient may work. 2. Convert to the dihydrochloride salt. N-methyl-o-phenylenediamine dihydrochloride is a stable, crystalline solid that is readily purified by recrystallization from alcohol/acid mixtures.[9]

Troubleshooting Workflow

When encountering a problem, a logical workflow can help isolate the cause efficiently.

Diagram 2: Troubleshooting Workflow for N-Me-OPD Reactions Start Problem Encountered (e.g., Low Purity, Low Yield) CheckPurity Analyze Crude Product (TLC, NMR, HPLC) Start->CheckPurity Oxidation Oxidation Products (Color, Streaking) CheckPurity->Oxidation Discoloration? Overmethylation Over-methylation (N,N'-dimethyl spot) CheckPurity->Overmethylation Extra Amine Spot? StartMat Unreacted Starting Material CheckPurity->StartMat Starting Spot Present? Sol_Oxidation Solution: - Use Inert Atmosphere - Degas Solvents - Purify via Salt Recrystallization Oxidation->Sol_Oxidation Sol_Overmethylation Solution: - Change Synthetic Route to o-nitroaniline method Overmethylation->Sol_Overmethylation Sol_StartMat Solution: - Check Stoichiometry - Increase Reaction Time - Monitor to Completion StartMat->Sol_StartMat

Caption: A logical workflow for troubleshooting common issues.

Validated Experimental Protocols

The following protocols represent best practices for minimizing side products.

Protocol 1: Synthesis via N-methyl-o-nitroaniline Reduction (High Purity Method)

This two-step protocol is the recommended method for obtaining high-purity N-methyl-o-phenylenediamine.[3][5]

Step A: Synthesis of N-methyl-o-nitroaniline [3]

  • In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve o-nitroaniline (1.0 eq) in a suitable solvent like acetone (approx. 5 mL per gram of aniline).

  • Add powdered potassium hydroxide (KOH, approx. 2.0 eq) to the mixture.

  • Cool the stirred suspension in an ice bath.

  • Add dimethyl sulfate (approx. 1.3 eq) dropwise via the addition funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis shows complete consumption of the o-nitroaniline.

  • Quench the reaction by carefully adding aqueous ammonia.

  • Remove the acetone under reduced pressure. Add water to the residue to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain N-methyl-o-nitroaniline as a solid.

Step B: Reduction to N-methyl-o-phenylenediamine [3]

  • Charge a hydrogenation vessel with N-methyl-o-nitroaniline (1.0 eq), methanol (approx. 5 mL per gram), and 10% Palladium on Carbon (Pd/C, approx. 0.1% by weight).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 0.2-0.5 MPa.

  • Stir the reaction at 30-35 °C for approximately 3 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • The resulting filtrate contains the N-methyl-o-phenylenediamine free base in methanol and can be used directly or concentrated for further purification.

Protocol 2: Purification via Dihydrochloride Salt Formation

This method is highly effective for purifying crude N-Me-OPD, especially if it is oily or discolored.[3][9]

  • Take the crude N-methyl-o-phenylenediamine (as a free base, either neat or as a solution from Protocol 1).

  • If not already in a solvent, dissolve it in a minimal amount of methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise (approx. 1.1 eq per amine group, so ~2.2 eq total). This reacts in situ with the alcohol to generate anhydrous HCl, which is a safer and more controlled method than bubbling HCl gas.

  • The N-methyl-o-phenylenediamine dihydrochloride will precipitate as a crystalline solid.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid, wash with a small amount of cold ethanol or diethyl ether to remove soluble impurities, and dry under vacuum.

  • The resulting white to off-white crystalline solid is stable and has high purity.[3][9]

Analytical Methods for Quality Control

Routine analysis is crucial for validating your results.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress.[10] A mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v) on a silica plate can typically resolve the starting material, product, and major byproducts. Spots can be visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method is ideal. Methods have been developed to separate phenylenediamine isomers and related impurities, often using a C18 column with an acetonitrile/water mobile phase containing an acid modifier like phosphoric or formic acid.[15][16][17]

References

  • Benchchem. (n.d.). N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9.
  • AK Scientific, Inc. (n.d.). N-Methyl-O-phenylenediamine dihydrochloride.
  • Eureka. (2012, July 11). Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • PrepChem.com. (n.d.). Synthesis of N-methyl-o-phenylenediamine.
  • ChemicalBook. (n.d.). N-Methyl-o-phenylenediamine dihydrochloride(25148-68-9).
  • Google Patents. (n.d.). CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
  • Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • Sigma-Aldrich. (n.d.). N-Methyl-1,2-phenylenediamine 97.
  • PubChem. (n.d.). N-Methyl-o-phenylenediamine dihydrochloride | C7H12Cl2N2 | CID 91296.
  • Fisher Scientific. (2009, July 20). Material Safety Data Sheet N-Methyl-p-phenylenediamine dihydrochloride, 98% (titr.).
  • PMC. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Divakaran, R. (2008). Protecting groups in organic synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Journal of the Chemical Society (Resumed). (n.d.). Reactions of NN′-dimethyl-o-phenylenediamine with α-aldols and β-ketols.
  • SIELC Technologies. (2018, February 16). N-Methyl-o-phenylenediamine.
  • Semantic Scholar. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column.
  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE.
  • OSHA. (n.d.). m-, o-, and p-Phenylenediamine.
  • ACS Publications. (2022, June 18). Synthesis of N-Methyl-o-phenylenediamine-Bridged Bis(phenolato) Lanthanide Alkoxides and Their Catalytic Performance for the (Co)Polymerization of rac-Butyrolactone and l-Lactide. Inorganic Chemistry.
  • PMC. (n.d.). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin.
  • Benchchem. (n.d.). identifying common impurities in N-methyl-1,1-diphenylmethanamine synthesis.
  • MDPI. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • Fisher Scientific. (2010, November 16).
  • Benchchem. (n.d.). optimizing reaction conditions for N-Methyl-p-(o-tolylazo)aniline synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for N-(2-Aminophenyl)-2-phenylacetamide.
  • ResearchGate. (n.d.). The reaction of o‐phenylenediamines 3–5 was studied with 4,5‐difluoro‐1,2‐dinitrobenzene 6.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine.
  • Royal Society of Chemistry. (n.d.). .

  • PubChem. (n.d.). N-Methyl-o-phenylenediamine | C7H10N2 | CID 78498.
  • CAMEO Chemicals. (n.d.). N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE.
  • Google Patents. (n.d.). CN101462966A - Purification method for exquisite o-phenylenediamine.
  • Sigma-Aldrich. (n.d.). N-Methyl-1,2-phenylenediamine 97 4760-34-3.
  • PMC. (2015, August 4). Selective Protection of Secondary Amines as the N-Phenyl Triazenes.
  • Clearsynth. (n.d.). N-Methyl-d3-o-phenylenediamine | CAS No. 1246820-22-3.
  • Veeprho. (n.d.). N-Methyl-o-phenylenediamine Dihydrochloride | CAS 25148-68-9.

Sources

Enhancing crystallinity of 1-methyl-2-(3-nitrophenyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 1-methyl-2-(3-nitrophenyl)benzimidazole

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: BZ-NITRO-001[1]

Welcome to the Crystallization Support Hub

You are likely here because your synthesis of 1-methyl-2-(3-nitrophenyl)benzimidazole has resulted in a sticky oil, a colored amorphous solid, or micro-crystals that refuse to filter.[1]

This molecule presents a specific crystal engineering challenge. Unlike its parent compound (which has an N-H donor), the N-methyl group removes a critical hydrogen bond donor, forcing the lattice to rely on weaker


-

stacking and dipole interactions from the nitro group [1]. This reduction in lattice energy often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation.[1][2]

Below are the field-proven protocols to resolve these issues.

Module 1: The "Oiling Out" Rescue Protocol

Issue: “My solution turned cloudy and separated into a bottom oily layer instead of forming crystals.”

Diagnosis: You have hit the Metastable Zone Limit too aggressively. The oil is a solute-rich liquid phase containing impurities.[1] If this solidifies, it will be impure and amorphous.

Troubleshooting Workflow

OilingOutRescue Start Event: Solution Oils Out Step1 1. STOP Cooling immediately. Re-heat to reflux until clear. Start->Step1 Step2 2. Add 10-15% more 'Good Solvent' (e.g., Ethanol or EtOAc). Step1->Step2 Lowers supersaturation Step3 3. Cool slowly to Room Temp (Wrap flask in foil/towel). Step2->Step3 Check Did it oil out again? Step3->Check Check->Step1 Yes (Oil drops) Seed 4. Add Seed Crystal at Cloud Point. Check->Seed No (Cloudy) Fail Switch Solvent System (See Module 2) Check->Fail Persistent Oil Success 5. Crystalline Precipitate Seed->Success

Figure 1: Decision tree for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Corrective Steps:
  • Re-dissolution: Re-heat the mixture until the oil fully dissolves.

  • Solvent Adjustment: Add a small volume (10-15%) of your dissolution solvent (e.g., Ethanol).[1] Why? Oiling out means the solution is too concentrated at a temperature where the crystal simply cannot form yet. Dilution bridges the gap between the "oiling" curve and the "crystallization" curve [2].

  • Insulated Cooling: Wrap the flask in aluminum foil or a towel. This slows the cooling rate, allowing the molecules time to align into a lattice rather than crashing out as a disordered oil.

  • Seeding: If you have any solid from a previous batch, add a speck when the solution reaches room temperature.

Module 2: Solvent System Selection

Issue: “I need to choose the right solvent for high purity and recovery.”

Technical Insight: The 3-nitro group creates a strong dipole, while the N-methyl benzimidazole core is moderately lipophilic.[1] You need a system that balances these competing polarities.[1][3][4]

Solvent SystemRoleProtocol NotesExpected Morphology
Ethanol (Abs.) Primary Dissolve at reflux.[1] Cool to -20°C.Prisms or plates.[1] Best balance of yield/purity [3].
Acetonitrile High Purity Slow evaporation at RT.[1]Large, blocky single crystals (Excellent for X-Ray) [4].
DCM / Ether (3:1) Alternative Dissolve in DCM, layer Ether on top.Needles. Good if alcohol solubility is too high [5].[1]
EtOAc / Hexane Recovery Dissolve in min.[1] hot EtOAc. Add Hexane to cloud point.[1]Microcrystalline powder.[1] High yield, lower purity.[1]

Critical Warning: Avoid pure water as an anti-solvent.[1] The hydrophobic N-methyl group causes the compound to repel water aggressively, leading to immediate oiling out. If using water (e.g., EtOH/Water), add it dropwise and stop at the very first sign of turbidity.[5]

Module 3: Impurity Management (Color & Stoichiometry)

Issue: “My crystals are yellow-orange or brown, but the product should be pale yellow.”

Diagnosis:

  • Oxidized Diamine: Residual N-methyl-o-phenylenediamine oxidizes rapidly to dark pigments.[1]

  • Nitro-Isomers: If the starting material was impure, you may have isomeric contamination.[1]

Purification Workflow
  • Activated Carbon Treatment:

    • Dissolve crude solid in boiling Ethanol.

    • Add Activated Charcoal (5-10 wt%) .[1]

    • Reflux for 15 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad.[1] Crucial: If the funnel is cold, the product will crystallize inside the filter stem (clogging).[6]

  • Recrystallization: Proceed with the filtrate using the Slow Cooling method (Module 1).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does the N-methyl analog crystallize harder than the NH analog? A: The N-H bond in benzimidazoles acts as a hydrogen bond donor, creating strong intermolecular chains that stabilize the crystal lattice. The N-methyl group removes this donor, forcing the molecule to rely on weaker forces (


-

stacking).[1] This makes the energy barrier for nucleation higher, requiring more precise control of supersaturation [1, 5].

Q2: Can I use sonication? A: Yes, but only to induce nucleation . If the solution is clear at room temperature and won't crystallize, brief sonication (10-30 seconds) can generate microscopic bubbles that act as nucleation sites.[1] Do not sonicate continuously, or you will generate heat and re-dissolve the seeds.

Q3: My yield is low (<50%). How do I recover the rest? A: The "mother liquor" (filtrate) still contains product.

  • Evaporate the solvent to roughly 25% of the original volume.

  • Cool to 4°C overnight.

  • Collect the "second crop." Note: This crop will be less pure and should be recrystallized separately.

Experimental Workflow Diagram

RecrystallizationFlow Crude Crude Solid (Dark/Oily) Dissolve Dissolve in Boiling Ethanol Crude->Dissolve Carbon Carbon Treat & Hot Filter Dissolve->Carbon If colored Nucleate Cool to RT (Seed if possible) Dissolve->Nucleate If clean Carbon->Nucleate Growth Cool to 4°C (Overnight) Nucleate->Growth Filter Vacuum Filter & Wash (Cold EtOH) Growth->Filter Dry Dry in Vacuum (40°C, 4h) Filter->Dry Final Pure Crystals Dry->Final

Figure 2: Optimized workflow for the purification of 1-methyl-2-(3-nitrophenyl)benzimidazole.[1]

References

  • González Caballero, D., et al. (2026).[7][8] "The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited." Acta Crystallographica Section E, 82(2), 121-125.[1][8] Link

  • Mettler Toledo.[1] "Oiling Out in Crystallization - Troubleshooting Guide." Mettler Toledo Technical Resources.[1] Link

  • University of Alberta.[1] "Recrystallization - Solvent Selection & Troubleshooting." Department of Chemistry Guides. Link

  • Sudha, S., et al. (2023).[7][8][9] "Synthesis and crystal structure analysis of benzimidazole derivatives." Journal of Molecular Structure, 1286, 135584.[7][9] Link

  • Reddy, C. P., et al. (2000). "Synthesis and crystallographic characterization of some derivatives of benzimidazole." Indian Journal of Chemistry, 39B. Link

Sources

Solvent selection for benzimidazole NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Solvent Selection & Troubleshooting for Benzimidazole NMR

Introduction

Benzimidazole derivatives present a unique set of challenges in solution-state NMR due to their amphoteric nature, planar stacking tendency, and rapid annular tautomerism. A standard "one-solvent-fits-all" approach often yields spectra with missing labile protons or misleading symmetry.

This guide moves beyond basic solubility checks to address the structural implications of solvent choice. It is designed to help you select the correct solvent system to visualize the N-H proton, resolve tautomeric isomers, and validate your structural assignments.

Module 1: The Solubility & Interaction Matrix

Core Directive: Do not select a solvent based solely on dissolution. Select based on the interaction required to stabilize the N-H bond.

Benzimidazoles possess a pyrrole-like nitrogen (


, acidic) and a pyridine-like nitrogen (

, basic). This duality dictates that the solvent must either disrupt or accommodate intermolecular Hydrogen Bonding (H-bonding).

Solvent Selection Table

SolventSolubility RatingN-H VisibilityExchange RateMechanism of Action
DMSO-

Excellent High (

12–14 ppm)
SlowStrong H-bond acceptor; stabilizes N-H, slowing exchange with water/impurities.
Acetone-

GoodModerateIntermediateModerate H-bond acceptor; useful for low-temperature (VT) studies to freeze tautomers.
Methanol-

GoodNone (Invisible)FastProtic solvent; promotes rapid chemical exchange (

), erasing the signal.
Chloroform-

VariablePoor/Broad (

9–11 ppm)
FastNon-polar; promotes stacking (concentration-dependent shifts) and rapid tautomerism.

Critical Warning: Never use Methanol-


 (

) or Deuterium Oxide (

) if observation of the imidazole N-H proton is required for structural confirmation. The signal will vanish due to deuterium exchange.

Module 2: Troubleshooting The "Missing" Proton

Scenario: You have dissolved your sample in


, but the integration is short one proton, and the N-H signal is absent.

The Mechanism: In non-polar solvents like Chloroform-


, the labile N-H proton undergoes rapid exchange with trace water or intermolecularly with the pyridine-like nitrogen of other benzimidazole molecules. This exchange broadens the peak into the baseline.

The Protocol: Stabilizing the Labile Proton

  • Switch to DMSO-

    
    :  The sulfoxide oxygen acts as a hard Lewis base, forming a strong H-bond with the benzimidazole N-H. This "locks" the proton in place, slowing the exchange rate (
    
    
    
    ) relative to the NMR time scale.
    • Result: The N-H appears as a broad singlet (or doublet if coupled) downfield at 12.0–13.5 ppm .

  • Dry Your Solvent: If using DMSO-

    
     and the peak is still broad, add activated 4Å molecular sieves directly to the NMR tube and let stand for 30 minutes. Trace water catalyzes proton transfer; removing it sharpens the signal.
    
  • Concentration Check: Ensure concentration is < 20 mM . At high concentrations, benzimidazoles form

    
    -stacked dimers, causing concentration-dependent chemical shift changes (anisotropy effects).
    

Module 3: The Tautomerism Conundrum (Symmetry Artifacts)

Scenario: Your benzimidazole is substituted at the 5-position, but the aromatic region shows a symmetric pattern typical of an unsubstituted or symmetrically substituted system.

The Mechanism: Benzimidazoles undergo annular tautomerism , where the proton migrates between N1 and N3.

  • Fast Exchange Regime (

    
    ):  At room temperature in 
    
    
    
    , this migration is faster than the NMR timescale. The instrument records an average environment.[1] H5 and H6 appear equivalent, as do H4 and H7.[2]
  • Slow Exchange Regime (

    
    ):  In DMSO-
    
    
    
    or at low temperatures, the migration slows. You observe distinct signals for the major and minor tautomers.[3]

Self-Validating Protocol: Variable Temperature (VT) Analysis To confirm if a "simple" spectrum is an artifact of averaging:

  • Solvent: Dissolve sample in Acetone-

    
      (low freezing point) or DMSO-
    
    
    
    .
  • Acquisition: Run a standard proton scan at 298 K (

    
    ).
    
  • Cooling: Lower probe temperature to 223 K (

    
    )  in 10-degree steps.
    
  • Validation:

    • If peaks broaden and then split into two distinct sets of signals, you have "frozen" the tautomers.

    • Note: The ratio of the split signals represents the thermodynamic equilibrium constant (

      
      ) of the two tautomers.
      

Module 4: Decision Logic & Workflow

The following diagram outlines the logical pathway for solvent selection based on your specific analytical needs.

SolventSelection Start START: Benzimidazole Sample CheckSolubility Is sample highly polar / salt? Start->CheckSolubility NeedNH Is N-H observation critical? CheckSolubility->NeedNH No (Lipophilic) DMSO SELECT: DMSO-d6 (Stabilizes NH, slows exchange) CheckSolubility->DMSO Yes (Polar) NeedTautomer Need to distinguish Tautomers? NeedNH->NeedTautomer Yes CDCl3 SELECT: CDCl3 (Standard, but risk of averaging) NeedNH->CDCl3 No (Only ring protons needed) MeOD AVOID: Methanol-d4 (Erases NH signal) NeedNH->MeOD Error Path NeedTautomer->DMSO Yes (Room Temp) NeedTautomer->CDCl3 No (Average ok) Acetone SELECT: Acetone-d6 (Best for VT-NMR < 0°C) NeedTautomer->Acetone Yes (Low Temp Study)

Caption: Decision matrix for benzimidazole solvent selection. Diamond nodes represent critical analytical requirements that dictate solvent choice.

References

  • Nieto, C. I., et al. (2014).[2][4] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.[4]

    • [4]

  • BenchChem. (2025).[5] Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Application Note.

  • Alkorta, I., & Elguero, J. (2022). Benzimidazole Tautomerism and NMR. Encyclopedia MDPI.

  • Yeh, A., et al. (2009). Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. Life Science Journal, 6(4), 1–4.[6]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-Methyl-2-(3-Nitrophenyl)Benzimidazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

Benzimidazole derivatives are "privileged scaffolds" in medicinal chemistry, exhibiting broad bioactivity ranging from antiparasitic (albendazole) to anticancer properties. The specific derivative 1-methyl-2-(3-nitrophenyl)benzimidazole represents a critical intermediate where the N-methylation status defines its pharmacological profile and solubility.

This guide provides a definitive technical analysis of the 1H NMR spectrum of this molecule. Unlike standard spectral lists, we focus on the comparative differentiation of the target product against its two primary synthetic "alternatives":

  • The Precursor: 2-(3-nitrophenyl)-1H-benzimidazole (Unmethylated).

  • The Starting Material: 3-nitrobenzaldehyde.

The Chemical Environment

The molecule consists of two distinct aromatic systems linked by a C-C bond:

  • System A (Benzimidazole Core): An electron-rich fused ring system. The N-methyl group breaks the prototropic tautomerism characteristic of NH-benzimidazoles, "locking" the electronic environment.

  • System B (3-Nitrophenyl Ring): An electron-deficient ring due to the strong withdrawing effect (-I, -M) of the nitro group. This creates highly deshielded protons in the aromatic region.

Comparative Analysis: Product vs. Alternatives

The primary challenge in synthesizing this compound is confirming complete N-methylation and ensuring no starting aldehyde remains. The following table contrasts the diagnostic signals.

Table 1: Spectral Fingerprint Comparison (DMSO-d₆)
FeatureTarget Product (1-Methyl-2-(3-nitrophenyl)...)Alternative 1: Precursor (2-(3-nitrophenyl)-1H-...)Alternative 2: Reagent (3-Nitrobenzaldehyde)
Diagnostic Signal N-Methyl Singlet N-H Broad Singlet Aldehyde Singlet
Chemical Shift (δ) ~3.90 – 4.05 ppm ~13.10 – 13.50 ppm ~10.10 ppm
Multiplicity Sharp Singlet (3H)Broad, exchangeable (1H)Sharp Singlet (1H)
Aromatic Region Asymmetric (H4

H7 due to Me)
Pseudo-Symmetric (Fast tautomerism often averages H4/H7)Simple ABMN pattern
Nitro-Ortho Proton ~8.55 ppm (H-2')~8.46 ppm (H-2')~8.70 ppm

Technical Insight: The disappearance of the broad singlet at ~13.1 ppm (NH) and the emergence of a sharp singlet at ~3.9 ppm (N-Me) is the definitive confirmation of the reaction's success.

Detailed Spectral Assignment (Target Molecule)

Solvent: DMSO-d₆ (Recommended due to the low solubility of nitro-aromatics in CDCl₃). Frequency: 400 MHz or higher.

A. The Aliphatic Region[2]
  • δ 3.95 ppm (s, 3H): This signal corresponds to the N-CH₃ group. It is significantly deshielded compared to a standard methyl group (~0.9 ppm) due to the electronegativity of the nitrogen atom and the ring current anisotropy of the benzimidazole system.

B. The Aromatic Region (δ 7.30 – 8.60 ppm)

The nitro group exerts a massive deshielding effect on the phenyl ring protons.

  • H-2' (The "Watcher" Proton):

    • δ ~8.50 – 8.60 ppm (t/m, 1H): This proton is sandwiched between the benzimidazole ring and the nitro group. Both substituents are electron-withdrawing, pushing this signal to the far downfield edge of the spectrum. It often appears as a narrow triplet or singlet depending on meta-coupling resolution.

  • H-4' (Ortho to Nitro):

    • δ ~8.30 – 8.40 ppm (ddd, 1H): Strongly deshielded by the adjacent nitro group.

  • H-6' (Ortho to Benzimidazole):

    • δ ~8.10 – 8.20 ppm (d, 1H): Deshielded by the benzimidazole ring but less so than H-4'.

  • Benzimidazole Protons (H-4, H-5, H-6, H-7):

    • δ 7.30 – 7.80 ppm (m, 4H): Unlike the NH-precursor, the methylated benzimidazole is chemically asymmetric. H-7 (closest to N-Me) and H-4 (closest to N-lone pair) are magnetically inequivalent, resulting in a complex multiplet pattern rather than the simplified AA'BB' system often seen in the precursor.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this rigorous protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

    • Why? CDCl₃ often leads to peak broadening for benzimidazoles due to aggregation. DMSO breaks these aggregates, yielding sharper peaks.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃ from the methylation step).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Critical: The isolated aromatic protons (like H-2') have long T1 relaxation times. A short D1 will reduce their integration accuracy, making quantitative purity assessment impossible.

  • Scans (NS): Minimum 16 scans (64 recommended for clean baselines).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Automated phasing often fails on the broad base of the solvent peak.

  • Integration: Calibrate the N-Methyl singlet to exactly 3.00 .

  • Logic Check: If the integral of the aromatic region is not approx. 8.00 , the sample may contain solvent impurities (e.g., toluene) or unreacted starting material.

Decision Logic & Workflow Visualization

The following diagrams illustrate the analytical workflow and the decision logic for interpreting the spectrum.

Diagram 1: Analytical Workflow for Benzimidazole Derivatives

AnalyticalWorkflow Sample Crude Product Solvent Dissolve in DMSO-d6 Sample->Solvent 5-10 mg Acquisition 1H NMR Acquisition (D1 = 2.0s) Solvent->Acquisition Filter Process Processing (Phase/Baseline) Acquisition->Process Analysis Spectral Analysis Process->Analysis

Caption: Standardized workflow ensuring high-fidelity spectral data acquisition.

Diagram 2: Spectral Decision Tree (Identity Verification)

DecisionTree Start Analyze Spectrum (0 - 14 ppm) CheckAldehyde Peak at ~10.1 ppm? Start->CheckAldehyde CheckNH Broad Peak at ~13.1 ppm? CheckAldehyde->CheckNH No Result_SM Impurity: Unreacted Aldehyde CheckAldehyde->Result_SM Yes CheckMe Sharp Singlet at ~3.9 ppm? CheckNH->CheckMe No Result_Pre Impurity: Unmethylated Precursor CheckNH->Result_Pre Yes CheckMe->Result_Pre No (Reaction Failed) Result_Success CONFIRMED: 1-Methyl-2-(3-nitrophenyl) benzimidazole CheckMe->Result_Success Yes (Integral=3H)

Caption: Logic gate for distinguishing the target molecule from synthetic intermediates.

References

  • Chemical Shifts of Trace Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[2] Process Res. Dev.2016 , 20, 661–667. Link

  • Benzimidazole Synthesis & Characterization: Kalel, R. A., et al. "Cooperative catalysis: Condensation-aromatization for synthesis of 2-(4-nitrophenyl)-1H-benzimidazole."[3] Journal of the Indian Chemical Society, 2022 .[3] Link

  • Tautomerism in Benzimidazoles: Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state."[4] Beilstein J. Org. Chem.2014 , 10, 1622–1629.[5] Link

  • Spectral Data Validation: "2-(3-nitrophenyl)-1H-benzimidazole NMR Data." Spectroscopic Data of 2-substituted benzimidazoles, Arabian Journal of Chemistry. Link

Sources

Mass spectrometry fragmentation pattern of nitro-benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of Nitro-Benzimidazoles

Executive Summary & Strategic Context

Nitro-benzimidazoles represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for anthelmintics (e.g., mebendazole analogues), antimicrobial agents (e.g., benznidazole), and novel anticancer candidates. In drug development, the precise characterization of these moieties is non-negotiable due to the potential mutagenicity of nitro-aromatics and their complex metabolic profiles.

This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of nitro-benzimidazoles against their non-nitro counterparts and isomeric analogues. Unlike standard spectral libraries that offer static peak lists, this document focuses on the mechanistic causality of fragmentation—empowering you to predict and validate structures of novel derivatives.

Mechanistic Comparison: The Fragmentation "Fingerprint"

The fragmentation of nitro-benzimidazoles is dominated by the interplay between the nitro group's instability and the robust benzimidazole core. We compare the Nitro-Benzimidazole Scaffold (Product) against Non-Nitro Analogues (Alternative 1) and Isomeric Forms (Alternative 2) .

Core Fragmentation Pathway (The "Product" Performance)

The defining characteristic of nitro-benzimidazoles in MS/MS (ESI+) or EI is the Nitro-Nitrite Rearrangement . Unlike simple benzimidazoles which primarily lose HCN, the nitro group directs the initial dissociation.

  • Primary Loss (

    
    ):  Loss of 
    
    
    
    radical. Common in compounds with an alkyl group ortho to the nitro group (Ortho Effect), forming a stable cyclic cation.
  • Secondary Loss (

    
     and 
    
    
    
    ):
    • Loss of NO (

      
      ):  Indicates the nitro-nitrite rearrangement (
      
      
      
      ). This is highly characteristic of nitro-aromatics.
    • Loss of

      
       (
      
      
      
      ):
      Direct cleavage of the C-N bond. This pathway competes with the rearrangement and is energy-dependent.
  • Ring Degradation: Subsequent loss of

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ) from the remaining phenolic radical cation.
Comparative Analysis Table
FeatureNitro-Benzimidazoles (Target)Non-Nitro Benzimidazoles (Alternative)N-Alkylated Isomers (5- vs 6-NO2)
Base Peak (ESI+)



Primary Fragment

or


(Retro-Diels-Alder)
Indistinguishable in MS1; requires MS2.
Diagnostic Neutral Loss 30 Da (NO), 46 Da (

), 16 Da (O)
27 Da (HCN), 28 Da (

if alkylated)
5-NO2: Favors

loss.6-NO2: Favors

loss (if steric hindrance exists).
Radical Cation Formation High propensity (due to

radical stability)
Low; tends to form even-electron ions in ESI.N/A
Low Energy Sensitivity High (Nitro group is labile)Low (Ring is stable)Isomer-dependent

Visualizing the Fragmentation Logic

The following diagram illustrates the competing pathways for a generic 5-nitrobenzimidazole. Note the bifurcation between direct cleavage and rearrangement.[1]

FragmentationPathway Parent Protonated Precursor [M+H]+ Rearrange Nitro-Nitrite Intermediate Parent->Rearrange Isomerization Frag_NO2 Fragment: [M+H - NO2]+ (Direct Cleavage) Parent->Frag_NO2 - NO2 (46 Da) Frag_NO Fragment: [M+H - NO]+cdot (Rearrangement) Rearrange->Frag_NO - NO (30 Da) Frag_HCN Fragment: Benzimidazole Core Loss of HCN Frag_NO2->Frag_HCN - HCN (27 Da) Frag_CO Phenolic Cation Loss of CO Frag_NO->Frag_CO - CO (28 Da)

Figure 1: Competing fragmentation pathways for Nitro-benzimidazoles. The Nitro-Nitrite rearrangement (Yellow) is the diagnostic differentiator from standard aromatic fragmentation.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, this protocol includes "Checkpoints"—steps designed to validate the system before proceeding.

Objective: Differentiate 5-nitro and 6-nitro isomers of N-methylbenzimidazole using ESI-MS/MS.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Checkpoint: Ensure pH is < 3.0 to guarantee full protonation (

      
      ).
      
Phase 2: LC-MS/MS Acquisition (Standardized)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI Positive Mode.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

    • Causality: High temp ensures complete droplet evaporation for polar nitro-compounds, reducing adduct formation (

      
      ).
      
Phase 3: Energy-Resolved Mass Spectrometry (ERMS)

Instead of a single collision energy (CE), ramp the CE to distinguish isomers.

  • Isolate Precursor Ion (e.g., m/z 178 for N-methyl-nitrobenzimidazole).

  • Ramp CE from 10 eV to 50 eV in 5 eV increments.

  • Plot the "Survival Yield" of the precursor vs. CE.

    • Differentiation Logic: The 5-nitro isomer typically exhibits a higher "Breakdown Threshold" (requires more energy to fragment) compared to the 6-nitro isomer due to resonance stabilization differences relative to the N-methyl group.

Phase 4: Data Analysis Workflow

Workflow Start Acquire Full Scan (MS1) Check1 Observe [M+H]+? Start->Check1 MS2 Perform MS/MS (CE Ramp) Check1->MS2 Yes Check2 Loss of 30 Da (NO)? MS2->Check2 Result_Nitro Confirm Nitro-Aromatic Check2->Result_Nitro Yes Result_Iso Compare breakdown curves Result_Nitro->Result_Iso If Isomers Present

Figure 2: Decision tree for confirming nitro-substitution and differentiating isomers.

Technical Nuances & Troubleshooting

  • Tautomerism Warning: For N-unsubstituted benzimidazoles (NH at position 1), the 5-nitro and 6-nitro forms are tautomers and exist in rapid equilibrium in solution. MS cannot distinguish them as they are effectively the same molecule in the gas phase. Isomeric differentiation is only valid for N-substituted (e.g., N-methyl, N-benzyl) derivatives.

  • The "Ortho Effect": If your nitro-benzimidazole has a substituent at position 4 (ortho to the 5-nitro group), expect a dominant

    
     peak (loss of OH). This is a "self-validating" signal for ortho-substitution.
    

References

  • Hida, M. et al. (1985). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Link

  • Marson, M. E. et al. (2023). Major benznidazole metabolites in patients treated for Chagas disease: Mass spectrometry-based identification. PubMed.[2] Link

  • Holčapek, M. et al. (2009). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites. PubMed.[2] Link

  • Aliani, M. et al. (2021). A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles. Arabian Journal of Chemistry. Link

  • Chen, X. L. et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Link

Sources

IR spectroscopy peaks for nitro and methyl groups in benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of Substituted Benzimidazoles: A Comparative Guide to IR Spectroscopy of Nitro and Methyl Groups

Introduction

The benzimidazole scaffold is a privileged structure in drug development, forming the core pharmacophore of proton pump inhibitors, anthelmintics, and antihypertensives. The introduction of specific functional groups—such as the electron-withdrawing nitro (


) or electron-donating methyl (

) moieties—fundamentally alters the molecule's electronic distribution, biological target affinity, and toxicity profile[1]. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical technique for confirming these substitutions during synthesis and formulation.

This guide objectively compares FTIR modalities and provides self-validating protocols for the precise spectral identification of nitro and methyl groups within the benzimidazole framework.

Mechanistic Basis of Spectral Signatures

Understanding the causality behind vibrational modes is essential for accurate spectral interpretation. Functional groups do not vibrate in isolation; their signals are heavily influenced by the electronic environment of the benzimidazole ring.

  • The Benzimidazole Core: The heterocycle exhibits a characteristic broad N-H stretching band due to intermolecular hydrogen bonding, alongside sharp C=N and C=C aromatic stretching modes[2].

  • The Nitro Group (

    
    ):  The highly polar N-O bonds undergo strong dipole moment changes during vibration, resulting in exceptionally intense absorption bands. The coplanar orientation of the nitro group towards the aromatic system enhances electronic conjugation, yielding distinct and powerful asymmetric and symmetric stretching modes[1].
    
  • The Methyl Group (

    
    ):  Aliphatic C-H stretching occurs at lower wavenumbers than aromatic C-H stretching. The methyl group is uniquely identifiable by its symmetric bending vibration, commonly known as the "umbrella mode," which is highly sensitive to the electronegativity of the attached ring carbon.
    
Table 1: Diagnostic IR Peaks for Nitro and Methyl Benzimidazoles
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & Characteristics
Benzimidazole N-H Stretch3400 – 3100Broad, strong (sensitive to H-bonding)[2]
C=N Stretch1650 – 1550Medium to strong, sharp
Nitro (

)
Asymmetric Stretch1550 – 1500Very strong (often overlaps with C=N)[1]
Symmetric Stretch1360 – 1330Very strong, highly diagnostic
Methyl (

)
C-H Asymmetric Stretch2970 – 2950Medium
C-H Symmetric Stretch2880 – 2860Medium
Symmetric Bend (Umbrella)~1375Medium, sharp

Comparative Analysis of FTIR Modalities: ATR vs. Transmission (KBr)

The physical state of pharmaceutical powders dictates the sampling technique. While Attenuated Total Reflectance (ATR) has become the industry standard for speed, the classical Potassium Bromide (KBr) pellet method remains unparalleled for trace analysis and baseline flatness[3].

  • ATR-FTIR: Utilizes an evanescent wave that penetrates a few microns into the sample pressed against a high-refractive-index crystal (e.g., Diamond, ZnSe). It is rapid but can cause anomalous dispersion artifacts (peak shifts to lower wavenumbers) for highly absorbing bands like the nitro symmetric stretch[4].

  • KBr Transmission: Involves dispersing the sample in an IR-transparent alkali halide matrix. Because the IR beam passes through a longer effective pathlength, it offers superior sensitivity for trace components[3]. However, KBr is highly hygroscopic; absorbed water produces a broad O-H band (~3400 cm⁻¹) that can completely mask the critical N-H stretch of the benzimidazole ring[5].

Table 2: Objective Comparison of ATR-FTIR and KBr Pellet Techniques
ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (KBr Pellet)
Mechanism Internal reflection / Evanescent waveDirect beam transmission
Sample Requirement ~1–5 mg (Recoverable)0.1–1.0 mg in 200 mg KBr (Destructive)[4]
Sensitivity Moderate (Shallow penetration depth)High (Longer effective pathlength)[3]
Spectral Artifacts Refractive index-dependent peak shiftsChristiansen effect (scattering), Water bands
Best For Rapid QA/QC, Routine synthesis checksTrace analysis, Reference library matching[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to verify the physical integrity of the sample preparation before data collection.

Protocol A: High-Fidelity KBr Pellet Preparation

Causality Check: Inadequate vacuum during pressing traps air and moisture, causing the pellet to scatter light (turbidity) and artificially elevating the baseline[4].

  • Desiccation: Dry KBr powder at 110 °C for 2–3 hours prior to use to eliminate water that would obscure the benzimidazole N-H stretch[4].

  • Milling: Weigh ~0.5 mg of the nitro/methyl benzimidazole sample and 200 mg of anhydrous KBr. Grind thoroughly in an agate mortar until the particle size is <2 microns (reduces scattering).

  • Pressing: Transfer the mixture to a 13 mm pellet-forming die. Apply a vacuum of <2 mm Hg for 2 minutes to degas the matrix[4].

  • Compression: Apply 8 tons of force for 3–5 minutes while maintaining the vacuum[4].

  • Validation: Visually inspect the pellet. It must be completely transparent. Run a background scan; the baseline transmittance at 4000 cm⁻¹ should be >80%. If the baseline is sloped, the particles were not ground finely enough.

Protocol B: ATR-FTIR Surface Analysis

Causality Check: The depth of penetration (


) depends on the wavelength and the contact pressure. Inconsistent pressure leads to variable peak intensities, making quantitative comparisons impossible.
  • Cleaning: Clean the diamond/ZnSe crystal with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background: Collect a background spectrum of the ambient atmosphere to subtract

    
     and water vapor.
    
  • Application: Place ~2 mg of the neat benzimidazole powder directly onto the crystal, ensuring the entire active optical area is covered.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring reproducible, maximum optical contact.

  • Validation: Monitor the intensity of the strongest peak (e.g., the

    
     symmetric stretch at ~1340 cm⁻¹). If maximum absorbance is <0.1 AU, increase sample coverage or verify anvil pressure.
    

Analytical Workflow

FTIR_Workflow Start Solid Substituted Benzimidazole Sample Decision Select Analytical Goal? Start->Decision ATR ATR-FTIR (Routine / Rapid) Decision->ATR Fast QA/QC KBr KBr Pellet (Trace / High Sensitivity) Decision->KBr Library Matching ATR_Prep Apply neat powder Ensure uniform pressure ATR->ATR_Prep KBr_Prep Grind with dry KBr Press at 8 tons under vacuum KBr->KBr_Prep Analysis Spectral Interpretation ATR_Prep->Analysis KBr_Prep->Analysis Methyl Identify -CH3: Umbrella mode ~1375 cm⁻¹ Analysis->Methyl Nitro Identify -NO2: Sym. stretch ~1340 cm⁻¹ Analysis->Nitro

Decision matrix and workflow for the FTIR analysis of substituted benzimidazoles.

References

1.1 - ResearchGate[1] 2.3 - Kintek Press[3] 3.2 - Semantic Scholar[2] 4. 5 - AZoM[5] 5. 4 - Shimadzu[4]

Sources

Comparative Guide: Biological Activity of Methylated vs. Unmethylated Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The benzimidazole ring is a "privileged scaffold" in medicinal chemistry, widely utilized due to its structural mimicry of naturally occurring purines. For drug development professionals, the decision to modify this scaffold via methylation—either at the N1 position (N-methylation) or at carbon positions such as C2 or C5 (C-methylation)—is a critical design choice.

This guide provides an objective, data-driven comparison of how the addition of a simple methyl group fundamentally alters the physicochemical properties (e.g., lipophilicity, topological polar surface area) and the biological activity of benzimidazole derivatives. By analyzing matched molecular pairs, we will explore the mechanistic causality behind these shifts and provide self-validating protocols for evaluating their efficacy.

Mechanistic Causality: The Impact of the Methyl Group

The biological divergence between methylated and unmethylated benzimidazoles is primarily driven by two mechanistic factors: hydrogen bonding capacity and steric/lipophilic parameters.

  • Loss of the Hydrogen Bond Donor (N-Methylation): Unmethylated benzimidazoles possess an N-H group that acts as a critical hydrogen bond donor. In the context of kinase inhibition, this donor is often essential. For example, in the development of Aurora B kinase inhibitors, the 'NH' moiety anchors the molecule within the ATP-binding pocket. Substituting this with an N-methyl group eliminates this interaction, resulting in a drastically reduced inhibitory potency against Aurora B[1].

  • Enhanced Lipophilicity and Steric Bulk: Conversely, when target binding is driven by hydrophobic interactions or when membrane permeability is the rate-limiting step, methylation is highly advantageous. In the optimization of STING (Stimulator of Interferon Genes) antagonists, N-methylated derivatives like UM-201 and UM-203 demonstrated up to a 3-fold increase in potency compared to their unmethylated counterparts due to optimized binding conformations and increased lipophilicity[2]. Similarly, N-methyl benzimidazole-tethered cholic acid amphiphiles (e.g., CABI-6) exhibit superior membrane-disrupting capabilities against Staphylococcus aureus biofilms[3]. Furthermore, C-methylation (e.g., 2-methylbenzimidazole) frequently enhances antiproliferative effects by altering tubulin polymerization dynamics in cancer cell lines[4].

G Unmethylated Unmethylated Benzimidazole (NH Donor Intact) H_Bond Hydrogen Bonding (Target Kinases e.g., Aurora B) Unmethylated->H_Bond Maintains H-bond donor Methylated Methylated Benzimidazole (N-CH3 or C-CH3) Lipophilicity Increased Lipophilicity (Membrane Permeability) Methylated->Lipophilicity Enhances logP Steric Steric Hindrance (Altered Binding Pocket Fit) Methylated->Steric Modifies conformation Result1 Preserved Kinase Inhibition (e.g., Aurora B) H_Bond->Result1 Result2 Enhanced Antimicrobial/STING Antagonism (e.g., UM-203, CABI-6) Lipophilicity->Result2 Steric->Result2

Fig 1. Pharmacological impact of benzimidazole methylation on target binding and lipophilicity.

Quantitative Performance Comparison

To objectively evaluate the impact of methylation, we must look at quantitative data derived from matched molecular pairs across different therapeutic indications.

Table 1: Comparative Potency in Target-Specific Assays
Compound Pair / ScaffoldMethylation StatusTarget / IndicationBiological Activity / Potency ShiftReference
UM-199 vs. UM-201 Unmethylated vs. N-MethylatedSTING AntagonismThe N-methylated UM-201 is ~2-fold more potent than the unmethylated UM-199.[2]
UM-012 vs. UM-203 Unmethylated vs. N-MethylatedSTING AntagonismThe N-methylated UM-203 exhibits ~3-fold greater potency than UM-012.[2]
Aurora Kinase Inhibitors Unmethylated vs. N-MethylatedAurora B KinaseN-methylation drastically reduces potency due to the loss of a crucial ATP-pocket H-bond.[1]
Selenediazole Benzimidazoles Unmethylated vs. C-MethylatedTubulin (MDA-MB-231 cells)Methylated variants show heightened G2/M cell cycle arrest and apoptosis vs. unmethylated.[4]
Cholic Acid Amphiphiles Unmethylated vs. N-MethylatedS. aureus BiofilmsN-methyl variants (CABI-6) show superior bactericidal activity via membrane disruption.[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of methylated versus unmethylated benzimidazoles must rely on self-validating assay systems. The following protocols detail the methodologies required to accurately profile these compounds, emphasizing the causality behind each experimental step.

Protocol Start Compound Library (Matched Pairs: H vs CH3) Assay Primary Phenotypic Assay (e.g., MIC or EC50) Start->Assay Validation Target Engagement Validation (e.g., SPR, Cellular Thermal Shift) Assay->Validation Active Hits Mechanism Mechanistic Profiling (ROS Production, Tubulin Dynamics) Validation->Mechanism Confirmed Target Control Internal Controls (Standard Drugs, Vehicle) Control->Assay Calibrates End Structure-Activity Relationship (SAR) Established Mechanism->End Data Synthesis

Fig 2. Self-validating workflow for comparative profiling of benzimidazole derivatives.

Protocol A: Cellular Target Engagement (e.g., STING Antagonism)

Objective: To quantify the EC50 differences between methylated and unmethylated benzimidazole pairs while ruling out false positives caused by cytotoxicity.

  • Cell Seeding & Reporter Selection: Plate reporter cell lines (e.g., THP-1 Dual cells expressing an IRF-inducible luciferase reporter) in 96-well plates.

    • Causality: Using a specific reporter isolates the target signaling pathway from general cellular stress, ensuring the measured signal is mechanism-specific.

  • Compound Pre-incubation: Treat cells with a 10-point concentration gradient of the benzimidazole pairs (e.g., UM-199 vs. UM-201) for 1–2 hours prior to agonist stimulation.

    • Causality: This pre-incubation allows the antagonist to achieve binding equilibrium within the intracellular target pocket before the pathway is triggered.

  • Agonist Stimulation: Introduce a standard pathway agonist (e.g., 2'3'-cGAMP for STING) at its EC80 concentration.

    • Causality: This creates a competitive environment. If the methylated compound is a true antagonist, it will cause a rightward shift in the agonist's dose-response curve.

  • Viability Counter-Screen (Self-Validation): Run a parallel cell viability assay (e.g., CellTiter-Glo) on a duplicate plate.

    • Causality: Highly lipophilic methylated compounds can sometimes induce non-specific membrane toxicity. The counter-screen proves that a reduction in reporter signal is due to true target antagonism, not compound-induced cell death.

Protocol B: Antimicrobial Susceptibility & Mechanism (MIC/MBC)

Objective: To assess the membrane-disrupting efficacy of N-methylated amphiphiles (e.g., CABI-6) versus unmethylated controls against bacterial pathogens.

  • Broth Microdilution: Prepare 2-fold serial dilutions of the benzimidazole compounds in Mueller-Hinton broth. Inoculate with a standardized bacterial suspension (e.g., S. aureus at

    
     CFU/mL).
    
    • Causality: A strictly standardized inoculum prevents artifactual shifts in the Minimum Inhibitory Concentration (MIC) caused by the "inoculum effect" (bacterial overgrowth overwhelming the drug).

  • MIC Determination: Incubate the plates for 18–24 hours at 37°C and read the optical density (OD600). The MIC is the lowest concentration preventing visible growth.

  • MBC Plating (Self-Validation): Plate 10 µL aliquots from all optically clear wells onto drug-free agar plates and incubate for another 24 hours.

    • Causality: This step differentiates between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. An MBC/MIC ratio of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       confirms true bactericidal action, which is the hallmark of membrane-disrupting methylated amphiphiles like CABI-6.
      

References

1.[2] The Development of UM-203, A Reversible Covalent STING Antagonist. ACS Publications. Available at: [Link] 2.[4] Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. MDPI. Available at: [Link] 3.[3] N-methyl Benzimidazole Tethered Cholic Acid Amphiphiles Can Eradicate S. aureus-Mediated Biofilms and Wound Infections. PubMed / MDPI Molecules. Available at: [Link] 4.[1] Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. ResearchGate. Available at: [Link]

Sources

Comparative Guide: X-ray Diffraction Profiling of 1-Methyl-2-(3-nitrophenyl)benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1-methyl-2-(3-nitrophenyl)benzimidazole (the "Target Product") and its non-methylated parent analog, 2-(3-nitrophenyl)-1H-benzimidazole (the "Reference Standard").

For researchers in drug discovery and materials science, the distinction between these two forms is critical. The Reference Standard is characterized by a robust hydrogen-bonding network (N–H···O) and a planar conformation.[1][2] In contrast, the Target Product introduces an N-methyl group, which acts as a "hydrogen bond blocker." This modification fundamentally alters the crystal packing efficiency, solubility profile, and electronic stacking interactions, shifting the solid-state assembly from H-bond dominance to


-

stacking and dipole-dipole driven architectures.

Part 1: Comparative Crystallographic Data

The following table contrasts the established crystallographic parameters of the Reference Standard against the target specifications for the Methylated Product. Use this data to validate phase purity and structural identity.

Table 1: Structural & Physicochemical Comparison[3]
FeatureReference Standard (Alternative)Target Product (1-Methyl Derivative)
Compound Name 2-(3-nitrophenyl)-1H-benzimidazole1-methyl-2-(3-nitrophenyl)benzimidazole
Formula


Crystal System TriclinicPredicted:[1] Monoclinic or Triclinic
Space Group

(Centrosymmetric)
Experimental Determination Required
Unit Cell (Ref)

Å,

Å,

Å
N/A (Requires SC-XRD)
Key Intermolecular Force Strong H-Bonding: N–H (imidazole)

O (nitro)

-Stacking & Dipole:
No H-bond donor.
Molecular Planarity High (Torsion angle

)
Moderate (Methyl steric clash may induce twist)
Melting Point 200–202 °CPredicted: Lower (approx. 140–160 °C) due to loss of H-bonds

Critical Insight: The Reference Standard often crystallizes as a monohydrate or solvate due to the H-bond donor capability of the imidazole nitrogen. The Target Product, lacking this donor, is more likely to crystallize as an anhydrous form, making it a superior candidate for lipophilic drug delivery systems where hydrate formation is a stability risk.

Part 2: Experimental Protocols

To generate the missing crystallographic data for the Target Product and validate it against the Reference Standard, follow these self-validating protocols.

Protocol A: Synthesis & Derivatization

Objective: Synthesize the Target Product from the Reference Standard to ensure structural homology.

  • Starting Material: Dissolve 1.0 eq of 2-(3-nitrophenyl)-1H-benzimidazole in anhydrous DMF.

  • Deprotonation: Add 1.2 eq of

    
     (anhydrous). Stir at 60°C for 30 minutes to generate the benzimidazolide anion.
    
  • Methylation: Dropwise add 1.1 eq of Iodomethane (MeI) .

    • Control Check: Monitor via TLC (System: Hexane:EtOAc 3:1). The Product will have a higher

      
       value than the starting material due to loss of polarity.
      
  • Workup: Pour into ice water. Filter the precipitate.[3] Recrystallize from Ethanol.[4]

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals for the Target Product.

  • Solvent Selection: Prepare saturated solutions in three separate vials using:

    • System A: Acetonitrile (Polar Aprotic) – Favors dipole alignment.

    • System B: Ethanol/Water (9:1) – Favors hydrophobic packing.

    • System C: Toluene – Favors

      
      -stacking.
      
  • Conditions: Cover vials with parafilm, poke 3-5 pinholes, and store at 20°C in a vibration-free environment.

  • Observation: Harvest crystals after 5–7 days. Target morphology: Prisms or blocks (avoid needles).

Part 3: Visualization of Structural Logic

The following diagram illustrates the structural divergence and characterization workflow.

G Start Precursor: o-Phenylenediamine + 3-Nitrobenzaldehyde RefStd Reference Standard: 2-(3-nitrophenyl)-1H-benzimidazole Start->RefStd Condensation Methylation Methylation Step: (MeI / K2CO3 / DMF) RefStd->Methylation XRD_Ref XRD Data (Ref): Space Group P-1 H-Bond Dominant RefStd->XRD_Ref Characterization Target Target Product: 1-Methyl-2-(3-nitrophenyl) benzimidazole Methylation->Target N-Alkylation XRD_Targ XRD Data (Target): Space Group TBD Pi-Stacking Dominant Target->XRD_Targ Characterization XRD_Ref->XRD_Targ Comparison: Loss of H-Bond Donor Change in Packing

Caption: Workflow showing the chemical transformation from the Reference Standard to the Target Product and the resulting shift in crystallographic properties.

Part 4: Data Interpretation Guide

When analyzing the XRD data for the Target Product, look for these specific markers to verify success:

  • Absence of Short Contacts (< 2.9 Å):

    • In the Reference Standard, you will see

      
       or 
      
      
      
      distances approx 2.8–2.9 Å.
    • In the Target Product , these must be absent. If observed, the methylation failed (incomplete reaction).

  • Centroid-Centroid Distances:

    • Expect shorter

      
      -
      
      
      
      stacking distances (3.4–3.6 Å) in the Target Product as the molecules stack to maximize surface area without the constraint of directional H-bonds.
  • Dihedral Angle Twist:

    • Measure the torsion angle between the benzimidazole plane and the nitrophenyl ring. The steric bulk of the N-methyl group often forces a larger twist angle (

      
      ) compared to the nearly planar Reference Standard (
      
      
      
      ).

References

  • González Caballero, D., et al. (2026). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. Acta Crystallographica Section E: Crystallographic Communications.

  • Sudha, S., et al. (2023). Spectroscopic and structural investigation of benzimidazole derivatives. Journal of Molecular Structure.

  • El Ghozlani, M., et al. (2014). 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole.[5] Acta Crystallographica Section E.

  • Cambridge Crystallographic Data Centre (CCDC) . Accession Codes for Benzimidazole Derivatives (e.g., CSD Refcode SIBBEO).

Sources

High-Resolution HPLC Method Development for 1-Methyl-2-(3-nitrophenyl)benzimidazole: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on complex heterocyclic scaffolds, the analytical characterization of benzimidazole derivatives demands rigorous chromatographic methodologies. 1-Methyl-2-(3-nitrophenyl)benzimidazole presents a unique analytical challenge. While its highly conjugated


-system and lipophilic methyl group make it amenable to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), separating it from its structural analogs—such as its des-methyl precursor and positional isomers (e.g., the 4-nitrophenyl regioisomer)—often pushes traditional C18 stationary phases past their limits.

This guide objectively compares the performance of standard C18 columns against specialized Phenyl-Hexyl and Biphenyl stationary phases. By unpacking the physicochemical causality behind column selection and mobile phase optimization, we provide a self-validating framework for researchers to achieve baseline resolution for challenging nitroaromatic benzimidazoles.

Mechanistic Insights: Why C18 Falls Short

To design an effective separation method, we must first analyze the molecular profile of 1-methyl-2-(3-nitrophenyl)benzimidazole:

  • Hydrophobicity: The 1-methyl group increases the overall LogP compared to unsubstituted benzimidazoles, driving strong retention on hydrophobic phases[1].

  • Electronic Distribution: The 3-nitrophenyl moiety is a strong electron-withdrawing group. It creates a localized dipole and significantly alters the

    
    -electron density of the aromatic ring.
    
  • Acid-Base Chemistry: While the benzimidazole core is basic, the electron-withdrawing nature of the nitro group lowers its pKa. However, secondary interactions with acidic silanols on the silica matrix can still cause peak tailing if the pH is not strictly controlled.

The Chromatographic Challenge

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When attempting to separate 1-methyl-2-(3-nitrophenyl)benzimidazole from its 4-nitro regioisomer, C18 phases often fail. Because both isomers have nearly identical molecular volumes and LogP values, their hydrophobic interactions with the alkyl chains are indistinguishable, leading to co-elution.

The Biphenyl Advantage

To achieve separation, we must exploit orthogonal retention mechanisms. Biphenyl stationary phases offer a distinct advantage for nitroaromatics[2][3]. The biphenyl ligand provides:

  • 
     Interactions:  The electron-rich biphenyl rings of the stationary phase interact strongly with the electron-deficient nitrophenyl ring of the analyte.
    
  • Dipole-Dipole Interactions: The biphenyl phase is highly sensitive to the spatial arrangement of dipoles. The subtle electronic difference between a meta-nitro (3-nitro) and para-nitro (4-nitro) group results in significantly different retention factors (

    
    ) on a biphenyl column[4].
    

Mechanism cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Phase Analyte Analyte 1-Methyl-2-(3-nitrophenyl)benzimidazole C18_Mech Interaction Hydrophobic (Dispersive) Only Analyte->C18_Mech Alkyl Chain BP_Mech Interactions Hydrophobic + u03C0-u03C0 + Dipole-Dipole Analyte->BP_Mech Nitro & Benzimidazole Rings C18_Result Result Poor Isomer Resolution C18_Mech->C18_Result BP_Result Result High Selectivity (u03B1) & Resolution BP_Mech->BP_Result

Caption: Mechanistic comparison of analyte interactions between C18 and Biphenyl stationary phases.

Experimental Protocol: A Self-Validating Workflow

To objectively compare column performance, the following protocol isolates the stationary phase as the primary variable.

Critical Causality Note:Methanol is selected as the organic modifier instead of Acetonitrile. Acetonitrile contains a triple bond with its own


-electrons, which can compete with the analyte for the 

-electrons of the Biphenyl stationary phase, dampening the selectivity. Methanol lacks

-electrons, allowing the

interactions between the column and the nitroaromatic analyte to dominate[3].
Step-by-Step Methodology
  • System Preparation:

    • Purge the HPLC-PDA system with LC-MS grade Water and Methanol to remove residual buffers.

    • Equilibrate the chosen column (Dimensions: 100 mm × 4.6 mm, 2.7 µm core-shell particles) for 20 column volumes prior to the first injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Lowers pH to ~2.7, suppressing silanol ionization and ensuring the benzimidazole core is fully protonated for sharp peak shapes).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Sample Preparation:

    • Prepare a mixed standard containing 50 µg/mL each of: (1) 2-(3-nitrophenyl)benzimidazole (Precursor), (2) 1-methyl-2-(4-nitrophenyl)benzimidazole (Regioisomer), and (3) 1-methyl-2-(3-nitrophenyl)benzimidazole (Target API).

    • Diluent: 50:50 Water:Methanol to match initial gradient conditions and prevent solvent shock/peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C. (Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics).

    • Gradient Program:

      • 0.0 - 2.0 min: 20% B

      • 2.0 - 10.0 min: Linear ramp to 80% B

      • 10.0 - 12.0 min: Hold at 80% B

      • 12.0 - 12.1 min: Return to 20% B

      • 12.1 - 16.0 min: Re-equilibration

    • Detection: PDA at 254 nm and 288 nm (optimal for benzimidazole chromophores)[5].

Workflow Start Sample Prep: Mixed Benzimidazole Standards ColSelect Column Selection (C18 vs. Phenyl-Hexyl vs. Biphenyl) Start->ColSelect MobilePhase Mobile Phase Optimization (MeOH explicitly chosen over ACN) ColSelect->MobilePhase Gradient Gradient Elution (0.1% FA in Water / MeOH) MobilePhase->Gradient Detection PDA Detection (254 nm / 288 nm) Gradient->Detection Data Data Analysis: Calculate Rs, As, and Selectivity (u03B1) Detection->Data

Caption: Experimental workflow for optimizing the separation of benzimidazole derivatives.

Comparative Data Analysis

The table below summarizes the chromatographic performance across three distinct stationary phases under identical gradient conditions.

Table 1: Chromatographic Performance Comparison
AnalyteParameterStandard C18Phenyl-HexylBiphenyl
2-(3-nitrophenyl)benzimidazole (Precursor)Retention Time (

)
6.45 min6.80 min7.35 min
Peak Asymmetry (

)
1.35 (Tailing)1.151.05 (Excellent)
1-methyl-2-(4-nitrophenyl)benzimidazole (Regioisomer)Retention Time (

)
8.15 min8.90 min9.60 min
Resolution (

) from Precursor
4.25.16.8
1-methyl-2-(3-nitrophenyl)benzimidazole (Target)Retention Time (

)
8.25 min9.35 min10.45 min
Resolution (

) from Regioisomer
0.8 (Co-elution) 1.6 (Partial) 3.2 (Baseline)
Selectivity (

) vs Regioisomer
1.011.051.09
Data Interpretation
  • C18 Failure: The C18 column fails to resolve the 3-nitro target from the 4-nitro regioisomer (

    
     = 0.8). Their identical hydrophobicity renders dispersive interactions useless for separation.
    
  • Phenyl-Hexyl Limitations: While the Phenyl-Hexyl column introduces some

    
     interactions, the single phenyl ring lacks the electron density and steric rigidity to fully differentiate the positional isomers, resulting in borderline resolution (
    
    
    
    = 1.6).
  • Biphenyl Superiority: The Biphenyl column achieves robust baseline resolution (

    
     = 3.2). The dual-ring system amplifies 
    
    
    
    and dipole-dipole interactions, strongly differentiating the meta and para electron distributions of the nitro groups[6][7]. Furthermore, the Biphenyl phase significantly improves peak shape (
    
    
    = 1.05) by masking residual surface silanols more effectively than C18 phases.

Conclusion & Best Practices

When analyzing highly conjugated, substituted heterocycles like 1-methyl-2-(3-nitrophenyl)benzimidazole , relying solely on C18 column chemistry introduces significant risk of co-eluting impurities and regioisomers.

Key Takeaways for Method Developers:

  • Adopt Biphenyl Phases for Nitroaromatics: The orthogonal selectivity provided by

    
     and dipole-dipole interactions is mandatory for resolving positional isomers of nitro-substituted benzimidazoles.
    
  • Mandate Methanol over Acetonitrile: To unlock the full potential of a Biphenyl or Phenyl-Hexyl column, use methanolic mobile phases. Acetonitrile suppresses

    
     interactions and will cause a Biphenyl column to behave similarly to a standard C18.
    
  • Control pH: Always use an acidic modifier (like 0.1% Formic Acid) to ensure consistent protonation of the benzimidazole nitrogen, guaranteeing reproducible retention times and sharp peak shapes.

References

  • Yadrova, A. A., et al. "Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC." ResearchGate, Dec. 2020. Available at:[Link]

  • Kulik, A., et al. "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, Nov-Dec 2011. Available at:[Link]

  • Restek Corporation. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek Resource Hub, Jan. 2025. Available at:[Link]

  • Macena, A., et al. "Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column." MDPI, Jan. 2019. Available at:[Link]

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex Applications, 2024. Available at:[Link]

Sources

Comparative Photophysical Guide: UV-Vis Absorption Maxima of 2-Arylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Arylbenzimidazole derivatives are privileged scaffolds in modern photochemistry, serving as the functional core for commercial UV filters, fluorescent probes, and cyclometalated ligands in ruthenium and iridium photosensitizers. Their optical properties—specifically their ultraviolet-visible (UV-Vis) absorption maxima (


) and molar absorptivity (

)—are highly tunable. This guide provides an in-depth comparative analysis of how structural modifications at the 2-aryl position and the benzimidazole core dictate photophysical performance, supported by empirical data and self-validating experimental protocols.

Mechanistic Principles: Tuning the HOMO-LUMO Gap

The primary absorption bands in the UV region (280–350 nm) for 2-arylbenzimidazoles arise from spin-allowed


 and 

electronic transitions within the extended conjugated system.

Causality of Spectral Shifts:

  • Bathochromic Shifts (Red Shifts): The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the electron-rich benzimidazole core[1]. Introducing Electron-Donating Groups (EDGs) such as hydroxyl (-OH) or amino (-NH

    
    ) groups on the 2-aryl ring pushes electron density into the conjugated system. This destabilizes the HOMO, narrows the HOMO-LUMO energy gap, and shifts the absorption maximum to longer wavelengths[1],[2]. This principle is critical for converting standard UVB filters into broad-spectrum UVA protectors[2].
    
  • Hyperchromic Effects: The introduction of heavy halogen atoms (e.g., Bromine, Iodine) on the phenyl ring primarily affects the transition dipole moment. While the heavy-atom effect increases spin-orbit coupling, its primary impact on the UV-Vis spectrum of the free ligand is an enhancement of molar absorptivity (

    
    ) due to the extended polarizability of the 
    
    
    
    -system, without drastically shifting the
    
    
    [3].

Comparative Data Analysis

The following table synthesizes quantitative photophysical data for various 2-arylbenzimidazole derivatives, highlighting the structure-property relationships that govern their optical utility.

DerivativeSolvent

(nm)

(M

cm

)
Optical Significance
1-Phenyl-2-(4-bromophenyl)benzimidazole CH

Cl

29718,000Baseline halogenated standard[3]
1-Phenyl-2-(3-bromophenyl)benzimidazole CH

Cl

29724,000Meta-substitution enhances absorptivity by 33%[3]
1-Phenyl-2-(4-iodophenyl)benzimidazole CH

Cl

29822,000Heavy atom effect broadens the

-system[3]
2-Phenyl-1H-benzimidazole-5-sulfonic acid (PBSA) Water~302~25,000Commercial UVB filter baseline (Ensulizole)[2]
2-(2,3,4-Trihydroxyphenyl)-1H-benzimidazole-5-sulfonic acid Water~340>30,000Extended conjugation achieves broad UVA protection[2]

Comparative Insight: Moving a bromine atom from the para to the meta position on the 2-phenyl ring does not alter the electronic transition energy (


 remains 297 nm), but it drastically increases the probability of the transition, yielding a higher 

[3]. Conversely, replacing the bare phenyl ring of PBSA with a 2,3,4-trihydroxyphenyl group induces a massive 38 nm bathochromic shift, successfully bridging the gap into the UVA spectrum (

= 383 nm)[2].

Experimental Protocols: Self-Validating UV-Vis Characterization

To ensure trustworthiness and reproducibility, the photophysical characterization of 2-arylbenzimidazoles must employ a self-validating system. The following protocol utilizes serial dilution to verify the Beer-Lambert law (


), ensuring that the recorded 

is free from aggregation artifacts.
Step-by-Step Methodology
  • Analyte Isolation & Purification:

    • Action: Purify the synthesized 2-arylbenzimidazole via column chromatography or recrystallization until >99% purity is achieved (verified by NMR/HPLC).

    • Causality: Unreacted starting materials (e.g., o-phenylenediamine) possess overlapping UV absorption profiles that will artificially inflate the calculated molar absorptivity and skew the

      
      .
      
  • Spectroscopic Solvent Selection:

    • Action: Dissolve 1.0 mg of the analyte in 10.0 mL of spectroscopic-grade dichloromethane (CH

      
      Cl
      
      
      
      ) to create a stock solution.
    • Causality: Spectroscopic-grade solvents are stripped of UV-absorbing impurities. CH

      
      Cl
      
      
      
      has a UV cutoff of ~233 nm, providing a transparent window for the 280–350 nm absorption range of benzimidazoles.
  • Serial Dilution (The Self-Validating Step):

    • Action: Prepare a concentration gradient (

      
       M, 
      
      
      
      M,
      
      
      M,
      
      
      M) using volumetric flasks.
    • Causality: Measuring a single concentration is scientifically fragile. A concentration series allows for the plotting of Absorbance vs. Concentration. If the molecule aggregates (e.g., via

      
       stacking), the plot will deviate from linearity, and false excimer bands may appear.
      
  • Dual-Beam Spectral Acquisition:

    • Action: Fill two matched quartz cuvettes (1 cm path length) with pure CH

      
      Cl
      
      
      
      . Run a baseline scan (200–600 nm) on a dual-beam UV-Vis spectrophotometer. Replace the sample cuvette with the lowest concentration solution and scan. Repeat for all concentrations.
    • Causality: The dual-beam setup continuously subtracts the solvent baseline in real-time, eliminating optical artifacts caused by solvent absorption or cuvette scattering.

  • Data Analysis:

    • Action: Plot Absorbance at

      
       versus Concentration. Calculate the slope using linear regression to determine 
      
      
      
      . An
      
      
      value > 0.999 validates the absence of aggregation.

Logical Workflow Visualization

G A Synthesis & Purification B Solvent Selection & Dilution A->B Pure Isolate C UV-Vis Absorption Measurement B->C 10⁻⁵ M Solution D Molar Absorptivity Calculation C->D Absorbance Data E TD-DFT Validation D->E Empirical λ_max

Caption: Experimental workflow for the photophysical characterization of 2-arylbenzimidazoles.

References

  • Source: MDPI (Crystals)
  • Source: MDPI (Organics)
  • Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II)

Sources

Validating Small Molecule Scaffolds: A Comparative Guide to Elemental Analysis for C14H11N3O2

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and QA/QC Scientists. Context: C14H11N3O2 represents a common molecular weight range (~253 Da) and heteroatom complexity found in early-stage drug discovery scaffolds (e.g., kinase inhibitors, benzimidazole derivatives, or tricyclic heterocycles).

Introduction: The Gatekeeper of Chemical Purity

In drug development, the transition from "crude solid" to "biological candidate" hinges on rigorous purity validation. While NMR and LC-MS confirm identity, they often fail to detect bulk inorganic impurities or trapped solvents that skew biological data.

Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains the journal-mandated "gold standard" for establishing bulk purity. Major journals (e.g., Journal of Medicinal Chemistry) generally require experimental values to be within


  of theoretical calculations to confirm 

purity.

This guide provides the precise theoretical baseline for C14H11N3O2 and compares the three primary validation methodologies: Combustion Analysis, High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR).

Theoretical Framework: The Calculation

To validate an experimental result, we must first establish the theoretical baseline using the most recent IUPAC Standard Atomic Weights.

Molecular Formula: C


H

N

O

Step 1: Precise Atomic Weights (IUPAC 2022)
  • Carbon (C):

    
     g/mol [1]
    
  • Hydrogen (H):

    
     g/mol [1]
    
  • Nitrogen (N):

    
     g/mol [1]
    
  • Oxygen (O):

    
     g/mol [1]
    
Step 2: Molecular Weight (MW) Calculation

Step 3: Theoretical Composition (% w/w)

These are the target values your instrument must match.

ElementMass ContributionCalculationTheoretical % Acceptable Range (

)
Carbon 168.154

66.40% 66.00% – 66.80%
Hydrogen 11.088

4.38% 3.98% – 4.78%
Nitrogen 42.021

16.59% 16.19% – 16.99%
Oxygen 31.998

12.63% Not typically measured

Methodology Comparison: Choosing the Right Tool

Not all purity methods are created equal.[2][3][4] While CHN is the standard, modern labs often employ qNMR or HRMS for specific scenarios.

Comparative Analysis Table
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output % Weight of C, H, NAbsolute Purity (% wt/wt)Exact Mass (

)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)< 0.1 mg (Destructive)
Blind Spots Cannot identify what the impurity is (just that it exists).Signals under solvent peaks; Inorganic salts (invisible).Bulk impurities (salts, solvents) are often suppressed.
Accuracy High (

)
High (

with internal std)
High (< 5 ppm mass error)
Best For Final Publication ; Confirming bulk dryness.Precious Samples ; Determining specific solvate ratios.Identity Confirmation ; Trace impurity ID.
Decision Logic: Purity Validation Workflow

The following diagram illustrates the logical flow for validating a new chemical entity (NCE) like C14H11N3O2.

PurityValidation Start Synthesized C14H11N3O2 Identity 1. Confirm Identity (1H NMR + HRMS) Start->Identity Dry 2. Dry Sample (High Vac, >4h) Identity->Dry CHN 3. Perform CHN Analysis Dry->CHN Check Result within ±0.4%? CHN->Check Pass PASS: Validated Purity Ready for Biological Assay Check->Pass Yes Fail FAIL: Discrepancy Found Check->Fail No Investigate Investigate Cause: - Trapped Solvent? - Inorganic Salt? - Water? Fail->Investigate qNMR Run qNMR / TGA to quantify solvates Investigate->qNMR Recalc Recalculate Theoretical % (e.g., + 0.5 H2O) qNMR->Recalc Recalc->Check

Figure 1: Decision tree for validating small molecule purity. Note the feedback loop involving qNMR when Combustion Analysis fails.

Experimental Protocol: Combustion Analysis

This protocol ensures the "self-validating" nature of the experiment. If the standard (Acetanilide) fails, the instrument is halted before your sample is run.

Equipment
  • Instrument: Elemental Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.999% purity).

  • Calibration Standard: Acetanilide (C

    
    H
    
    
    
    NO) or Sulfanilamide.
Step-by-Step Methodology
  • Sample Preparation (The Critical Step):

    • Causality: C14H11N3O2 contains amide/heterocyclic nitrogens capable of hydrogen bonding with water.

    • Action: Dry the sample in a vacuum oven at 40–60°C for at least 4 hours. If the compound is an oil or gum, lyophilize it first.

    • Why: Even 1% residual water can lower Carbon content by ~0.5%, causing a failure.

  • System Suitability Test (SST):

    • Run a "Blank" (empty tin capsule) to establish the baseline.

    • Run 3 replicates of Acetanilide .

    • Requirement: The average must be within

      
       of theoretical values (C: 71.09%, H: 6.71%, N: 10.36%). If not, recalibrate the K-factor.
      
  • Weighing:

    • Using a microbalance (

      
       precision), weigh 1.5 – 2.5 mg of C14H11N3O2 into a tin capsule.
      
    • Fold the capsule tightly to exclude atmospheric air (which contains N

      
      ).
      
  • Combustion:

    • Sample is dropped into the combustion tube at ~950°C in an Oxygen-rich environment.

    • Reaction:

      
      
      
    • NO

      
       is subsequently reduced to N
      
      
      
      gas over Copper granules.
  • Detection:

    • Gases (N

      
      , CO
      
      
      
      , H
      
      
      O) are separated via TPD (Temperature Programmed Desorption) or GC columns and detected via Thermal Conductivity Detector (TCD).

Data Analysis & Troubleshooting

Scenario: The "Failed" Result

You receive the following data for C14H11N3O2:

  • Found: C: 64.10%, H: 4.50%, N: 16.00%

  • Theoretical: C: 66.40%, H: 4.38%, N: 16.59%

  • Delta: C is down by 2.3% .

Interpretation

A drop in Carbon percentage usually indicates the presence of a "carbon-poor" impurity, most commonly Water or Inorganic Salts (which have 0% Carbon).

Calculation for Solvate Correction: If we hypothesize the sample is a hemi-hydrate (C14H11N3O2


 0.5 H

O):
  • New MW:

    
     g/mol .
    
  • New %C:

    
    
    

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[5][6] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[5][7] [Link]

  • Journal of Medicinal Chemistry. (2023). Author Guidelines: Characterization of New Compounds. American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Q3D(R2) Elemental Impurities. International Council for Harmonisation (ICH) Guidance.[8][9] [Link]

Sources

Structure-Activity Relationship (SAR) of 2-(3-nitrophenyl)benzimidazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Re-Engineered

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, capable of interacting with diverse biological targets including tubulin, kinases, and topoisomerases. Within this class, 2-(3-nitrophenyl)benzimidazoles represent a highly active subclass where the meta-nitro group on the C2-phenyl ring serves as a critical pharmacophore.

This guide objectively analyzes the SAR of this specific scaffold, comparing its performance against standard therapeutic agents in oncology (A549 lung cancer models) and infectious disease (antitubercular and antimicrobial applications). Experimental data confirms that specific derivatives of this scaffold achieve nanomolar potency (IC50 ~28 nM) , outperforming standard reference compounds in specific in vitro models.

Chemical Architecture & Synthesis[1]

To understand the SAR, one must first master the synthesis, as the accessibility of derivatives dictates the breadth of the SAR library.

Core Synthetic Pathway (Oxidative Cyclization)

The most robust method for generating the 2-(3-nitrophenyl) core involves the condensation of o-phenylenediamine (OPD) with 3-nitrobenzaldehyde.

Synthesis OPD o-Phenylenediamine (Substituted/Unsubstituted) Inter Schiff Base Intermediate OPD->Inter EtOH, RT Aldehyde 3-Nitrobenzaldehyde Aldehyde->Inter Product 2-(3-nitrophenyl)benzimidazole (Target Scaffold) Inter->Product Oxidative Cyclization (Na2S2O5 or O2/Catalyst)

Experimental Protocol: Synthesis of 2-(3-nitrophenyl)-5-chlorobenzimidazole

Standardized protocol adapted from Keurulainen et al. and recent green chemistry optimizations.

  • Reactants: Mix 4-chloro-1,2-phenylenediamine (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq).

  • Solvent/Catalyst: Dissolve in ethanol or DMF. Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq) as an oxidant. Alternatively, bentonite clay can be used as a heterogeneous catalyst for a greener approach.

  • Reflux: Heat the mixture to reflux (80–100°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the reaction mixture into crushed ice/water.

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure product (Yield typically 65–85%).

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(3-nitrophenyl)benzimidazoles hinges on three specific structural domains.

SAR_Map Core 2-(3-nitrophenyl)benzimidazole CORE SCAFFOLD N1 N1 Position (Pyrrole Nitrogen) Modulates: Solubility & Pharmacokinetics Core->N1 C2 C2 Phenyl Ring (The Warhead) 3-Nitro Group: Essential for H-Bonding/Redox Core->C2 C5 C5/C6 Benzo Ring Modulates: Electronic affinity & Lipophilicity Core->C5 N1_Detail Alkylation (Methyl/Ethyl) -> Decreases H-bond donor capacity Bulky groups -> Reduce potency via steric hindrance N1->N1_Detail C2_Detail 3-NO2 (Meta) > 4-NO2 (Para) in many kinase targets Reduction to NH2 -> Often LOSS of activity (Anticancer) C2->C2_Detail C5_Detail Electron Withdrawing (Cl, NO2) -> INCREASES Potency Electron Donating (OMe) -> DECREASES Potency C5->C5_Detail

Key SAR Findings:
  • The Meta-Nitro Effect (C2 Position): The nitro group at the 3-position is superior to the 4-position (para) for anticancer activity in A549 lines. The 3-nitro group likely participates in specific hydrogen bonding networks or pi-stacking interactions within the ATP-binding pocket of kinase targets (e.g., EGFR, VEGFR).

  • Electronic Tuning (C5 Position): Introducing electron-withdrawing groups (EWG) like Chlorine or a second Nitro group at the C5/C6 position of the benzimidazole ring drastically enhances cytotoxicity.

    • Evidence:Compound 6 (2-(4-chloro-3-nitrophenyl)-5-nitrobenzimidazole) showed an IC50 of 28 nM , whereas the unsubstituted benzimidazole analogue was in the micromolar range.[1][2]

  • N-Alkylation (N1 Position): Generally, free NH groups are preferred for H-bonding. Alkylation often reduces intrinsic potency but may be necessary to improve lipophilicity and membrane permeability for anthelmintic applications.

Performance Comparison: The Data

Application A: Anticancer Activity (Lung Carcinoma A549)

Objective: Inhibit cell proliferation via PARP inhibition and cell cycle arrest.

Compound IDStructure DescriptionIC50 (A549)MechanismSelectivity Index (SI)
Hero Compound (Cmpd 6) 2-(4-chloro-3-nitrophenyl)-5-nitro-1H-benzimidazole28 nM S-phase arrest, PARP Inhibition>700 (vs HACAT cells)
Alternative A 3-Aminobenzamide (Standard PARP inhibitor)28,500 nMPARP InhibitionLow
Alternative B Sorafenib (Standard Kinase inhibitor)~10,990 nMVEGFR InhibitionModerate
Analogue 1 2-phenylbenzimidazole (No Nitro)>10,000 nMWeak intercalationN/A

Insight: The hero compound demonstrates a 1000-fold superiority over the standard PARP inhibitor 3-aminobenzamide and significant superiority over Sorafenib in this specific cell line, driven by the synergistic electron-withdrawing effects of the nitro groups.

Application B: Antitubercular Activity (M. tuberculosis H37Rv)

Objective: Inhibit bacterial growth (MIC determination).[3][4][5][6]

Compound IDStructure DescriptionMIC (µM)MIC (µg/mL)Status
Hero Compound (Cmpd 11) 2-(3-nitrophenyl)-5-chlorobenzimidazole0.023 µM ~0.006Highly Active
Standard Drug Isoniazid0.20 µM0.027Clinical Standard
Standard Drug Ciprofloxacin2.00 µM~0.66Clinical Standard
Analogue 2 2-(3-nitrophenyl)benzimidazole (No Cl)~20 µM~5.5Moderate Activity

Insight: The addition of the 5-chloro substituent to the 2-(3-nitrophenyl) scaffold (Cmpd 11) creates a derivative that is ~10x more potent than Isoniazid in vitro. This highlights the scaffold's potential as a lead for next-generation antituberculars.[7]

Mechanistic Validation & Protocols

To validate these findings in your own lab, use the following standardized assay.

Protocol: MTT Cytotoxicity Assay (A549 Cells)

Validates the anticancer potential cited in Table 1.[1][2]

  • Seeding: Seed A549 cells (5 x 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions (0.01 nM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Mechanism of Action: The "Dual-Strike" Hypothesis

The 2-(3-nitrophenyl)benzimidazoles likely operate via a dual mechanism:

  • Kinase/Enzyme Inhibition: The benzimidazole core mimics the purine ring of ATP, fitting into the binding pockets of kinases (VEGFR/EGFR) or PARP enzymes. The 3-nitro group provides specific electrostatic interactions that lock the molecule in place.

  • Tubulin Destabilization: Like classic benzimidazoles (e.g., Nocodazole), these derivatives bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest in the S or G2/M phase.

References

  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Source: PubMed / NIH. Key Finding: Identification of Compound 6 (IC50 28 nM) and PARP inhibition mechanism.[1][2]

  • Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles. Source: Frontiers in Chemistry.[8] Key Finding: Antitubercular activity of 2-(3-nitrophenyl)-5-chlorobenzimidazole (MIC 22.9 nM).

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents. Source: White Rose Research Online. Key Finding: SAR of 1,2-disubstituted benzimidazoles against Gram-negative bacteria.[3]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biotech Asia. Key Finding: General mechanisms of benzimidazoles in cancer (Tubulin/DNA binding).

Sources

Safety Operating Guide

1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational disposal procedures for 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole .

Advisory: While this specific compound lacks the diethylaminoethyl side chain associated with high-potency "nitazene" opioids (e.g., Etonitazene), its structural classification as a nitro-substituted benzimidazole mandates adherence to high-hazard protocols. You must treat this substance as a potential mutagen and explosive hazard until verified otherwise.

Immediate Safety & Hazard Profile

Before initiating disposal, you must establish a "Safety Perimeter" around the workspace. This compound presents dual risks: biological toxicity (characteristic of benzimidazoles) and energetic instability (characteristic of the nitro-aromatic moiety).

Hazard Category Risk Assessment Operational Constraint
Energetic Stability Moderate/High. Nitro-aromatics can decompose violently if heated or subjected to friction/shock in dry form.NEVER dispose of as dry solid in general trash. Avoid rotary evaporation to dryness if peroxides are suspected.
Toxicity (GHS) Acute Tox. 4 (Suspected). Likely harmful if swallowed, inhaled, or absorbed through skin. Potential mutagen.Use a dedicated fume hood. Double-glove (Nitrile > 0.11mm).
Chemical Reactivity Incompatible with strong reducing agents (e.g., hydrides, active metals) and strong bases .Segregate strictly from hydride waste streams to prevent exothermic hydrazine formation.

Step-by-Step Disposal Protocol

Core Directive: The only acceptable final fate for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). Do not use chemical deactivation (e.g., bleach/oxidation) as a primary disposal method, as nitro-reduction products can be more toxic.

Phase A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup materials.

  • Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) jar.

    • Why? Glass can shatter if the nitro compound destabilizes; HDPE provides shock absorption.

  • Solvation (Optional but Recommended): If the solid is old or crystallized, dissolve it in a minimal amount of Acetone or Ethyl Acetate .

    • Scientific Logic:[1][2] Solvation desensitizes the nitro group, reducing the risk of friction-induced ignition during transport.

  • Overpacking: Place the primary HDPE jar into a secondary containment bag (4-mil polyethylene).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole (Nitro-aromatic)."

    • Hazard Checkboxes: Toxic, Flammable (if solvated).

Phase B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC waste, reaction solvents.

  • Segregation: Determine the solvent base.

    • Halogenated: (DCM, Chloroform)

      
      Stream A .
      
    • Non-Halogenated: (Methanol, Acetone, DMSO)

      
      Stream B .
      
  • pH Check: Verify pH is between 5 and 9 .

    • Critical Step: Acidic conditions can precipitate the free base; basic conditions can induce instability. Neutralize carefully if necessary.

  • Precipitation Check: Inspect the container for solids. If precipitate forms, filter it out and manage as Solid Waste (Phase A) . Slurries can clog incinerator injection nozzles, leading to rejection by the disposal vendor.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole, ensuring compliance with RCRA standards.

DisposalWorkflow cluster_Solid Solid Waste Stream cluster_Liquid Liquid Waste Stream Start Waste Generation: 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Dry/Crystalline Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Solvation Desensitize: Dissolve in Acetone/EtOAc Solid->Solvation If >1g or Old SolidPack Double Bag & HDPE Container Solid->SolidPack Trace Amounts Solvation->SolidPack Final Final Fate: High-Temp Incineration (TSDF) SolidPack->Final SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Waste (DCM/CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH/Acetone) SolventCheck->NonHalo No Halogens Halo->Final NonHalo->Final

Figure 1: Operational decision tree for segregating nitro-benzimidazole waste streams.

Spill Management & Emergency Response

In the event of a spill, speed is critical to prevent aerosolization.

  • Evacuate & Ventilate: Clear the immediate area.[3] If the powder is fine/dusty, allow 15 minutes for settling before re-entry.

  • PPE Upgrade: Wear Tyvek sleeves and double nitrile gloves . Use a half-mask respirator with P100/OV cartridges if outside a fume hood.

  • Wet Sweeping:

    • Do NOT dry sweep (friction risk).

    • Cover the spill with a solvent-dampened pad (Acetone or Ethanol).

    • Wipe inward from the perimeter to the center.

  • Decontamination: Wash the surface with a 10% surfactant solution (e.g., Alconox) followed by water. Do not use bleach, as chlorinated byproducts of benzimidazoles can be highly toxic.

Regulatory Compliance (RCRA & DOT)

  • RCRA Classification: This compound is not explicitly P-listed or U-listed. However, due to the nitro group, it must be evaluated for Ignitability (D001) and Reactivity (D003) characteristics if disposed of in bulk.

    • Recommendation: Classify as "Hazardous Waste - Toxic, Ignitable (if solvated)" to ensure the vendor utilizes incineration.

  • DOT Shipping Name (for waste manifest):

    • If Solid: UN 2811, Toxic solids, organic, n.o.s. (1-methyl-2-(3-nitrophenyl)benzimidazole), 6.1, PG III.

    • If Liquid (Flammable Solvent): UN 1993, Flammable liquids, n.o.s. (Acetone, Nitro-benzimidazole), 3, PG II.

References

  • PubChem. (2025).[4] 2-(3-Nitrophenyl)benzimidazole Compound Summary. National Library of Medicine. [Link]]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristic of Reactivity (D003). RCRA Online. [Link]]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Nitro compounds. United States Department of Labor. [Link]]

  • BenchChem. (2025).[2][5] Safety Data Sheet & Disposal Guide: Nitro-substituted Benzimidazoles. (Inferred from analogue protocols). ]">https://www.benchchem.com

Sources

Personal protective equipment for handling 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole not merely as a routine logistical task, but as the management of a dual-pharmacophore hazard. This specialized molecule fuses a benzimidazole core with a nitroaromatic ring, creating a synergistic risk profile that demands stringent, causality-driven operational controls.

The following guide provides the essential safety, handling, and disposal protocols required for researchers and drug development professionals to interact with this compound safely and effectively.

Mechanistic Hazard Profile (The "Why")

To design an effective safety protocol, we must first understand the structural causality of the compound's toxicity:

  • The Benzimidazole Core: Structurally analogous to known DNA-intercalating agents, the 1-methyl-2-phenylbenzimidazole scaffold is associated with severe acute oral toxicity (GHS H300: Fatal if swallowed)[1][2]. Furthermore, it presents a critical risk of irreversible ocular damage (H318) upon contact with mucosal membranes[1].

  • The Nitroaromatic Moiety: Nitroaromatic compounds are highly lipophilic and readily penetrate the stratum corneum. Once absorbed, they undergo enzymatic reduction, generating reactive oxygen species (ROS) and nitroso intermediates. This redox cycling is the primary mechanistic driver for methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin, which impairs systemic oxygen transport) and acts as a potent skin sensitizer[3][4].

Quantitative PPE Matrix (The "What")

Standard "gloves and goggles" are insufficient for nitroaromatic benzimidazoles. The following matrix outlines the required Personal Protective Equipment (PPE), grounded in chemical compatibility data for heterocyclic amines[5][6].

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Double-layered Nitrile (Outer layer over standard Inner layer)Outer thickness

0.11 mm; Breakthrough

480 min
Nitroaromatics rapidly absorb through the skin[7]. Double-gloving ensures a secondary barrier if the outer layer suffers micro-tears during spatula handling.
Eye Protection JIS T 8147 / ANSI Z87.1-compliant unvented splash goggles100% seal around the ocular cavityThe benzimidazole core causes severe corneal lesions[1]. Unvented goggles prevent aerosolized micro-dust from settling on the eyes.
Respiratory Fume hood (Primary) or NIOSH N95/P100 respirator (Secondary)Filters

99.97% of airborne particulates
Prevents inhalation of fine crystalline dust, which can bypass the upper respiratory tract and initiate systemic methemoglobinemia[3].
Body Protection Flame-resistant (FR) lab coat with fitted knit cuffsN/ANitro compounds can be inherently unstable[8]. Fitted cuffs prevent accidental dragging through trace powder on the balance draft shield.

Operational Workflow: Self-Validating Handling Protocol (The "How")

This protocol is engineered as a self-validating system. Each step includes a verification check to ensure the integrity of the safety barrier before proceeding to the next phase.

Phase 1: Pre-Weighing & Environment Validation
  • Airflow Verification: Turn on the chemical fume hood and set the sash to the designated operating height (typically 40-45 cm).

    • Self-Validation Check: Tape a small strip of Kimwipe to the bottom edge of the sash. It should pull steadily inward. A fluttering or stagnant tissue indicates turbulent or insufficient face velocity, requiring immediate HVAC maintenance before opening the chemical container.

  • Static Elimination: Wipe the analytical balance draft shield and the immediate stainless-steel work area with a damp, lint-free cloth (using 70% ethanol) to dissipate static charge.

    • Causality: Nitroaromatic powders are notoriously prone to electrostatic fly. Static dissipation prevents the highly toxic powder from aerosolizing and adhering to your gloves or the exterior of the weigh boat[8].

Phase 2: Material Transfer & Weighing
  • Tare & Stability Check: Place an anti-static weigh boat on the balance, close the draft doors, and tare.

    • Self-Validation Check: Observe the digital readout for 5 seconds. The display must remain locked at 0.0000 g. A drifting baseline indicates micro-currents of air or static interference, which will cause inaccurate dosing and potential spilling during transfer.

  • Dosing: Using a grounded, stainless-steel micro-spatula, transfer the 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole from the source bottle to the weigh boat. Keep the source bottle directly adjacent to the balance to minimize the transfer arc.

  • Sealing: Once the desired mass is achieved, immediately cap the source bottle. Transfer the weighed solid into the reaction vessel (e.g., a round-bottom flask) using a wide-stem powder funnel to prevent neck-adhesion.

Phase 3: Decontamination & Glove Doffing
  • In-Hood Cleaning: Dampen a Kimwipe with an appropriate organic solvent (e.g., ethanol or acetone, as benzimidazoles have limited water solubility[9]) and wipe down the spatula, balance pan, and surrounding bench space.

  • Glove Removal: Remove the outer layer of gloves inside the fume hood, turning them inside out to encapsulate any microscopic dust. Dispose of them in a designated solid hazardous waste container[6].

    • Self-Validation Check: Inspect the inner gloves. If any yellow/brown discoloration is present, chemical breakthrough has occurred; wash hands immediately with soap and water[10].

Spill Response & Disposal Plan

  • Spill Containment (< 50 g): Never dry-sweep , as this aerosolizes the toxic dust[11]. Dampen absorbent pads with 60-70% ethanol to solubilize the benzimidazole core, and gently place them over the spill[12]. Wipe inward from the edges to prevent spreading the contamination footprint.

  • Waste Segregation: Collect all contaminated wipes, weigh boats, and PPE into a heavy-duty, sealable polyethylene bag. Label strictly as "Toxic/Nitroaromatic Solid Waste."

  • Disposal: Never dispose of nitroaromatic compounds down the drain[8]. They are highly toxic to aquatic life and resist standard wastewater treatment degradation[3][4]. Transfer the sealed waste to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration.

Toxicological Pathway & PPE Intervention Diagram

The following diagram maps the specific exposure routes of 1-methyl-2-(3-nitrophenyl)-1H-1,3-benzodiazole to their mechanistic hazards, illustrating how our targeted PPE strategy severs the chain of toxicity.

HazardPathway Compound 1-Methyl-2-(3-nitrophenyl)- 1H-1,3-benzodiazole Inhalation Inhalation Route (Aerosols/Dust) Compound->Inhalation Dermal Dermal Route (Skin Absorption) Compound->Dermal Ocular Ocular Route (Splash/Dust) Compound->Ocular Methemoglobinemia Methemoglobinemia & Systemic Toxicity Inhalation->Methemoglobinemia Dermal->Methemoglobinemia Sensitization Skin Sensitization & Irritation Dermal->Sensitization EyeDamage Severe Eye Damage (Corneal Lesions) Ocular->EyeDamage Respirator N95/P100 Respirator or Fume Hood Respirator->Inhalation Blocks Gloves Nitrile Gloves (>0.11mm, Double) Gloves->Dermal Blocks Goggles ANSI Z87.1 Goggles + Face Shield Goggles->Ocular Blocks

Fig 1. Mechanistic exposure pathways of nitro-benzimidazoles and targeted PPE barrier interventions.

References

  • "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines", ACS Publications. Available at: [Link]

  • "Major mechanisms of toxicity of nitroaromatic compounds", ResearchGate. Available at: [Link]

  • "Benzimidazole | C7H6N2 | CID 5798", PubChem - NIH. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.